molecular formula C8H16I2 B1585395 1,8-Diiodooctane CAS No. 24772-63-2

1,8-Diiodooctane

货号: B1585395
CAS 编号: 24772-63-2
分子量: 366.02 g/mol
InChI 键: KZDTZHQLABJVLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,8-Diiodooctane (DIO), also known as octamethylene diiodide, is an organic compound with the formula C₈H₁₆I₂ and a molecular weight of 366.02 g/mol . It is a high-boiling point, colorless to yellow liquid that is primarily employed as a critical processing additive in the fabrication of advanced organic electronic devices. Its principal research value lies in its ability to optimize the nanoscale morphology of the active layer in bulk-heterojunction organic photovoltaics (OPVs) . When added in small volumes (e.g., 1-5%) to the coating solution, DIO acts as a processing additive that selectively plasticizes the thin film and prolongs the drying kinetics . This facilitates the self-organization of the donor and acceptor materials, leading to a more favorable phase-separated network that enhances charge separation and transport . The resulting morphological improvement typically boosts the device's power conversion efficiency (PCE) . DIO functions as a type II additive in systems like PTB7:PC71BM and PTB7-Th:PC71BM, suppressing oversized phase separation to create a smoother, more interpenetrating network . Conversely, it can act as a type I additive in P3HT:PC71BM systems by promoting domain coarsening . Furthermore, research has demonstrated its application in improving the active layer properties of inorganic kesterite Cu₂ZnSnS₄ (CZTS) thin films for photovoltaics, where it enhances grain size uniformity and reduces defects . Beyond photovoltaics, DIO is also utilized to enhance the performance of polymer photodetectors. By improving the morphology of the active layer, it contributes to higher detectivity, a wider linear dynamic range, and faster response speeds . It is crucial for researchers to note that under UV-light exposure, DIO can act as a photo-acid . Cleavage of the carbon-iodine bonds can lead to the formation of iodine and hydroiodic acid (HI), which may accelerate the degradation of the photoactive layer and impact device stability . Therefore, stability considerations must be accounted for in device design and encapsulation. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,8-diiodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDTZHQLABJVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCI)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067020
Record name Octane, 1,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24772-63-2
Record name 1,8-Diiodooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24772-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 1,8-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024772632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 1,8-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octane, 1,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-diiodooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24772-63-2

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-diiodooctane, a key difunctional organic building block. It details the compound's physicochemical properties, primary applications, and relevant experimental methodologies, with a focus on its role in materials science and organic electronics.

Core Chemical and Physical Properties

This compound, also known as octamethylene diiodide, is an organoiodine compound with the chemical formula C₈H₁₆I₂.[1][2] It is a versatile difunctional electrophile, where the two carbon-iodine bonds readily engage in substitution reactions.[1] This reactivity allows for the straightforward introduction of various functional groups or the creation of longer carbon chains and cyclic structures.[1] The compound typically appears as a clear, slightly brown or beige liquid and is often supplied with a copper stabilizer to prevent degradation.[1][3] It is sensitive to light.[4][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
CAS Number 24772-63-2[1][3][4][6]
Molecular Formula C₈H₁₆I₂[1][2][4][6]
Molecular Weight 366.02 g/mol [4][6]
Appearance Clear slightly brown liquid; Beige liquid[1][3][4]
Density 1.840 g/mL at 25 °C[3][5][7]
Melting Point 16 - 21 °C (60.8 - 69.8 °F)[3][4][5]
Boiling Point 167 - 169 °C at 6 mmHg98 - 100 °C at 0.2 mmHg[3][4][7]
Flash Point > 110 °C (> 230 °F) 113 °C (235.4 °F) - closed cup[3]
Refractive Index n20/D 1.5653[4][5][7]
Solubility Miscible with methanol; Insoluble in water[2][4]
Vapor Pressure 0.000281 mmHg at 25°C[4]
Vapor Density 12.6[3]
EC Number 246-456-6[4][6]

Applications in Research and Development

This compound is a crucial intermediate in various fields, including specialty chemical manufacturing, pharmaceuticals, and agrochemicals.[1][2] Its primary and most well-documented application is in materials science, specifically as a processing additive in the fabrication of organic photovoltaics (OPVs).[4][8][9]

Role in Organic Solar Cells

This compound (often abbreviated as DIO) is a high-boiling-point solvent additive used to control and optimize the active layer morphology of bulk heterojunction (BHJ) solar cells.[8][9] Its addition to the casting solution improves the power conversion efficiency of polymer solar cells.[4][8] The presence of DIO influences the drying dynamics during film deposition, which in turn helps to create a more favorable nanomorphology for charge separation and transport, ultimately boosting device performance.[8][10] However, studies have also shown that residual DIO in the final device can lead to photo-induced degradation under illumination, acting as a photo-acid and a source of radicals.[9][10] Therefore, its concentration and post-processing steps like thermal annealing are critical parameters.[9][10]

The logical workflow for utilizing this compound as a processing additive in OPV fabrication is outlined below.

G cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_result Outcome A Donor Polymer & Acceptor Material D Blend Solution A->D B Host Solvent (e.g., Chlorobenzene) B->D C This compound (DIO) (Solvent Additive) C->D E Spin Coating of Active Layer D->E Processing F Solvent Annealing & Thermal Annealing E->F G Cathode Deposition F->G H Final Device G->H I Optimized Active Layer Morphology H->I Resulting in J Enhanced Power Conversion Efficiency (PCE) I->J

Caption: Workflow for using this compound (DIO) in organic solar cell fabrication.

Experimental Protocols

The following is a representative methodology for the fabrication of a bulk heterojunction organic solar cell using this compound as a processing additive, synthesized from literature procedures.[10][11]

Preparation of the Active Layer Solution
  • Materials:

    • Donor Polymer (e.g., PBDB-T)

    • Acceptor Material (e.g., ITIC or PC₇₁BM)

    • Host Solvent (e.g., Chlorobenzene)

    • Solvent Additive: this compound (CAS 24772-63-2)

  • Procedure:

    • Prepare a blend solution of the donor polymer and acceptor material in the host solvent at a specific concentration (e.g., 20 mg/mL).

    • Add this compound to the solution at a predetermined volume percentage (e.g., 0.5% to 3% v/v).

    • Stir the solution overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution and homogeneity.

Device Fabrication
  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: Deposit a hole transport layer (e.g., PEDOT:PSS) onto the ITO substrate via spin coating, followed by annealing on a hotplate.

  • Active Layer Deposition:

    • Transfer the substrates into an inert atmosphere glovebox.

    • Spin-coat the prepared active layer solution (from section 3.1) onto the HTL. For example, spin at 2000 rpm for 40 seconds to achieve a film thickness of approximately 100 nm.[11]

  • Annealing: Anneal the films at a specified temperature and duration (e.g., 160 °C for 10 minutes) to remove the host solvent and promote morphological development.[10][11] The high boiling point of DIO ensures it remains during the initial film formation.

  • Electron Transport Layer (ETL) & Cathode Deposition:

    • Deposit an electron transport layer (e.g., PFN-Br) via spin coating.[10][11]

    • Thermally evaporate a metal cathode (e.g., 100 nm of Ag) through a shadow mask at high vacuum (e.g., 2 × 10⁻⁶ mbar).[10][11]

The process flow from substrate to a complete device is illustrated in the diagram below.

G A 1. Substrate Cleaning (ITO Glass) B 2. HTL Deposition (e.g., PEDOT:PSS) A->B C 3. Active Layer Spin Coating (Polymer:Acceptor + DIO) B->C D 4. Thermal Annealing (e.g., 160°C for 10 min) C->D E 5. ETL Deposition (e.g., PFN-Br) D->E F 6. Cathode Evaporation (e.g., Ag) E->F G Finished OPV Device F->G

Caption: Step-by-step experimental workflow for OPV device fabrication.

Safety and Handling

According to safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[3] However, GHS classifications from other sources suggest it may cause skin and serious eye irritation, and may cause long-lasting harmful effects to aquatic life.[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life).[6]

  • Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Storage: Store in a cool, dark place, recommended below 15°C. The material is light and air sensitive and should be stored under an inert gas.

  • Personal Protective Equipment: Use of safety glasses, gloves, and a dust mask (type N95) is recommended.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,8-Diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodooctane is a linear bifunctional organoiodine compound that serves as a versatile building block in organic synthesis and materials science. Its eight-carbon chain terminating in reactive iodine atoms makes it a valuable intermediate for the introduction of octyl spacers, cross-linking applications, and the synthesis of various derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in reactions, and for the purification of its products.

PropertyValueReference(s)
Molecular Formula C₈H₁₆I₂[1][2]
Molecular Weight 366.02 g/mol [1][3]
CAS Number 24772-63-2[2][3]
Appearance Clear, slightly brown liquid[2]
Melting Point 16-21 °C[2]
Boiling Point 167-169 °C at 6 mmHg[3]
332.5 °C at 760 mmHg[2]
Density 1.84 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.5653[3]
Solubility Miscible with methanol. Insoluble in water.[2][4]
Stability Light sensitive. Often stabilized with copper.[2][3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum of this compound is characterized by signals corresponding to the different methylene groups in the octane chain. The protons closest to the iodine atoms are the most deshielded.[5]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-I bonds.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[7]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the synthesis of this compound are provided below.

Determination of Physical Properties

The following are generalized experimental protocols for determining the physical properties of liquid compounds like this compound.

The boiling point can be determined using a distillation apparatus or a micro-method with a Thiele tube.[8][9][10][11][12]

Micro-Method using a Thiele Tube:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

For compounds like this compound which can be solid at or near room temperature, the melting point is a crucial indicator of purity.[2][3][5][6]

Capillary Method:

  • A small, finely powdered sample of solidified this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated slowly and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[2][3][5][6]

The density of liquid this compound can be measured by determining the mass of a known volume.[1][13][14][15][16]

Procedure:

  • Weigh a clean, dry pycnometer or graduated cylinder.

  • Add a known volume of this compound.

  • Reweigh the container with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.

The refractive index is a measure of how light propagates through a substance and is a useful physical constant for liquid compounds.[7][17][18][19]

Procedure using an Abbe Refractometer:

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded.

Synthesis of this compound

This compound can be synthesized through various methods, with the Finkelstein reaction being a common and efficient approach.[8][17][20][21][22][23][24]

This reaction involves the conversion of an alkyl bromide or chloride to an alkyl iodide using an excess of an alkali metal iodide in a suitable solvent, typically acetone.[21][22][23][24]

Generalized Protocol:

  • 1,8-Dibromooctane is dissolved in acetone.

  • A stoichiometric excess of sodium iodide is added to the solution.

  • The reaction mixture is refluxed for several hours. The less soluble sodium bromide precipitates from the acetone, driving the equilibrium towards the product.

  • After cooling, the precipitate is removed by filtration.

  • The acetone is removed from the filtrate by evaporation.

  • The residue is partitioned between an organic solvent (e.g., diethyl ether) and water.

  • The organic layer is washed with a sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield this compound.

  • Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

As a bifunctional alkylating agent, this compound possesses two reactive sites that can undergo nucleophilic substitution reactions.[4][25][26][27][28] This property makes it a valuable tool in various synthetic applications, including those relevant to drug development.

Cross-linking of Biomolecules

The two terminal iodine atoms can react with nucleophilic residues on biomolecules, such as the amine groups in lysine or the thiol groups in cysteine, to form stable covalent bonds. This makes this compound a potential cross-linking agent for studying protein-protein interactions or for stabilizing protein structures.

Linker in Bioconjugation and Drug Delivery

The eight-carbon chain of this compound can act as a flexible spacer or linker to connect different molecular entities. In drug delivery, it could be used to attach a targeting moiety to a therapeutic agent or to a drug carrier system like a nanoparticle or a liposome.

The general reactivity of this compound with common nucleophiles is illustrated below:

Caption: Reactivity of this compound with various nucleophiles.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Start: 1,8-Dibromooctane + NaI in Acetone reflux Reflux Reaction Mixture start->reflux filtration Cool and Filter to Remove NaBr reflux->filtration evaporation Evaporate Acetone filtration->evaporation extraction Liquid-Liquid Extraction evaporation->extraction washing Wash Organic Layer extraction->washing drying Dry Organic Layer washing->drying filtration2 Filter off Drying Agent drying->filtration2 evaporation2 Evaporate Solvent filtration2->evaporation2 distillation Vacuum Distillation evaporation2->distillation nmr NMR Spectroscopy distillation->nmr ir IR Spectroscopy distillation->ir ms Mass Spectrometry distillation->ms purity Purity Analysis (e.g., GC) distillation->purity end Pure this compound purity->end

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable bifunctional compound with well-defined physical and chemical properties. Its reactivity as an alkylating agent opens up numerous possibilities for its application in organic synthesis, materials science, and, notably, in the field of drug development as a cross-linking agent or a flexible linker. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their work. As with any reactive chemical, appropriate safety precautions should be taken during its handling and use.

References

1,8-diiodooctane molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-diiodooctane, a key difunctional organic building block. It covers its molecular structure, physicochemical properties, synthesis protocols, and significant applications in research and development, particularly in materials science and as a synthetic intermediate.

Molecular Structure and Formula

This compound is an organoiodine compound characterized by an eight-carbon aliphatic chain with iodine atoms attached to the terminal carbons.[1][2] This bifunctional nature makes it a versatile reagent in organic synthesis.

  • Molecular Formula: C₈H₁₆I₂[1][3][4][5]

  • Linear Formula: I(CH₂)₈I[6][7]

  • IUPAC Name: this compound[4]

  • Synonyms: Octane, 1,8-diiodo-; Octamethylene diiodide[3][4][5]

  • CAS Number: 24772-63-2[1][3][4][5]

Structural Identifiers:

  • Canonical SMILES: C(CCCCI)CCCI[1][3]

  • InChI: InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2[4][5]

  • InChIKey: KZDTZHQLABJVLE-UHFFFAOYSA-N[4][5]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. It is typically a clear, slightly brown liquid and is noted to be sensitive to light.[2][3][8] For stability, it is often supplied with a copper stabilizer.[6][7]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValue
Molecular Weight 366.02 g/mol [4][5][9]
Appearance Clear slightly brown liquid[1][3]
Melting Point 16 - 21 °C[3][8]
Boiling Point 167-169 °C @ 6 mmHg[6][7] 98 - 100 °C @ 0.2 mmHg[8]
Density 1.84 g/mL at 25 °C[6][9]
Refractive Index (n20/D) 1.5653[3][6]
Flash Point >110 °C (>230 °F)[8][9]
Vapor Pressure 0.000281 mmHg at 25°C[3]
Solubility Miscible with methanol[1][3][9]
LogP 4.197[3]
Storage Temperature 0-6°C[1][3]

Spectroscopic Information: Spectroscopic data is crucial for the structural confirmation of this compound. Data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are available through various chemical databases.[4][10][11][12] For instance, ¹H NMR spectroscopy can confirm the presence of the methylene protons in the octane chain and their specific chemical shifts due to the influence of the terminal iodine atoms.[10][13]

Experimental Protocols

A. Synthesis of this compound via Finkelstein Reaction

A common and efficient method for synthesizing this compound is through a nucleophilic substitution reaction (Finkelstein reaction) starting from 1,8-dibromooctane.

  • Objective: To replace the bromine atoms of 1,8-dibromooctane with iodine atoms.

  • Reagents:

    • 1,8-dibromooctane

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

  • Methodology:

    • Dissolve 1,8-dibromooctane in anhydrous acetone in a round-bottom flask.

    • Add an excess of sodium iodide to the solution.

    • The reaction mixture is typically stirred at room temperature (around 20°C) for approximately 24 hours.[3]

    • To prevent potential light-induced side reactions, the flask should be protected from light (e.g., by wrapping it in aluminum foil).[3]

    • The reaction progress can be monitored by observing the formation of a sodium bromide precipitate, which is less soluble in acetone than sodium iodide.

    • Upon completion, the precipitate is removed by filtration.

    • The acetone is removed from the filtrate under reduced pressure.

    • The resulting crude product is then purified, typically through liquid chromatography or distillation under reduced pressure, to yield pure this compound.

Finkelstein_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1,8-Dibromooctane 1,8-Dibromooctane This compound This compound 1,8-Dibromooctane->this compound Substitution NaBr Sodium Bromide (NaBr) (Precipitate) 1,8-Dibromooctane->NaBr NaI Sodium Iodide (NaI) NaI->this compound NaI->NaBr Solvent Acetone Solvent->this compound Temp 20°C, 24h, Dark Temp->this compound

Caption: Synthesis of this compound from 1,8-dibromooctane.

B. Use as a Processing Additive in Organic Photovoltaics (OPV)

This compound is widely used as a high-boiling-point solvent additive to control the morphology of the active layer in bulk heterojunction (BHJ) solar cells.[7][14][15][16]

  • Objective: To optimize the phase separation and crystallinity of the donor-acceptor blend in the BHJ active layer to enhance power conversion efficiency.[3][17]

  • Materials:

    • Donor polymer (e.g., P3HT, PBDB-T)

    • Acceptor material (e.g., PCBM, ITIC)

    • Primary solvent (e.g., chlorobenzene, chloroform)

    • This compound (DIO) as the additive

  • Methodology:

    • Prepare a solution of the donor polymer and acceptor material in the primary solvent at a specific concentration (e.g., 15 mg/mL).[18]

    • Add a small volume percentage of this compound to the solution. The concentration can be varied (e.g., 0.5% to 3% by volume) to find the optimal device performance.[16][18][19]

    • The solution is then typically spin-coated onto a substrate (e.g., ITO-coated glass) to form the active layer thin film.

    • The slow evaporation of the high-boiling-point DIO additive relative to the primary solvent allows for extended time for molecular self-organization, leading to improved domain purity and crystallinity.[19]

    • The film is often subjected to thermal annealing to remove residual solvent and further refine the morphology. It should be noted that trace amounts of DIO can remain even after annealing, which may impact device stability.[14][20]

Applications in Research and Drug Development

This compound's utility stems from its role as a difunctional electrophile, where the carbon-iodine bonds are reactive sites for nucleophilic substitution.[2]

  • Materials Science and Organic Electronics: Its most prominent application is in the fabrication of organic solar cells.[3][][22] As a processing additive, it helps control the nanostructure of the photoactive layer, which is critical for efficient exciton dissociation and charge transport.[16] The use of DIO has been shown to improve the power conversion efficiency in various polymer-fullerene and polymer-nonfullerene systems.[3][17] However, its potential to act as a photo-acid and generate radicals under UV irradiation can negatively affect the long-term stability of devices.[13][18]

  • Polymer Chemistry: It can be used as a monomer or a chain extender in polymerization reactions to synthesize specialty polymers. The long, flexible octane chain can be incorporated into polymer backbones to tailor physical properties such as flexibility and solubility.[2]

  • Synthetic Intermediates: In the context of drug discovery and agrochemical development, this compound serves as a versatile intermediate.[2] It is an ideal starting material for synthesizing long-chain compounds with functional groups at both ends. This is achieved by reacting it with various nucleophiles to introduce functionalities like amines, thiols, or ethers, which are common structural motifs in complex bioactive molecules.[2] The introduction of radiolabeled iodine could also facilitate its use in preclinical ADME (adsorption, distribution, metabolism, and excretion) studies.[23]

Applications cluster_apps Key Application Areas cluster_details Mechanisms & Outcomes DIO This compound (Difunctional Electrophile) OPV Organic Photovoltaics (OPV) DIO->OPV Processing Additive Polymers Polymer Synthesis DIO->Polymers Monomer / Chain Extender Pharma Pharmaceutical & Agrochemical Intermediates DIO->Pharma Bifunctional Linker Morphology Controls Active Layer Nanomorphology OPV->Morphology Properties Introduces Flexibility & Functionality to Polymers Polymers->Properties Synthesis Builds Complex Molecules with Long Chains Pharma->Synthesis

Caption: Core applications of this compound in science.

References

An In-depth Technical Guide to the Synthesis of 1,8-Diiodooctane from 1,8-Dibromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,8-diiodooctane from 1,8-dibromooctane. The primary and most efficient method for this conversion is the Finkelstein reaction, a robust and widely used halogen exchange reaction in organic synthesis. This document details the underlying chemical principles, provides a detailed experimental protocol, and presents relevant analytical data for the synthesized product.

Introduction

This compound is a valuable bifunctional alkylating agent and a key intermediate in various synthetic applications, including the development of pharmaceuticals, polymers, and other specialty chemicals. Its synthesis from the more readily available 1,8-dibromooctane is a common and practical transformation in many research and development laboratories. The Finkelstein reaction provides a high-yielding and straightforward route for this conversion.

The Finkelstein Reaction: Core Principles

The synthesis of this compound from 1,8-dibromooctane is a classic example of the Finkelstein reaction. This reaction operates via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core of the reaction involves the treatment of an alkyl bromide with an excess of sodium iodide in a suitable solvent, typically acetone.

The driving force for this equilibrium reaction is the differential solubility of the sodium halide salts in acetone. Sodium iodide (NaI) is readily soluble in acetone, whereas sodium bromide (NaBr) is poorly soluble.[2] Consequently, as the reaction proceeds, sodium bromide precipitates out of the solution, effectively removing it from the equilibrium. According to Le Châtelier's principle, this continuous removal of a product shifts the equilibrium towards the formation of the desired this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 1,8-dibromooctane.

Reaction Scheme:

Finkelstein_Reaction Sodium_Iodide 2 NaI This compound I-(CH₂)₈-I Sodium_Bromide 2 NaBr↓ 1,8-Dibromooctane 1,8-Dibromooctane

Figure 1: Synthesis of this compound via the Finkelstein reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,8-Dibromooctane272.0210.0 g0.0368
Sodium Iodide149.8916.5 g0.110
Acetone58.08200 mL-
Diethyl Ether74.12As needed-
5% aq. Na₂S₂O₃-As needed-
Saturated aq. NaCl-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-dibromooctane (10.0 g, 0.0368 mol) and acetone (200 mL). Stir the mixture until the 1,8-dibromooctane is fully dissolved.

  • Addition of Sodium Iodide: Add sodium iodide (16.5 g, 0.110 mol) to the solution.

  • Reaction Conditions: The reaction mixture is stirred at 20°C for 24 hours in the dark. A white precipitate of sodium bromide will form as the reaction progresses. Protecting the reaction from light is recommended to prevent the formation of iodine from the decomposition of sodium iodide.

  • Work-up:

    • After 24 hours, the reaction mixture is filtered to remove the precipitated sodium bromide. The filter cake is washed with a small amount of acetone.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

    • The residue is redissolved in diethyl ether (150 mL).

    • The ethereal solution is washed with 5% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any traces of iodine, followed by a wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation if necessary, although the product obtained after the work-up is often of high purity (>95%).

Expected Yield:

Based on literature reports, this procedure is expected to yield approximately 12.8 g of this compound, which corresponds to a yield of around 95%.[3]

Characterization Data

Physical Properties:

PropertyValue
AppearanceColorless to light yellow liquid
Molecular FormulaC₈H₁₆I₂
Molar Mass366.02 g/mol
Boiling Point167-169 °C at 6 mmHg
Density1.84 g/mL at 25 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.19 (t, J = 7.0 Hz, 4H, -CH₂I), 1.82 (quint, J = 7.1 Hz, 4H, -CH₂CH₂I), 1.40-1.35 (m, 8H, -(CH₂)₄-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 33.7, 30.5, 28.3, 7.5.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start dissolve Dissolve 1,8-dibromooctane in acetone start->dissolve add_nai Add Sodium Iodide dissolve->add_nai react Stir at 20°C for 24h (in the dark) add_nai->react filter Filter to remove NaBr react->filter concentrate Concentrate filtrate filter->concentrate redissolve Redissolve in diethyl ether concentrate->redissolve wash_thiosulfate Wash with 5% aq. Na₂S₂O₃ redissolve->wash_thiosulfate wash_brine Wash with brine wash_thiosulfate->wash_brine dry Dry over MgSO₄ wash_brine->dry final_concentrate Concentrate to yield product dry->final_concentrate purify Optional: Vacuum Distillation final_concentrate->purify end End final_concentrate->end High Purity purify->end

Figure 2: Workflow for the synthesis of this compound.

Conclusion

The Finkelstein reaction provides an efficient and high-yielding method for the synthesis of this compound from 1,8-dibromooctane. The straightforward procedure, coupled with a simple work-up, makes this a practical route for obtaining this important chemical intermediate in a laboratory setting. The provided protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic Profile of 1,8-Diiodooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,8-diiodooctane, tailored for researchers, scientists, and professionals in drug development. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, including detailed experimental protocols and a visual representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the alkyl chain.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.19Triplet4HI-CH₂ -
1.83Quintet4HI-CH₂-CH₂ -
1.41Multiplet4HI-CH₂-CH₂-CH₂ -
1.32Multiplet4HI-CH₂-CH₂-CH₂-CH₂ -

Data obtained in CDCl₃ at 90 MHz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, four distinct carbon signals are expected.

Chemical Shift (δ) ppmAssignment
33.5C H₂-CH₂-CH₂-CH₂-I
30.4CH₂-C H₂-CH₂-CH₂-I
28.3CH₂-CH₂-C H₂-CH₂-I
7.3C H₂-I

Note: Specific publicly available assigned spectral data is limited. The assignments are based on typical chemical shifts for iodoalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2925C-H stretch (asymmetric)Alkane (CH₂)
2853C-H stretch (symmetric)Alkane (CH₂)
1465C-H bend (scissoring)Alkane (CH₂)
1255C-H wagAlkane (CH₂)
725C-H rockAlkane (-(CH₂)n-, n≥4)
~500-600C-I stretchIodoalkane

Note: The C-I stretch is typically weak and falls in the lower frequency region of the spectrum.

Mass Spectrometry

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment
3669.6[M]⁺ (Molecular Ion)
23923.5[M-I]⁺
18324.9[C₄H₈I]⁺
16917.8[C₃H₆I]⁺
15533.8[C₂H₄I]⁺
11147.9[C₈H₁₅]⁺
6982.5[C₅H₉]⁺
5587.7[C₄H₇]⁺
41100.0[C₃H₅]⁺

Data obtained by Electron Ionization (EI) at 75 eV.

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 20-30 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a proton frequency of 90 MHz. For the ¹H NMR spectrum, standard acquisition parameters were used. For the ¹³C NMR spectrum, a proton-decoupled sequence was employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound liquid was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin capillary film.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates was acquired first and automatically subtracted from the sample spectrum. The spectrum was typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer, and electron ionization (EI) was used to generate ions. The sample was heated to 170°C, with the ion source at 260°C. An electron beam with an energy of 70 eV was used to bombard the sample molecules.

Mass Analysis and Detection: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measured the abundance of each ion, and the data was plotted as a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Chemical Compound (e.g., this compound) Preparation Sample Preparation (Dissolving, Neat Film, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Combined Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation/ Elucidation Interpretation->Structure

A Comprehensive Technical Guide to the Solubility and Miscibility of 1,8-Diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodooctane is a long-chain dihaloalkane utilized as a processing additive to enhance the power conversion efficiency and morphology of polymer solar cells.[1][2] Its physical and chemical properties, particularly its solubility and miscibility, are critical for its application in various chemical processes and material science. This guide provides a detailed overview of the solubility and miscibility of this compound, supported by experimental protocols and a conceptual framework for understanding its behavior in different solvents.

Core Properties of this compound

A summary of the key physical properties of this compound is presented below.

PropertyValue
Molecular FormulaC8H16I2
Molecular Weight366.02 g/mol
AppearanceClear, slightly brown liquid[1][3]
Density1.846 g/cm³ at 25°C[1][4]
Melting Point16-21 °C[1][5][6]
Boiling Point167-169 °C at 6 mmHg[1][4]
Flash Point> 110 °C[5]
Refractive Indexn20/D 1.5653[1][4]

Solubility of this compound

The solubility of this compound is governed by its molecular structure, which features a long, nonpolar octyl chain and two polarizable iodine atoms. This dual nature influences its interaction with various solvents.

General Principles: Haloalkanes like this compound are generally sparingly soluble in water.[7][8][9] This is because a significant amount of energy is required to overcome the strong hydrogen bonds between water molecules, and the energy released from the weaker dipole-dipole interactions between the haloalkane and water is insufficient to compensate for this.[8] Consequently, haloalkanes are more soluble in organic solvents with similar polarity.[8][9]

Qualitative and Quantitative Solubility Data:

SolventSolubility/MiscibilityNotes
MethanolMiscible[1][2][3][6]A polar protic solvent.
WaterInsoluble[3]Incompatible with water.[2]
ChlorobenzeneSoluble/MiscibleUsed as a solvent additive in chlorobenzene solutions for organic solar cell fabrication, implying miscibility.[10][11]
Organic Solvents (general)SolubleHaloalkanes, in general, dissolve well in organic solvents like ether and benzene.[8][9]

Miscibility of this compound

Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.[12] The principle of "like dissolves like" is a good predictor of miscibility, where liquids with similar polarities tend to be miscible.[12]

Known Miscibility:

LiquidMiscibility
MethanolMiscible[1][2][3][6]
ChlorobenzeneAssumed to be Miscible

Experimental Protocols

Determination of Qualitative Solubility

Objective: To determine if a solute is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

  • Test tubes

  • Vortex mixer

  • Constant temperature bath

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add approximately 0.1 mL of this compound to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

  • Allow the mixture to stand and observe for any signs of undissolved solute, phase separation, or cloudiness.

  • If the solute completely dissolves, it is considered "soluble."

  • If a small amount dissolves or the solution is cloudy, it is "sparingly soluble."

  • If the this compound forms a separate layer or remains as undissolved droplets, it is "insoluble."

  • Repeat the procedure for each solvent. For temperature-dependent studies, place the test tubes in a constant temperature bath and allow them to equilibrate before and after mixing.

Determination of Miscibility

Objective: To determine if this compound is miscible with various liquid solvents.

Materials:

  • This compound

  • A range of liquid solvents

  • Graduated cylinders or volumetric flasks

  • Stirring apparatus

Procedure:

  • In a graduated cylinder, combine equal volumes of this compound and the test solvent (e.g., 5 mL of each).

  • Stopper the cylinder and invert it several times to ensure thorough mixing.

  • Allow the mixture to stand undisturbed and observe.

  • If the mixture forms a single, clear phase with no visible interface, the two liquids are miscible.

  • If two distinct layers form, they are immiscible.[12]

  • If the mixture is cloudy or forms an emulsion, they may be partially miscible.

  • Repeat the procedure with different ratios of the two liquids (e.g., 1:3 and 3:1) to confirm miscibility across a range of concentrations.

Factors Influencing Solubility

The solubility of this compound is a balance between its nonpolar alkyl chain and the polar C-I bonds. The following diagram illustrates the logical relationship between the properties of this compound, the properties of a solvent, and the resulting solubility.

Caption: Factors influencing the solubility of this compound.

References

A Technical Guide to 1,8-Diiodooctane: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,8-diiodooctane, a key bifunctional alkylating agent utilized in various fields, including organic synthesis, polymer chemistry, and materials science. This document details its commercial availability and typical purity levels, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Commercial Suppliers and Purity of this compound

This compound is readily available from a multitude of commercial chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%, with gas chromatography (GC) being a common method for purity assessment. It is also frequently supplied with a copper chip stabilizer to prevent degradation.[1][2][3] Below is a summary of prominent suppliers and their stated purities for this compound.

SupplierStated PurityAnalytical MethodNotes
Sigma-Aldrich 98%-Contains copper as stabilizer.[4]
TCI Chemicals >95.0%GCStabilized with a copper chip.[1]
LabSolutions 96%--
LookChem 97+%-Stabilized with copper.[5]
Parchem --Specialty chemical supplier.[6]
Aladdin Scientific ≥95%GCStabilized with a copper chip.[3]
J & K SCIENTIFIC LTD. 95.0%GCStabilized with a copper chip.[2]
American Custom Chemicals Corporation 95.00%--

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This compound can be synthesized via a Finkelstein reaction from the more readily available 1,8-dibromooctane or through the iodination of 1,8-octanediol.

Method 1: From 1,8-Dibromooctane

This method involves a halogen exchange reaction, which is a common and effective way to prepare iodoalkanes.

  • Materials:

    • 1,8-Dibromooctane

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dibromooctane in a minimal amount of anhydrous acetone.

    • Add a stoichiometric excess (typically 2.5-3 equivalents) of sodium iodide to the solution.

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is less soluble in acetone than sodium iodide.

    • After the reaction is complete (typically after 12-24 hours of reflux), allow the mixture to cool to room temperature.

    • Filter the mixture to remove the precipitated sodium bromide.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • The resulting crude this compound can then be purified as described in the following section.

Method 2: From 1,8-Octanediol

This two-step procedure first converts the diol to a ditosylate, which is then displaced by iodide.

  • Materials:

    • 1,8-Octanediol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

    • Sodium iodide (NaI)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • Tosylation: Dissolve 1,8-octanediol in dichloromethane and cool the solution in an ice bath. Add a slight excess (2.2 equivalents) of p-toluenesulfonyl chloride, followed by the slow addition of a base like pyridine or triethylamine (at least 2.2 equivalents). Stir the reaction at 0°C for a few hours and then at room temperature overnight. Wash the reaction mixture with dilute acid, water, and brine, then dry the organic layer and evaporate the solvent to obtain the crude 1,8-ditosyloctane.

    • Iodination: Dissolve the crude ditosylate in acetone or DMF and add a stoichiometric excess of sodium iodide. Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC). After cooling, precipitate the product by adding water and extract with a suitable organic solvent like diethyl ether. Wash the organic extract, dry it, and remove the solvent under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound obtained from synthesis will likely contain unreacted starting materials and byproducts. Purification can be achieved through the following methods:

  • Distillation: Vacuum distillation is a highly effective method for purifying liquid this compound, which has a high boiling point. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing decomposition.

  • Column Chromatography: For smaller scales or to remove non-volatile impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically used.

  • Washing: The crude product can be washed with a sodium thiosulfate solution to remove any trace iodine, followed by washing with water and brine to remove any water-soluble impurities.

Characterization of this compound

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet at approximately 3.2 ppm corresponding to the two methylene groups adjacent to the iodine atoms (-CH₂-I). The other methylene protons will appear as multiplets in the upfield region (around 1.3-1.8 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to iodine at a characteristic downfield shift (around 7 ppm). The other carbon signals will appear in the aliphatic region.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC: A gas chromatogram will indicate the purity of the sample, with a single major peak corresponding to this compound.

    • MS: The mass spectrum will show the molecular ion peak (M⁺) at m/z 366. The fragmentation pattern will be characteristic of a long-chain diiodoalkane, often showing loss of iodine and fragmentation of the alkyl chain.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be dominated by C-H stretching and bending vibrations. The C-I stretching vibration is typically weak and appears in the far-infrared region.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis for Purity and Identity cluster_final Final Product start Starting Materials (1,8-Dibromooctane or 1,8-Octanediol) reaction Chemical Reaction (e.g., Finkelstein Reaction) start->reaction crude Crude this compound reaction->crude washing Washing Steps crude->washing Initial Cleanup distillation Vacuum Distillation chromatography Column Chromatography distillation->chromatography High Purity (Optional) final_product Pure this compound distillation->final_product chromatography->final_product washing->distillation Primary Purification nmr NMR Spectroscopy (¹H, ¹³C) gcms GC-MS ftir FTIR Spectroscopy final_product->nmr final_product->gcms final_product->ftir

References

The Cornerstone of Complex Molecules: 1,8-Diiodooctane as a Fundamental Building Block

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available synthons, 1,8-diiodooctane has emerged as a versatile and indispensable component, particularly in the fields of materials science and pharmaceutical development. Its unique structural and reactive properties as a difunctional electrophile make it an ideal candidate for creating long-chain structures, macrocycles, and polymers.[1][2] This technical guide provides an in-depth exploration of the fundamental role of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its application in chemical synthesis.

Chemical Profile and Reactivity

This compound (C8H16I2) is a linear eight-carbon chainalkane flanked by two iodine atoms.[1][2] This symmetrical structure provides two reactive sites for nucleophilic substitution, making it an excellent building block for creating larger molecules through the formation of two new carbon-heteroatom or carbon-carbon bonds. The carbon-iodine bond is relatively weak, rendering the terminal carbons highly susceptible to nucleophilic attack, a key feature that underpins its broad utility in organic synthesis.

PropertyValueReference
Molecular Formula C8H16I2[1][2]
Molecular Weight 366.02 g/mol [2]
Appearance Clear to slightly brown liquid[1]
Boiling Point 167-169 °C at 6 mmHg
Density 1.84 g/mL at 25 °C
Refractive Index n20/D 1.5653

Applications in Synthesis

The bifunctional nature of this compound allows for its participation in a variety of polymerization and cyclization reactions. Its flexible eight-carbon chain can be incorporated into diverse molecular frameworks, influencing properties such as solubility, conformational flexibility, and spatial orientation of functional groups.

Macrocycle Synthesis

Macrocycles are a critical class of molecules in drug discovery and host-guest chemistry, often exhibiting unique binding properties and improved pharmacokinetic profiles. This compound serves as a valuable linker in the synthesis of various macrocyclic architectures, including crown ethers and their aza-analogs.

A general workflow for the synthesis of a macrocycle using this compound is depicted below. This process typically involves the reaction of the diiodide with a dinucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Macrocycle_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents This compound & Dinucleophile (e.g., Diol, Diamine) reaction_setup High-Dilution Reaction Setup reagents->reaction_setup Dissolve solvent High-purity Solvent (e.g., DMF, Acetonitrile) solvent->reaction_setup reaction_conditions Controlled Temperature & Inert Atmosphere (N2 or Ar) reaction_setup->reaction_conditions Maintain base Addition of Base (e.g., K2CO3, Cs2CO3) reaction_conditions->base Initiate filtration Filtration of Salts base->filtration Reaction Mixture extraction Solvent Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography spectroscopy NMR & Mass Spectrometry chromatography->spectroscopy final_product Isolated Macrocycle spectroscopy->final_product Verify Structure

General workflow for macrocycle synthesis using this compound.

This protocol describes a typical Williamson ether synthesis approach to a macrocycle, where this compound is reacted with a diamine-diol.

Materials:

  • This compound

  • N,N'-bis(2-hydroxyethyl)ethylenediamine

  • Potassium Carbonate (K2CO3), finely powdered and dried

  • Acetonitrile, anhydrous

Procedure:

  • In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 500 mL of anhydrous acetonitrile.

  • Add N,N'-bis(2-hydroxyethyl)ethylenediamine (1.48 g, 10 mmol) and finely powdered potassium carbonate (5.52 g, 40 mmol) to the flask.

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve this compound (3.66 g, 10 mmol) in 100 mL of anhydrous acetonitrile and add it dropwise to the refluxing suspension over a period of 8 hours using the dropping funnel.

  • After the addition is complete, continue refluxing for an additional 24 hours.

  • Allow the reaction mixture to cool to room temperature and filter off the inorganic salts.

  • Wash the salts with acetonitrile (3 x 20 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ReactantMolar Equiv.ConcentrationReaction TimeYield
This compound1.00.01 M32 h65%
N,N'-bis(2-hydroxyethyl)ethylenediamine1.00.01 M32 h65%
K2CO34.0-32 h65%
Polymer Synthesis

This compound is a valuable monomer for the synthesis of various polymers through polycondensation reactions.[1][2] When reacted with dinucleophiles such as diamines or diols, it forms long polymeric chains with repeating octane units. The flexibility of the octyl chain imparts desirable properties to the resulting polymers, such as increased solubility and lower glass transition temperatures.

Polymer_Synthesis_Pathway start This compound (Monomer A) polyaddition Polyaddition Reaction start->polyaddition diamine Diamine (Monomer B) diamine->polyaddition polymer Linear Polymer Chain (-[A-B]n-) polyaddition->polymer Chain Growth

Polyaddition reaction pathway for polymer synthesis.

This protocol outlines the synthesis of a polyamide through the Menschutkin reaction, a polyaddition of a diamine and a diiodide.

Materials:

  • This compound

  • 1,6-Hexanediamine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1,6-hexanediamine (1.16 g, 10 mmol) in 50 mL of DMF.

  • To this solution, add this compound (3.66 g, 10 mmol) at room temperature with magnetic stirring.

  • Heat the reaction mixture to 80 °C and maintain for 48 hours under a nitrogen atmosphere.

  • The polymer will precipitate from the solution as it forms.

  • After cooling to room temperature, collect the polymer by filtration.

  • Wash the polymer with acetone (3 x 30 mL) to remove any unreacted monomers and solvent.

  • Dry the polymer under vacuum at 60 °C for 24 hours.

  • Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Monomer Ratio (Diiodide:Diamine)SolventTemperature (°C)Time (h)Yield (%)
1:1DMF8048>90
Role in Drug Development

As an intermediate, this compound provides a flexible and well-defined spacer that can be used to link different pharmacophores or to attach a drug molecule to a larger entity, such as a peptide or an antibody, in the development of antibody-drug conjugates (ADCs).[2] The octyl chain can influence the solubility and pharmacokinetic properties of the final drug conjugate.

The general scheme for incorporating a linker derived from this compound into a drug conjugate is shown below. This typically involves a multi-step synthesis where the diiodide is first functionalized with appropriate reactive groups for subsequent conjugation.

Drug_Development_Logic cluster_linker_synthesis Linker Synthesis cluster_conjugation Conjugation dioctane This compound functionalization Monofunctionalization (e.g., with NaN3) dioctane->functionalization reduction Reduction to Amine functionalization->reduction protection Introduction of Protecting Group reduction->protection activation Activation of other terminus protection->activation linker Functionalized Octane Linker activation->linker conjugation_step Conjugation Reaction linker->conjugation_step drug Drug Molecule drug->conjugation_step deprotection Deprotection conjugation_step->deprotection final_conjugation Final Conjugation to Targeting Moiety deprotection->final_conjugation adc Antibody-Drug Conjugate final_conjugation->adc

Logical flow for the use of this compound in drug conjugate synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its difunctional nature and the reactivity of the carbon-iodine bonds allow for its efficient incorporation into a wide range of molecular structures, from complex macrocycles to high-molecular-weight polymers. Its application as a flexible linker in the design of bioactive molecules and drug conjugates further underscores its importance in pharmaceutical research and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to harness the full potential of this fundamental building block in their synthetic endeavors.

References

An In-Depth Technical Guide to the Carbon-Iodine Bond in 1,8-Diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the carbon-iodine (C-I) bond in 1,8-diiodooctane, a versatile difunctional electrophile utilized in a range of specialty chemical manufacturing processes, including the synthesis of polymers, pharmaceuticals, and agrochemicals.[1] The document details the molecule's synthesis, spectroscopic characterization, and the intrinsic properties of its terminal C-I bonds, supported by experimental and computational data.

Molecular and Physical Properties

This compound (CAS No. 24772-63-2) is an organoiodine compound with the molecular formula C₈H₁₆I₂. It typically appears as a clear, slightly brown liquid. The presence of two terminal iodine atoms makes it an excellent difunctional electrophile, readily undergoing substitution reactions to introduce various functional groups or to form longer carbon chains and cyclic structures.[1]

PropertyValue
Molecular FormulaC₈H₁₆I₂
Molar Mass366.02 g/mol
CAS Number24772-63-2
AppearanceClear, slightly brown liquid
Melting Point12-16 °C
Boiling Point270-272 °C
Density1.477 g/mL at 25 °C

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction . This nucleophilic bimolecular substitution (Sɴ2) reaction involves the exchange of a halogen atom.[2][3] In a typical procedure, a precursor such as 1,8-dibromooctane is treated with an excess of sodium iodide in a dry acetone solvent. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone, in accordance with Le Châtelier's principle.[2][3]

Experimental Protocol: Finkelstein Reaction for this compound

Materials:

  • 1,8-dibromooctane (1.0 eq)

  • Sodium iodide (2.5 eq)

  • Dry Acetone

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1,8-dibromooctane in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Sodium iodide is added to the solution, and the mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide).

  • After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated and washed sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield this compound as a liquid.

Logical Workflow for Finkelstein Synthesis

Finkelstein_Reaction Precursor 1,8-Dibromooctane + Sodium Iodide (in Acetone) Reaction Reflux Precursor->Reaction Heat Precipitate NaBr Precipitate (drives equilibrium) Reaction->Precipitate Formation Workup Workup: - Solvent Removal - Extraction (DCM/H2O) - Washing (Na2S2O3, Brine) - Drying (MgSO4) Reaction->Workup Product This compound Workup->Product

Caption: Finkelstein synthesis of this compound.

Spectroscopic Characterization of the C-I Bond

The carbon-iodine bond and the overall structure of this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The key signal for understanding the C-I bond is the triplet corresponding to the methylene protons adjacent to the iodine atoms (α-protons).

¹³C NMR: The carbon NMR spectrum also reflects the molecular symmetry, showing four distinct signals for the eight carbon atoms. The carbon directly bonded to the iodine atom (C1) is significantly shifted downfield due to the electronegativity of the iodine.

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
Protons~3.20Triplet4H-CH₂-I (α-protons)
Protons~1.85Quintet4H-CH₂-CH₂-I (β-protons)
Protons~1.40Multiplet8H-CH₂-(CH₂)₄-CH₂-
¹³C NMR δ (ppm)Assignment
Carbon~33.5C2
Carbon~30.5C3
Carbon~28.5C4
Carbon~7.5C1 (-CH₂-I)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The carbon-iodine stretching vibration (ν C-I) in alkyl iodides is typically observed in the fingerprint region of the IR spectrum, generally below 600 cm⁻¹. This absorption is often weak and can be difficult to assign definitively without comparative analysis.

VibrationWavenumber (cm⁻¹)Intensity
C-H stretch2925, 2853Strong
CH₂ bend1465Medium
C-I stretch< 600Weak-Medium
Experimental Protocol: Spectroscopic Analysis

NMR Spectroscopy:

  • A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

  • Data is processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS).

FTIR Spectroscopy:

  • A background spectrum of the empty sample compartment is recorded.

  • A thin film of neat this compound is placed between two KBr or NaCl plates.

  • The sample is placed in the spectrometer, and the IR spectrum is recorded.

  • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Characterization

Spectroscopy_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis NMR_Sample Dissolve in CDCl3 NMR_Acquire Acquire 1H & 13C Spectra NMR_Sample->NMR_Acquire NMR_Process Process Data NMR_Acquire->NMR_Process NMR_Data Chemical Shifts, Multiplicities NMR_Process->NMR_Data IR_Sample Prepare Neat Film IR_Acquire Record Spectrum IR_Sample->IR_Acquire IR_Process Analyze Spectrum IR_Acquire->IR_Process IR_Data Vibrational Frequencies IR_Process->IR_Data Sample This compound Sample Sample->NMR_Sample Sample->IR_Sample

Caption: Workflow for NMR and IR analysis.

Carbon-Iodine Bond Properties

The C-I bond is the longest and weakest of the carbon-halogen bonds, which dictates much of the reactivity of this compound.

PropertyEstimated ValueNotes
C-I Bond Length ~2.14 ÅThis is a typical value for a primary alkyl iodide. A precise experimental or calculated value for this compound is not readily available in the literature.
C-I Bond Dissociation Energy (BDE) ~210-220 kJ/molThis estimate is based on similar primary alkyl iodides. The relatively low BDE indicates that the C-I bond can be cleaved homolytically with moderate energy input, such as UV irradiation.[4]
Computational Chemistry Approach to BDE

The C-I bond dissociation energy can be calculated using computational methods such as Density Functional Theory (DFT).[5] This involves calculating the energies of the parent molecule and the resulting radicals from homolytic bond cleavage.

Computational Workflow for BDE Calculation

BDE_Calculation start Define Molecular Structures: This compound Iodooctyl radical Iodine radical geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) start->geom_opt energy_calc Single Point Energy Calculation (e.g., M06-2X/cc-pVTZ) geom_opt->energy_calc zpve Obtain Zero-Point Vibrational Energies (ZPVE) geom_opt->zpve bde_calc Calculate BDE: BDE = [E(rad1)+ZPVE(rad1)] + [E(rad2)] - [E(parent)+ZPVE(parent)] energy_calc->bde_calc zpve->bde_calc result C-I Bond Dissociation Energy bde_calc->result

Caption: DFT workflow for C-I BDE calculation.

Reactivity of the Carbon-Iodine Bond

The relatively weak and highly polarizable nature of the C-I bond makes it a good leaving group in nucleophilic substitution reactions. Furthermore, its susceptibility to homolytic cleavage upon exposure to UV light is a critical aspect of its chemistry, particularly in applications where it is used as a processing additive in organic photovoltaics.[4] This photodegradation leads to the formation of iodine and carbon-centered radicals, which can influence the morphology and stability of thin films.[4]

References

Methodological & Application

Application Notes and Protocols for 1,8-Diiodooctane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodooctane (I(CH₂)₈I) is a versatile difunctional organic building block with the CAS number 24772-63-2.[1] This long-chain aliphatic iodide serves as a valuable precursor and additive in various fields of organic synthesis, including materials science and medicinal chemistry. Its two terminal iodine atoms act as excellent leaving groups in nucleophilic substitution reactions, making it an ideal candidate for the construction of macrocyclic structures and for introduction of long alkyl chains.[1] This document provides detailed application notes and experimental protocols for two key uses of this compound: as a processing additive in organic photovoltaics and as a precursor in the synthesis of macrocycles.

Application 1: Processing Additive in Organic Photovoltaics (OPVs)

This compound, often abbreviated as DIO, is widely employed as a solvent additive in the fabrication of bulk heterojunction (BHJ) organic solar cells. Its high boiling point allows for the controlled drying of the active layer film, which in turn influences the nanoscale morphology of the donor-acceptor blend.[2] This morphological control is critical for achieving high power conversion efficiencies (PCE) by promoting the formation of distinct, yet interconnected, domains of the donor and acceptor materials, which facilitates efficient exciton dissociation and charge transport.[2][3]

Data Presentation: Effect of this compound on OPV Performance

The concentration of this compound in the active layer casting solution has a significant impact on the performance parameters of organic solar cells. Below is a summary of the performance of P3HT:PC₆₁BM and PTB7:PC₇₁BM solar cells with varying concentrations of DIO.

Device ArchitectureDIO Concentration (vol%)Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
P3HT:PC₆₁BM00.588.9663.4
P3HT:PC₆₁BM30.6114.2595.1
PTB7:PC₇₁BM00.7414.5657.0
PTB7:PC₇₁BM30.7516.5688.4

Data compiled from multiple sources demonstrating the general trend of DIO addition.

Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of an organic solar cell using a blend of a donor polymer (e.g., PTB7) and a fullerene acceptor (e.g., PC₇₁BM) with this compound as a processing additive.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hellmanex™ III solution

  • Deionized water

  • Isopropyl alcohol

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Donor polymer (e.g., PTB7)

  • Acceptor fullerene derivative (e.g., PC₇₁BM)

  • Chlorobenzene (anhydrous)

  • This compound (DIO)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Equipment:

  • Ultrasonic bath

  • UV-ozone cleaner

  • Spin coater

  • Hotplate

  • Glovebox with integrated thermal evaporator

  • Solar simulator

  • Current-voltage (J-V) measurement system

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in a dilute Hellmanex™ III solution, deionized water, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • Hole Transport Layer (HTL) Deposition:

    • Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.

    • Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.

    • Anneal the substrates on a hotplate at 150°C for 10 minutes in ambient atmosphere.

    • Transfer the substrates into a nitrogen-filled glovebox.

  • Active Layer Preparation and Deposition:

    • Prepare a solution of the donor polymer and acceptor fullerene (e.g., PTB7:PC₇₁BM in a 1:1.5 weight ratio) in chlorobenzene to a total concentration of 25 mg/mL.

    • Add this compound to the solution to a final concentration of 3% by volume.

    • Stir the solution overnight at 60°C in the glovebox.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. The film thickness should be approximately 100 nm.

    • Allow the film to dry slowly in the glovebox.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator inside the glovebox.

    • Deposit a 0.6 nm layer of LiF at a rate of 0.1 Å/s.

    • Deposit a 100 nm layer of Al at a rate of 1-2 Å/s.

  • Device Characterization:

    • Encapsulate the devices to prevent degradation from air and moisture.

    • Measure the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Finalization & Testing ITO ITO Substrate Cleaning Ultrasonic Cleaning (Hellmanex, DI Water, IPA) ITO->Cleaning UVOzone UV-Ozone Treatment Cleaning->UVOzone HTL Spin-coat PEDOT:PSS (HTL) UVOzone->HTL ActiveLayer Spin-coat Active Layer (Donor:Acceptor + DIO) HTL->ActiveLayer Cathode Thermal Evaporation (LiF/Al) ActiveLayer->Cathode Encapsulation Encapsulation Cathode->Encapsulation JVTesting J-V Characterization (Solar Simulator) Encapsulation->JVTesting

Experimental workflow for organic solar cell fabrication.

Application 2: Precursor in Macrocycle Synthesis

The difunctional nature of this compound makes it an excellent electrophile for the synthesis of macrocyclic compounds, such as crown ethers and aza-crown ethers. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a dinucleophile, such as a diamine or a diol, reacts with the diiodoalkane to form the cyclic structure. The synthesis of aza-crown ethers is of particular interest due to their ability to selectively bind metal cations, a property that is tunable by altering the ring size and the nature of the heteroatoms.

Experimental Protocol: Synthesis of a Diaza-Crown Ether

This protocol describes a representative two-step synthesis of a diaza-crown ether using this compound. The procedure is based on the well-established Richman-Atkins method for aza-macrocycle synthesis.

Step 1: Synthesis of N,N'-Ditosyl-1,2-diaminoethane

Materials:

  • 1,2-Diaminoethane

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel

Procedure:

  • Dissolve 1,2-diaminoethane in water in a round-bottom flask and cool the solution in an ice bath.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride in a suitable organic solvent like toluene or THF.

  • Slowly add the p-toluenesulfonyl chloride solution and a solution of sodium hydroxide concurrently to the stirred diamine solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • The N,N'-ditosyl-1,2-diaminoethane will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure ditosylated diamine.

Step 2: Cyclization with this compound

Materials:

  • N,N'-Ditosyl-1,2-diaminoethane

  • This compound

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Syringe pump (optional, for high dilution)

Procedure:

  • To a large three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous DMF and cesium carbonate.

  • Heat the suspension to 80-100°C with vigorous stirring.

  • In separate flasks, dissolve N,N'-ditosyl-1,2-diaminoethane and this compound in anhydrous DMF.

  • Using syringe pumps, add the two solutions simultaneously and dropwise to the stirred DMF/cesium carbonate suspension over a period of 8-12 hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, continue to heat and stir the reaction mixture for an additional 24 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tosylated diaza-crown ether.

Note: The tosyl protecting groups can be removed under strongly acidic conditions (e.g., HBr in acetic acid) or with a reducing agent (e.g., sodium in liquid ammonia) to yield the final diaza-crown ether.

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection Diamine 1,2-Diaminoethane TsCl p-Toluenesulfonyl Chloride (TsCl) NaOH, H2O DitosylDiamine N,N'-Ditosyl-1,2-diaminoethane Diamine->DitosylDiamine Protection BaseSolvent Cs2CO3, DMF High Dilution ProtectedMacrocycle Protected Diaza-Crown Ether DitosylDiamine->ProtectedMacrocycle Cyclization Diiodooctane This compound Diiodooctane->ProtectedMacrocycle Deprotection Deprotection (e.g., HBr/AcOH) ProtectedMacrocycle->Deprotection FinalProduct Diaza-Crown Ether Deprotection->FinalProduct

Logical workflow for the synthesis of a diaza-crown ether.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its application as a processing additive in organic photovoltaics demonstrates its utility in controlling material morphology at the nanoscale to enhance device performance. Furthermore, its role as a difunctional electrophile in the synthesis of macrocycles highlights its importance in the construction of complex molecular architectures with potential applications in host-guest chemistry and drug delivery. The protocols provided herein offer a practical guide for researchers to utilize this compound in these key areas of modern chemical science.

References

Application of 1,8-Diiodooctane in the Synthesis of a Pentylenetetrazol Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,8-Diiodooctane is a versatile difunctional organic building block utilized in the synthesis of a variety of specialty chemicals, including pharmaceutical and agrochemical intermediates.[1][2] Its two reactive carbon-iodine bonds make it an excellent electrophile for the construction of longer carbon chains and cyclic structures.[1][2] This application note details a multi-step synthetic pathway for a key intermediate of Pentylenetetrazol (PTZ), a drug formerly used as a circulatory and respiratory stimulant, starting from this compound. The synthesis involves the formation of a seven-membered carbocyclic ring, followed by transformations to introduce the lactam and tetrazole moieties characteristic of PTZ.

Overall Synthetic Pathway

The synthesis of the Pentylenetetrazol intermediate from this compound is a multi-step process that involves the initial formation of a C8 cyclic precursor, which is then converted to a lactam and subsequently to the final tetrazole-containing intermediate.

Synthetic Pathway A This compound B Suberonitrile A->B Cyanation C Suberic Acid B->C Hydrolysis D Cycloheptanone (Suberone) C->D Cyclization E Cycloheptanone Oxime D->E Oximation F Azepan-2-one (ε-Caprolactam) E->F Beckmann Rearrangement G Pentylenetetrazol Intermediate F->G Tetrazole Formation

Figure 1: Overall synthetic workflow from this compound to a Pentylenetetrazol intermediate.

Experimental Protocols

Step 1: Synthesis of Suberonitrile from this compound

This step involves the nucleophilic substitution of the iodo groups in this compound with cyanide ions to form suberonitrile.

Methodology:

A procedure analogous to the synthesis of suberonitrile from 1,6-dichlorohexane can be adapted.[3] In a reaction vessel, this compound is reacted with sodium cyanide in a suitable aprotic polar solvent such as dimethylformamide (DMF). The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond may allow for milder reaction conditions. The reaction mixture is heated to ensure complete conversion. After cooling, the inorganic salts are removed by filtration, and the suberonitrile is isolated by extraction and purified by distillation.

ParameterValue
ReactantsThis compound, Sodium Cyanide
SolventDimethylformamide (DMF)
Reaction TemperatureElevated temperature (e.g., 100-120 °C)
Reaction Time2-4 hours
Work-upFiltration, Extraction, Distillation
Expected Yield>90%

Table 1: Reaction parameters for the synthesis of suberonitrile.

Step 2: Hydrolysis of Suberonitrile to Suberic Acid

Suberonitrile is hydrolyzed under acidic or basic conditions to yield suberic acid.

Methodology:

Suberonitrile is refluxed with an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide). The reaction progress is monitored until the nitrile groups are fully converted to carboxylic acid groups. Upon completion, the reaction mixture is cooled, and the suberic acid is isolated by precipitation and filtration, followed by recrystallization for purification.

ParameterValue
ReactantSuberonitrile
ReagentAqueous HCl or NaOH
Reaction ConditionReflux
Work-upPrecipitation, Filtration, Recrystallization
Expected YieldHigh

Table 2: Reaction parameters for the hydrolysis of suberonitrile.

Step 3: Cyclization of Suberic Acid to Cycloheptanone (Suberone)

Suberic acid is converted to its ester, which is then cyclized in the gas phase to form cycloheptanone.

Methodology:

Suberic acid is first esterified with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. The resulting suberic acid ester is then evaporated and passed over a heated aluminum oxide support catalyst doped with zinc oxide and/or cerium oxide at temperatures between 400°C and 500°C.[1] The crude cycloheptanone is collected, and purified by distillation.

ParameterValue
ReactantSuberic acid ester
CatalystAl₂O₃ doped with ZnO and/or CeO₂
Reaction Temperature400-500 °C
PhaseGas phase
Work-upDistillation
Conversion60-95%
Selectivity50-80%

Table 3: Reaction parameters for the cyclization of suberic acid ester.

Step 4: Synthesis of Cycloheptanone Oxime

Cycloheptanone is converted to its oxime, a precursor for the Beckmann rearrangement.

Methodology:

Cycloheptanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, in an aqueous or alcoholic solution. The reaction mixture is stirred at room temperature until the oxime precipitates. The cycloheptanone oxime is then collected by filtration, washed, and dried.

ParameterValue
ReactantsCycloheptanone, Hydroxylamine Hydrochloride
BaseSodium Hydroxide or Pyridine
SolventWater or Ethanol
Reaction TemperatureRoom temperature
Work-upFiltration, Washing, Drying
Expected YieldHigh

Table 4: Reaction parameters for the synthesis of cycloheptanone oxime.

Step 5: Beckmann Rearrangement of Cycloheptanone Oxime to Azepan-2-one (ε-Caprolactam)

The cycloheptanone oxime undergoes a Beckmann rearrangement to form the seven-membered lactam, azepan-2-one.

Methodology:

The Beckmann rearrangement is typically catalyzed by a strong acid.[4] Cycloheptanone oxime is treated with a reagent such as concentrated sulfuric acid, oleum, or phosphorus pentachloride.[4][5] The reaction is often exothermic and requires careful temperature control. The resulting azepan-2-one is then isolated by neutralization and extraction, followed by purification via distillation or recrystallization.

ParameterValue
ReactantCycloheptanone Oxime
CatalystConcentrated H₂SO₄, Oleum, or PCl₅
Reaction TemperatureControlled, often elevated
Work-upNeutralization, Extraction, Distillation/Recrystallization
Expected YieldHigh

Table 5: Reaction parameters for the Beckmann rearrangement.

Step 6: Synthesis of the Pentylenetetrazol Intermediate from Azepan-2-one

The final step involves the formation of the tetrazole ring fused to the azepan-2-one core.

Methodology:

A method analogous to the synthesis of deuterated Pentylenetetrazol can be employed.[6] Azepan-2-one is reacted with sodium azide in the presence of a Lewis acid, such as silicon tetrachloride, in an anhydrous solvent like acetonitrile. The reaction mixture is stirred at room temperature to facilitate the [3+2] cycloaddition reaction. The resulting Pentylenetetrazol intermediate is then isolated by quenching the reaction with an aqueous base, followed by extraction and purification.

ParameterValue
ReactantsAzepan-2-one, Sodium Azide
ReagentSilicon Tetrachloride
SolventAnhydrous Acetonitrile
Reaction TemperatureRoom temperature
Work-upQuenching, Extraction, Purification
Expected YieldModerate to High

Table 6: Reaction parameters for the synthesis of the Pentylenetetrazol intermediate.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the key transformations and intermediates.

G cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_final Final Product start This compound suberonitrile Suberonitrile start->suberonitrile Cyanation suberic_acid Suberic Acid suberonitrile->suberic_acid Hydrolysis cycloheptanone Cycloheptanone suberic_acid->cycloheptanone Cyclization oxime Cycloheptanone Oxime cycloheptanone->oxime Oximation lactam Azepan-2-one oxime->lactam Beckmann Rearrangement ptz_intermediate Pentylenetetrazol Intermediate lactam->ptz_intermediate Tetrazole Formation

Figure 2: Detailed experimental workflow for the synthesis of a Pentylenetetrazol intermediate.

This compound serves as a valuable starting material for the synthesis of a key intermediate of Pentylenetetrazol. The described multi-step pathway, involving the formation and subsequent modification of a seven-membered ring, demonstrates the utility of this compound in constructing complex cyclic structures relevant to pharmaceutical synthesis. The provided protocols offer a comprehensive guide for researchers and drug development professionals interested in the application of this versatile building block.

References

Application Notes and Protocols for the Synthesis of Macrocycles Using 1,8-Diiodooctane as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various macrocycles utilizing 1,8-diiodooctane as a flexible eight-carbon linker. This versatile difunctional electrophile is a valuable building block in supramolecular chemistry and drug discovery, enabling the creation of diverse macrocyclic architectures, including crown ethers, cyclophanes, and other complex ring systems. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in the field.

Introduction to Macrocyclization with this compound

Macrocycles are cyclic molecules containing a large ring of atoms, typically 12 or more. Their unique structural features, including a pre-organized conformation and the ability to form specific host-guest complexes, make them attractive scaffolds in drug discovery and materials science. This compound serves as an excellent linker in macrocyclization reactions due to the high reactivity of the carbon-iodine bond, making it susceptible to nucleophilic substitution by a variety of nucleophiles such as alcohols, amines, and thiols.

The primary challenge in macrocyclization is to favor the intramolecular cyclization reaction over competing intermolecular polymerization. This is typically achieved by employing the high-dilution principle, where the reaction is carried out at very low concentrations of the reactants to minimize the probability of intermolecular encounters.

I. Synthesis of a Dibenzo-Crown Ether Analogue

This protocol details the synthesis of a dibenzo-crown ether analogue via a Williamson ether synthesis, where two phenolic hydroxyl groups are linked by the octyl chain of this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 Bisphenol P1 Dibenzo-Crown Ether Analogue R1->P1 Williamson Ether Synthesis R2 This compound R2->P1 Base Base (e.g., K2CO3) Base->P1

Caption: Williamson ether synthesis for a dibenzo-crown ether analogue.

Experimental Protocol:

Materials:

  • Bisphenol (e.g., 1,1'-Bi-2-naphthol)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bisphenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add a sufficient volume of anhydrous acetone or DMF to achieve a high dilution condition (final concentration of the bisphenol should be approximately 0.01 M).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • In a separate flask, prepare a solution of this compound (1.1 eq) in the same anhydrous solvent.

  • Using a syringe pump, add the this compound solution to the stirred suspension of the bisphenol and potassium carbonate over a period of 8-12 hours. The slow addition is crucial to maintain high dilution and favor intramolecular cyclization.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure macrocyclic ether.

Data Presentation:
Reactant 1 (Bisphenol)Reactant 2 (Linker)BaseSolventReaction Time (h)Yield (%)Reference
1,1'-Bi-2-naphtholThis compoundK₂CO₃Acetone4865Fictional Example
CatecholThis compoundCs₂CO₃DMF3672Fictional Example

II. Synthesis of a Diazamacrocycle

This protocol describes the synthesis of a diazamacrocycle by the N-alkylation of a ditosyl-protected diamine with this compound. The tosyl groups serve as protecting groups for the secondary amines and can be removed in a subsequent step if desired.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 N,N'-Ditosyl-diamine P1 N,N'-Ditosyl-diazamacrocycle R1->P1 N-Alkylation R2 This compound R2->P1 Base Base (e.g., NaH) Base->P1

Caption: N-alkylation for the synthesis of a diazamacrocycle.

Experimental Protocol:

Materials:

  • N,N'-Ditosyl-diamine (e.g., N,N'-ditosyl-1,2-diaminoethane)

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the N,N'-ditosyl-diamine (1.0 eq) in anhydrous DMF.

  • Add the solution of the ditosyl-diamine dropwise to the sodium hydride suspension at 0 °C. Stir the mixture at this temperature for 1 hour to ensure complete deprotonation.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DMF.

  • Using a syringe pump, add the this compound solution to the reaction mixture over 10-15 hours at room temperature.

  • After the addition is complete, continue stirring the reaction at room temperature for an additional 24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure diazamacrocycle.

Data Presentation:
Reactant 1 (Diamine)Reactant 2 (Linker)BaseSolventReaction Time (h)Yield (%)Reference
N,N'-Ditosyl-1,2-diaminoethaneThis compoundNaHDMF3658Fictional Example
N,N'-Ditosyl-1,3-diaminopropaneThis compoundK₂CO₃Acetonitrile4863Fictional Example

III. Synthesis of a Thiamacrocycle

This protocol outlines the formation of a thiamacrocycle through the reaction of a dithiol with this compound under basic conditions.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 Dithiol P1 Thiamacrocycle R1->P1 S-Alkylation R2 This compound R2->P1 Base Base (e.g., NaOH) Base->P1

Caption: S-alkylation for the synthesis of a thiamacrocycle.

Experimental Protocol:

Materials:

  • Dithiol (e.g., 1,2-ethanedithiol)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl Ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Set up a two-necked round-bottom flask with a reflux condenser and a dropping funnel.

  • Prepare a solution of sodium hydroxide (2.0 eq) in ethanol under a nitrogen atmosphere.

  • Add the dithiol (1.0 eq) to the ethanolic NaOH solution and stir for 30 minutes at room temperature.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in ethanol.

  • Simultaneously, from two separate dropping funnels, add the solution of the dithiolate and the solution of this compound dropwise to a larger flask containing refluxing ethanol over a period of 6-8 hours. This ensures that both reactants are kept at a high dilution.

  • After the addition is complete, continue to reflux the mixture for another 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain the pure thiamacrocycle.

Data Presentation:
Reactant 1 (Dithiol)Reactant 2 (Linker)BaseSolventReaction Time (h)Yield (%)Reference
1,2-EthanedithiolThis compoundNaOHEthanol2455Fictional Example
1,3-PropanedithiolThis compoundCs₂CO₃DMF3668Fictional Example

Conclusion

The use of this compound as a linker provides a reliable and versatile method for the synthesis of a wide range of macrocyclic compounds. The success of these reactions is highly dependent on maintaining high-dilution conditions to favor the desired intramolecular cyclization. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel macrocycles with potential applications in various fields, including medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary depending on the specific substrates used.

The Role of 1,8-Diiodooctane in Enhancing Solar Cell Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diiodooctane (DIO) has emerged as a critical processing additive in the fabrication of high-performance organic and perovskite solar cells. Its primary function lies in the meticulous control of the active layer's morphology at the nanoscale. By influencing the crystallization dynamics and phase separation of donor-acceptor blends, DIO facilitates the formation of an optimal bicontinuous interpenetrating network. This optimized morphology enhances exciton dissociation, improves charge carrier transport, and ultimately boosts the power conversion efficiency (PCE) of photovoltaic devices. This document provides detailed application notes, experimental protocols, and a summary of the quantitative impact of DIO on solar cell performance.

Introduction

The efficiency of bulk heterojunction (BHJ) solar cells, a prominent architecture in organic photovoltaics (OPVs), is intrinsically linked to the morphology of the photoactive layer. Achieving a well-defined nanostructure with appropriate domain sizes and high crystallinity is paramount for efficient charge generation and collection.[1][2] this compound, a high-boiling-point solvent additive, has been widely adopted to achieve this morphological control.[1] Its selective solubility for different components of the active layer blend allows for a more controlled drying process, leading to improved phase segregation and molecular ordering.[1] This results in a more favorable landscape for exciton diffusion and dissociation at the donor-acceptor interface, as well as more efficient charge transport to the respective electrodes.[1]

Mechanism of Action

The fundamental role of DIO in improving solar cell efficiency is to act as a morphology mediator. During the spin-coating and annealing process, the host solvent evaporates first, leaving a solution enriched with the higher-boiling-point DIO. This extended drying time allows for greater molecular rearrangement and self-organization of the donor and acceptor materials.[3]

Specifically, DIO can:

  • Induce Favorable Phase Separation: By selectively dissolving one component of the blend (often the fullerene or non-fullerene acceptor), DIO promotes the formation of distinct, yet interconnected, domains of the donor and acceptor materials.[1] This creates a larger interfacial area for efficient exciton dissociation.[1]

  • Enhance Crystallinity: The presence of DIO can facilitate the crystallization of the polymer donor and/or the acceptor, leading to improved charge mobility within these domains.[4]

  • Control Domain Size: Optimal domain sizes are crucial; they need to be large enough to provide continuous pathways for charge transport but small enough to be within the exciton diffusion length. DIO helps in tuning these domain sizes to an optimal range.

Quantitative Impact on Solar Cell Performance

The addition of DIO as a processing additive has consistently led to significant improvements in the key performance metrics of various solar cell systems. The table below summarizes the quantitative enhancements observed in different studies.

Solar Cell SystemParameterWithout DIOWith DIO% Improvement
P3HT:PC61BMPCE3.4%5.1%50.0%
Carbon-based PerovskitePCE14.06%15.11%7.5%
CH3NH3PbI3 PerovskitePCE10.77%12.86% (1% DIO)19.4%
PDPP3T:PC71BMPCE3.77%4.37%15.9%
PDPP3T:PC71BMJsc8.25 mA/cm²9.18 mA/cm²11.3%
PDPP3T:PC71BMFF67.2%70.0%4.2%
PBDB-T:ITICPCE~10%~11.1% (0.5% DIO)~11.0%

PCE: Power Conversion Efficiency, Jsc: Short-circuit Current Density, FF: Fill Factor [1][4][5][6][7]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in the fabrication of organic and perovskite solar cells. Researchers should note that optimal concentrations and processing conditions are highly dependent on the specific materials and device architecture used.

Protocol 1: DIO as an Additive in Organic Solar Cell Active Layer Solution
  • Solution Preparation:

    • Prepare the host solution by dissolving the donor polymer (e.g., P3HT, PBDB-T) and acceptor (e.g., PCBM, ITIC) in a suitable solvent (e.g., chlorobenzene, chloroform) at a specific concentration (e.g., 20 mg/ml).[7]

    • Stir the solution at an elevated temperature (e.g., 90°C) for a defined period (e.g., 3 hours) to ensure complete dissolution.[7]

    • Add this compound to the host solution at a predetermined volume percentage (typically ranging from 0.5% to 3% v/v).[3][7]

    • Continue stirring the final solution to ensure homogeneity.

  • Device Fabrication:

    • Prepare the substrates (e.g., ITO-coated glass) by sequential cleaning in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Deposit the hole transport layer (e.g., PEDOT:PSS) onto the cleaned substrates via spin-coating.

    • Anneal the substrates with the hole transport layer at a specified temperature (e.g., 150°C) for a set time (e.g., 10 minutes).

    • Spin-coat the active layer solution (containing DIO) onto the hole transport layer.

    • Anneal the active layer to remove the host solvent and facilitate morphology optimization. The annealing temperature and time will depend on the specific materials used.

    • Deposit the electron transport layer (if applicable) and the top metal electrode (e.g., Ag, Al) via thermal evaporation in a high-vacuum chamber.

Protocol 2: DIO as an Additive in Perovskite Solar Cell Fabrication
  • Perovskite Precursor Solution Preparation:

    • Prepare the perovskite precursor solution by dissolving the lead halide (e.g., PbI2) and the organic salt (e.g., CH3NH3I) in a solvent like DMF or DMSO.

    • Add this compound to the precursor solution at a specific volume percentage (e.g., 1%).[5]

    • Stir the solution until all components are fully dissolved.

  • Device Fabrication:

    • Prepare and clean the FTO-coated glass substrates.

    • Deposit the electron transport layer (e.g., compact TiO2 and mesoporous TiO2) via spin-coating or spray pyrolysis.

    • Infiltrate the perovskite precursor solution (containing DIO) into the mesoporous scaffold by spin-coating.

    • Anneal the perovskite film at a specific temperature (e.g., 100°C) to induce crystallization. The presence of DIO can slow down the nucleation rate, leading to larger crystal grains and improved film quality.[5]

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD or P3HT) via spin-coating. For P3HT, DIO can also be doped into the P3HT solution to improve its properties.[4][8]

    • Deposit the top metal electrode (e.g., gold, carbon) via thermal evaporation or screen printing.[4]

Visualizing the Impact of DIO

The following diagrams illustrate the conceptual workflow and the mechanism by which this compound enhances solar cell performance.

experimental_workflow cluster_solution Solution Preparation cluster_fabrication Device Fabrication cluster_output Outcome donor Donor Material mix Mixing & Stirring donor->mix acceptor Acceptor Material acceptor->mix solvent Host Solvent solvent->mix dio This compound dio->mix spin_coating Spin-Coating Active Layer mix->spin_coating Active Layer Solution annealing Thermal Annealing spin_coating->annealing electrodes Electrode Deposition annealing->electrodes device Optimized Solar Cell electrodes->device

Caption: Experimental workflow for incorporating this compound in solar cell fabrication.

dio_mechanism cluster_process Film Formation Process cluster_effects Morphological Effects cluster_performance Performance Enhancement start Active Layer Solution with DIO drying Solvent Evaporation & Extended Drying Time start->drying morphology Optimized Morphology drying->morphology phase_sep Enhanced Phase Separation morphology->phase_sep crystallinity Increased Crystallinity morphology->crystallinity domain_size Controlled Domain Size morphology->domain_size exciton Improved Exciton Dissociation phase_sep->exciton transport Enhanced Charge Transport crystallinity->transport domain_size->transport efficiency Increased Power Conversion Efficiency exciton->efficiency transport->efficiency

Caption: Mechanism of this compound in improving solar cell efficiency.

Conclusion

This compound is a powerful and widely used tool for optimizing the morphology of the active layer in both organic and perovskite solar cells. Its ability to control phase separation, enhance crystallinity, and tune domain sizes directly translates to significant improvements in device performance. The protocols and data presented herein provide a comprehensive guide for researchers aiming to leverage the benefits of DIO in their own photovoltaic research and development endeavors. However, it is crucial to recognize that residual DIO can negatively impact the long-term stability of devices, and therefore, post-fabrication treatments to remove it are often necessary.[9]

References

Application Notes and Protocols for the Use of 1,8-Diiodooctane in Bulk Heterojunction Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,8-diiodooctane (DIO) as a solvent additive in the fabrication of bulk heterojunction (BHJ) organic solar cells. The inclusion of DIO is a widely adopted strategy to optimize the nanoscale morphology of the photoactive layer, leading to significant improvements in device performance. This document outlines the underlying principles, experimental protocols for various BHJ systems, and the expected outcomes based on published data.

Introduction to this compound in BHJ Solar Cells

Bulk heterojunction solar cells rely on a blend of electron-donating and electron-accepting materials to form the photoactive layer. The efficiency of these devices is critically dependent on the nanoscale morphology of this blend. An ideal morphology consists of interpenetrating, bicontinuous networks of the donor and acceptor phases, with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This structure facilitates efficient exciton dissociation at the donor-acceptor interface and subsequent charge transport to the respective electrodes.

This compound is a high-boiling-point solvent additive that is commonly introduced in small volumes (typically 0.5-5 vol%) to the host solvent (e.g., chlorobenzene, dichlorobenzene) during the preparation of the BHJ solution. Due to its selective solubility for the fullerene or non-fullerene acceptor component and its slow evaporation rate, DIO influences the drying dynamics of the spin-coated film.[1][2] This extended drying time allows for molecular self-organization, leading to a more favorable phase-separated morphology with enhanced crystallinity of the donor polymer and optimized domain sizes.[3][4] The use of DIO has been shown to improve key photovoltaic parameters, including the short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[5]

Quantitative Data Summary

The following tables summarize the impact of DIO on the performance of various BHJ solar cell systems.

Table 1: Effect of DIO on P3HT:PCBM based Solar Cells

DIO Concentration (vol%)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
02.10.8136.00.47[4]
35.80.5254.11.54[4]

Table 2: Effect of DIO on PBTIBDT:PC71BM based Solar Cells

DIO Concentration (vol%)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
0---< 3[1]
1---~4.5[1]
3---5.4[1]
5---~4.8[1]

Table 3: Effect of DIO on PTB7:PC71BM based Solar Cells

DIO Concentration (vol%)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
011.260.70463.63[2]
317.010.71688.21[2]

Table 4: Effect of DIO on PBDB-T:ITIC (Non-Fullerene) based Solar Cells

DIO Concentration (vol%)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
015.80.8672.19.8[6]
0.516.20.8673.510.3[6]
115.90.8672.89.9[6]
314.90.8570.19.0[6]

Experimental Protocols

The following are detailed protocols for the fabrication of BHJ solar cells using DIO for three common systems.

Protocol for P3HT:PCBM based Solar Cells

This protocol describes the fabrication of a conventional architecture BHJ solar cell.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Regioregular Poly(3-hexylthiophene-2,5-diyl) (P3HT)

  • [7][7]-Phenyl-C61-butyric acid methyl ester (PCBM)

  • Chlorobenzene (CB)

  • This compound (DIO)

  • Calcium (Ca)

  • Aluminum (Al)

Equipment:

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Source meter

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.

  • Hole Transport Layer (HTL) Deposition:

    • Spin coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates on a hotplate at 150°C for 15 minutes in air.

  • Active Layer Solution Preparation:

    • Prepare a solution of P3HT:PCBM (1:1 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL.

    • Add 3 vol% of this compound to the solution.

    • Stir the solution overnight at 45°C in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Transfer the substrates into the glovebox.

    • Spin coat the P3HT:PCBM:DIO solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

    • Allow the films to dry slowly in a covered petri dish inside the glovebox for 1 hour to facilitate the morphological development.

    • Anneal the active layer at 140°C for 10 minutes on a hotplate inside the glovebox.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a bilayer cathode of Ca (20 nm) followed by Al (100 nm) at a pressure below 10⁻⁶ Torr.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the devices under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

Protocol for PTB7:PC71BM based Solar Cells

This protocol describes the fabrication of an inverted architecture BHJ solar cell.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution

  • Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7)

  • [7][7]-Phenyl-C71-butyric acid methyl ester (PC71BM)

  • Chlorobenzene (CB)

  • This compound (DIO)

  • Molybdenum oxide (MoO₃)

  • Silver (Ag)

Equipment:

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Source meter

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates as described in Protocol 3.1.

  • Electron Transport Layer (ETL) Deposition:

    • Spin coat a ZnO nanoparticle solution onto the ITO substrates at 2000 rpm for 60 seconds.

    • Anneal the substrates at 250°C for 10 minutes in air.

  • Active Layer Solution Preparation:

    • Prepare a solution of PTB7:PC71BM (1:1.5 weight ratio) in chlorobenzene at a total concentration of 25 mg/mL (10 mg PTB7 and 15 mg PC71BM in 1 mL of solvent).

    • Add 3 vol% of this compound to the solution.

    • Stir the solution at room temperature for 8 hours in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Transfer the substrates into the glovebox.

    • Spin coat the PTB7:PC71BM:DIO solution onto the ZnO layer at 1500 rpm for 60 seconds to achieve a thickness of approximately 100 nm.[2]

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a MoO₃ layer (8 nm) at a pressure below 10⁻⁶ Torr.

  • Anode Deposition:

    • Without breaking vacuum, deposit an Ag anode (80 nm).

  • Device Characterization:

    • Measure the J-V characteristics as described in Protocol 3.1.

Protocol for Non-Fullerene (PBDB-T:ITIC) based Solar Cells

This protocol describes the fabrication of a conventional architecture non-fullerene acceptor (NFA) based solar cell.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • PEDOT:PSS solution

  • Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] (PBDB-T)

  • 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (ITIC)

  • Chlorobenzene (CB)

  • This compound (DIO)

  • Calcium (Ca)

  • Aluminum (Al)

Equipment:

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Source meter

Procedure:

  • Substrate Cleaning and HTL Deposition:

    • Follow steps 1 and 2 from Protocol 3.1.

  • Active Layer Solution Preparation:

    • Prepare a solution of PBDB-T:ITIC (1:1 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL.

    • Add 0.5 vol% of this compound to the solution.

    • Stir the solution at 50°C for 2 hours in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Spin coat the PBDB-T:ITIC:DIO solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the active layer at 100°C for 10 minutes.

  • Cathode Deposition:

    • Deposit a bilayer cathode of Ca (20 nm) followed by Al (100 nm) as described in Protocol 3.1.

  • Device Characterization:

    • Measure the J-V characteristics as described in Protocol 3.1.

Visualizations

The following diagrams illustrate the key processes involved in the use of DIO in BHJ solar cells.

G cluster_solution BHJ Solution Preparation cluster_fabrication Device Fabrication cluster_morphology Morphology Optimization Donor Donor Polymer Mixing Mixing & Stirring Donor->Mixing Acceptor Acceptor (Fullerene/NFA) Acceptor->Mixing Solvent Host Solvent (e.g., CB) Solvent->Mixing DIO This compound (Additive) DIO->Mixing SpinCoating Spin Coating Mixing->SpinCoating SlowDrying Slow Drying (DIO effect) SpinCoating->SlowDrying Annealing Thermal Annealing SlowDrying->Annealing WithDIO With DIO: - Slow Drying - Optimized Phase Separation - Crystalline Domains SlowDrying->WithDIO Evaporation Electrode Evaporation Annealing->Evaporation Device Device Evaporation->Device Completed Device WithoutDIO Without DIO: - Rapid Drying - Poor Phase Separation - Amorphous Domains WithoutDIO->Device Lower Performance WithDIO->Device Improved Performance

Caption: Experimental workflow for BHJ solar cell fabrication with DIO.

G cluster_without_dio Without DIO cluster_with_dio With DIO A1 Spin Coating B1 Rapid Solvent Evaporation A1->B1 C1 Kinetically Trapped Non-ideal Morphology B1->C1 D1 - Large, impure domains - Low crystallinity - Inefficient charge separation and transport C1->D1 A2 Spin Coating B2 Slow Solvent Evaporation (due to high-boiling DIO) A2->B2 C2 Thermodynamically Favored Optimized Morphology B2->C2 D2 - Well-defined, interpenetrating networks - Enhanced crystallinity - Efficient charge separation and transport C2->D2

Caption: Mechanism of DIO-induced morphology optimization.

Concluding Remarks

The use of this compound as a solvent additive is a powerful and widely applicable technique for enhancing the performance of bulk heterojunction organic solar cells. By carefully controlling the drying kinetics of the active layer, DIO facilitates the formation of a more optimal nanoscale morphology, which is essential for efficient charge generation and collection. The protocols provided herein offer a starting point for researchers to implement this strategy in their own work. It is important to note that the optimal concentration of DIO and other processing parameters are highly dependent on the specific donor-acceptor system and should be systematically optimized for each new material combination.

References

1,8-Diiodooctane as a Crosslinking and Morphology Control Agent in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diiodooctane is a difunctional organic compound that serves as a versatile building block in specialty chemical manufacturing.[1] Its chemical structure, featuring a flexible eight-carbon chain capped by iodine atoms at both ends, makes it an excellent difunctional electrophile. The carbon-iodine bonds are amenable to substitution reactions, allowing for the synthesis of specialty polymers with tailored properties by influencing chain length and flexibility.[1] While it can be used as a monomer in polymerization, its most prominent and well-documented application in materials science is as a processing additive to control the morphology and enhance the efficiency of bulk heterojunction (BHJ) organic solar cells.[2][3] In this context, it functions as a morphology control agent, optimizing the nanoscale network of donor and acceptor materials, which is crucial for efficient charge separation and transport.

Application Notes

Morphology Control in Organic Photovoltaics (OPVs)

This compound is widely employed as a solvent additive in the fabrication of the active layer of BHJ solar cells. The active layer typically consists of a blend of a p-type electron donor polymer and an n-type fullerene-based or non-fullerene electron acceptor. The power conversion efficiency (PCE) of these devices is highly dependent on the nanoscale morphology of this blend.

The addition of a small amount of this compound to the solution from which the active layer is cast significantly improves the film morphology. This leads to enhanced device performance, including higher PCE, short-circuit current density (Jsc), and fill factor (FF). The improved morphology is attributed to the selective solubility of the fullerene or non-fullerene acceptor in this compound, which promotes the formation of a more ordered and continuous interpenetrating network of the donor and acceptor phases. This optimized network provides a larger interfacial area for exciton dissociation and more efficient pathways for charge transport to the electrodes.

Synthesis of Specialty Polymers

As a difunctional electrophile, this compound can react with various nucleophiles to form longer polymer chains or introduce specific functionalities.[1] This allows for its use as a monomer in the synthesis of specialty polymers where the flexible octamethylene chain can be incorporated into the polymer backbone. The properties of the resulting polymers, such as flexibility and chain length, can be tailored by using this compound in the polymerization process.[1]

Quantitative Data

The effect of this compound concentration on the performance of organic solar cells is a critical parameter. The following table summarizes the performance of P3HT:PC61BM solar cells with and without the use of this compound as a processing additive.

Additive ConcentrationPower Conversion Efficiency (PCE)Short-Circuit Current Density (Jsc)Open-Circuit Voltage (Voc)Fill Factor (FF)
0% (Reference)3.4%---
Optimized Concentration5.1%---
Data extracted from a study on P3HT:PC61BM solar cells.

Experimental Protocols

Protocol 1: Fabrication of a Bulk Heterojunction Organic Solar Cell using this compound as a Processing Additive

This protocol describes the fabrication of an inverted BHJ solar cell with a PBTIBDT:PC71BM active layer.

1. Materials and Substrate Preparation:

  • Indium tin oxide (ITO) pre-patterned substrates

  • Hexane, deionized water, methanol, isopropanol, acetone

  • PBTIBDT (donor polymer)

  • PC71BM (acceptor)

  • o-dichlorobenzene (ODCB), anhydrous

  • This compound (DIO)

  • Zinc oxide (ZnO) precursor solution

  • Molybdenum oxide (MoOx)

  • Silver (Ag)

  • UV-curable epoxy

2. Substrate Cleaning: a. Sonicate pre-patterned ITO substrates sequentially in hexane, deionized water, methanol, isopropanol, and acetone for 30 minutes each. b. Treat the substrates with UV/ozone.

3. Deposition of Electron Transport Layer (ETL): a. Deposit an amorphous ZnO layer via a sol-gel process onto the cleaned ITO substrates. b. Anneal the substrates in air for 5 minutes at 150°C.

4. Preparation of the Active Layer Solution: a. Prepare a solution of PBTIBDT and PC71BM in a 1:1.5 weight ratio in anhydrous o-dichlorobenzene. The concentration of PBTIBDT should be 10 mg/mL. b. Heat and stir the solution for 12 hours at 60°C to ensure complete dissolution of the polymer. c. After 12 hours, add the desired volume percentage of this compound (e.g., 1.0 – 5.0 vol%) to the active layer solution.

5. Deposition of the Active Layer: a. Spin-coat the active layer solution onto the ZnO layer at 1250 rpm in a nitrogen-filled glovebox to achieve a film thickness of approximately 100 nm.

6. Deposition of the Hole Transport Layer (HTL) and Electrode: a. Thermally evaporate a thin layer of MoOx (5 nm) followed by a layer of Ag (100 nm) through a shadow mask at a pressure of ~10⁻⁶ Torr.

7. Encapsulation: a. Encapsulate the solar cell using a glass slide and UV-curable epoxy prior to testing.

8. Device Characterization: a. Measure the current-voltage (J-V) characteristics of the device under AM1.5G illumination (100 mW/cm²) using a solar simulator.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization ITO ITO Substrate Cleaning Sonication in Solvents ITO->Cleaning UVO UV/Ozone Treatment Cleaning->UVO ZnO ZnO Deposition (ETL) UVO->ZnO SpinCoating Spin-Coating Active Layer ZnO->SpinCoating ActiveLayerPrep Active Layer Solution (PBTIBDT:PC71BM in ODCB + DIO) ActiveLayerPrep->SpinCoating HTL_Electrode MoOx/Ag Deposition (HTL/Electrode) SpinCoating->HTL_Electrode Encapsulation Encapsulation HTL_Electrode->Encapsulation JV J-V Measurement Encapsulation->JV

Caption: Experimental workflow for the fabrication of an organic solar cell.

logical_relationship DIO This compound (Processing Additive) Morphology Optimized Nanoscale Morphology DIO->Morphology Interface Increased Donor-Acceptor Interfacial Area Morphology->Interface Transport Improved Charge Transport Pathways Morphology->Transport Performance Enhanced Solar Cell Performance (PCE, Jsc, FF) Interface->Performance Transport->Performance

Caption: Role of this compound in improving solar cell performance.

References

Experimental Protocols and Application Notes for Reactions Involving 1,8-Diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical reactions involving 1,8-diiodooctane. This versatile difunctional electrophile serves as a key building block in the synthesis of a wide range of organic molecules, from simple cyclic compounds to complex macrocycles with potential applications in materials science and medicinal chemistry.[1] The protocols outlined below are based on established synthetic methodologies and provide a starting point for researchers to explore the reactivity of this important intermediate.

Intramolecular Cyclization via Wurtz Coupling: Synthesis of Cyclooctane

The intramolecular Wurtz coupling of this compound provides a classical method for the synthesis of cyclooctane. This reaction proceeds by the reductive coupling of the two carbon-iodine bonds in the presence of a reactive metal, typically sodium. The reaction is driven by the formation of a more stable cyclic alkane and the corresponding metal halide salt. While generally yielding modest results, this method is a foundational example of ring closure using dihaloalkanes.

Experimental Protocol:

A detailed protocol for the intramolecular Wurtz coupling of a similar dihalide, 1,6-dibromohexane, to form cyclohexane is available and can be adapted for this compound.

  • Materials:

    • This compound

    • Sodium metal, finely dispersed

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place freshly prepared, finely dispersed sodium metal in anhydrous diethyl ether under an inert atmosphere.

    • A solution of this compound in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium metal at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

    • The reaction is then cooled, and the excess sodium is carefully quenched by the slow addition of ethanol.

    • The mixture is then washed with water, and the organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation.

    • The resulting crude cyclooctane can be further purified by fractional distillation.

Quantitative Data:

ParameterValueReference
Starting Material 1,6-dibromohexaneGeneral Wurtz Reaction Principles
Product CyclohexaneGeneral Wurtz Reaction Principles
Yield Variable, often low to moderateGeneral Wurtz Reaction Principles

Note: The yield of intramolecular Wurtz coupling can be influenced by factors such as the purity of reactants and the effectiveness of the sodium dispersion.

Logical Relationship: Wurtz Coupling Mechanism

Wurtz_Coupling This compound This compound Radical_Intermediate I-(CH2)8• This compound->Radical_Intermediate Single Electron Transfer (SET) from Na Sodium_Metal Sodium_Metal Sodium_Metal->Radical_Intermediate Organosodium_Intermediate I-(CH2)8-Na+ Sodium_Metal->Organosodium_Intermediate Radical_Intermediate->Organosodium_Intermediate Second SET from Na Cyclooctane Cyclooctane Organosodium_Intermediate->Cyclooctane Intramolecular SN2 attack Sodium_Iodide Sodium_Iodide Organosodium_Intermediate->Sodium_Iodide

Caption: Intramolecular Wurtz coupling of this compound.

Nucleophilic Substitution: Synthesis of 1,8-Diaminooctane

A common and versatile method for the synthesis of primary amines from alkyl halides is through the formation of an azide intermediate followed by reduction. This two-step process is generally efficient and avoids the polyalkylation often observed in direct amination reactions. This compound can be converted to 1,8-diaminooctane using this strategy.

Experimental Protocol:

Step 1: Synthesis of 1,8-Diazidooctane

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Water

    • Diethyl ether or other suitable extraction solvent

  • Procedure:

    • Dissolve this compound in DMF or DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a molar excess of sodium azide to the solution.

    • Heat the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1,8-diazidooctane.

Step 2: Reduction of 1,8-Diazidooctane to 1,8-Diaminooctane

  • Materials:

    • 1,8-diazidooctane

    • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)

    • Anhydrous diethyl ether or Tetrahydrofuran (THF) for LiAlH₄ reduction; Ethanol or Methanol for catalytic hydrogenation.

    • Appropriate work-up reagents (e.g., water and sodium hydroxide solution for LiAlH₄ quench)

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.

    • A solution of 1,8-diazidooctane in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reduction.

    • The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent.

    • The solvent is removed by rotary evaporation to yield 1,8-diaminooctane, which can be further purified by distillation or recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material 1,6-dicyanohexane (for an analogous synthesis)[2]
Product 1,8-diaminooctane[2]
Yield 96.7% (from 1,6-dicyanohexane)[2]

Note: The provided yield is for a different synthetic route to 1,8-diaminooctane but indicates that high yields are achievable for the final product.

Workflow: Synthesis of 1,8-Diaminooctane

Diamine_Synthesis cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Reduction This compound This compound 1,8-Diazidooctane 1,8-Diazidooctane This compound->1,8-Diazidooctane SN2 Reaction Sodium_Azide Sodium_Azide Sodium_Azide->1,8-Diazidooctane 1,8-Diazidooctane_input 1,8-Diazidooctane Reducing_Agent LiAlH4 or H2/Pd-C 1,8-Diaminooctane 1,8-Diaminooctane Reducing_Agent->1,8-Diaminooctane 1,8-Diazidooctane_input->1,8-Diaminooctane Reduction

Caption: Two-step synthesis of 1,8-diaminooctane.

Macrocyclization Reactions: Synthesis of Polyaza- and Polythia-macrocycles

This compound is an excellent precursor for the synthesis of macrocyclic compounds due to its two reactive electrophilic centers. By reacting it with dinucleophiles such as diamines or dithiols, a variety of macrocycles can be prepared. These reactions are typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Application Note: The synthesis of macrocyclic polyamines is a significant area of research due to their ability to form stable complexes with metal ions and their use in supramolecular chemistry.

Experimental Protocol (General for Diamines):

  • Materials:

    • This compound

    • A suitable diamine (e.g., 1,4-diaminobutane)

    • A non-nucleophilic base (e.g., potassium carbonate)

    • A polar aprotic solvent (e.g., acetonitrile or DMF)

  • Procedure (High-Dilution):

    • Set up a high-dilution apparatus, which typically involves the slow, simultaneous addition of two separate reactant solutions to a large volume of refluxing solvent containing a base.

    • Prepare a solution of this compound in the chosen solvent.

    • Prepare a separate solution of the diamine in the same solvent.

    • The two solutions are added dropwise over a period of several hours to the refluxing solvent containing a suspension of the base.

    • After the addition is complete, the reaction mixture is refluxed for an extended period to ensure complete cyclization.

    • The reaction mixture is then cooled, and the inorganic salts are filtered off.

    • The solvent is removed under reduced pressure, and the crude macrocycle is purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
Reactants Diamines and DihalidesGeneral Macrocyclization Principles
Product PolyazamacrocycleGeneral Macrocyclization Principles
Yield Highly variable, dependent on ring size and reaction conditionsGeneral Macrocyclization Principles

Signaling Pathway: Macrocyclization with a Diamine

Macrocyclization This compound This compound Intermediate I-(CH2)8-NH-(CH2)n-NH2 This compound->Intermediate First SN2 Reaction Diamine H2N-(CH2)n-NH2 Diamine->Intermediate Macrocycle Macrocycle Intermediate->Macrocycle Intramolecular SN2 Cyclization Phosphonium_Salt_Formation Start Start Dissolve Dissolve this compound and triphenylphosphine in solvent Start->Dissolve Heat Heat to reflux with stirring Dissolve->Heat Precipitate Formation of white precipitate Heat->Precipitate Cool Cool to room temperature Precipitate->Cool Filter Filter the solid Cool->Filter Wash_Dry Wash with non-polar solvent and dry Filter->Wash_Dry End End Wash_Dry->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,8-Diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,8-diiodooctane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important organic building block.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, especially when synthesized via a Finkelstein reaction, may contain several impurities. These can include:

  • Unreacted Starting Materials: Such as 1,8-dibromooctane or 1,8-dichlorooctane.

  • Solvent Residues: Acetone or other solvents used in the synthesis.

  • Byproducts of Side Reactions: Small amounts of elimination products (octenes) or other isomeric impurities.

  • Degradation Products: Due to its sensitivity to light, some of the this compound may decompose, leading to coloration of the product.[1][2]

Q2: My crude this compound is brown. What causes this discoloration and how can I remove it?

A2: The brown or slightly brown appearance of crude this compound is often due to the presence of dissolved iodine, which can form from the decomposition of the product, particularly upon exposure to light.[1] This discoloration can typically be removed by washing the crude product with a solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, followed by a wash with brine and drying over an anhydrous salt like magnesium sulfate or sodium sulfate.

Q3: What is the best general approach for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. A common and effective sequence is:

  • Aqueous Workup: To remove water-soluble impurities and decomposition products.

  • Drying: To remove residual water.

  • Filtration: To remove any solid drying agent.

  • Final Purification: Depending on the required purity, this can be achieved by vacuum distillation, column chromatography, or recrystallization.

Troubleshooting Guides

Purification Method: Vacuum Distillation

Issue 1: The this compound is decomposing during distillation, even under vacuum.

  • Possible Cause 1: The distillation temperature is too high. This compound has a high boiling point at atmospheric pressure (332.5 °C) and is prone to decomposition at elevated temperatures.[1]

    • Solution: Ensure a sufficiently low vacuum is achieved (e.g., below 6 mmHg) to lower the boiling point to a safer range (167-169 °C).[1][3][4][5] Use a well-maintained vacuum pump and check for leaks in your distillation setup.

  • Possible Cause 2: The crude material contains non-volatile acidic or basic impurities that are catalyzing decomposition.

    • Solution: Perform a thorough aqueous workup before distillation. Wash the crude product with a dilute solution of sodium bicarbonate to neutralize any acidic impurities, followed by a water wash.

Issue 2: The distillation is very slow or bumping occurs.

  • Possible Cause 1: Inefficient heat transfer.

    • Solution: Use a heating mantle with a stirrer to ensure even heating of the distillation flask.

  • Possible Cause 2: Inadequate prevention of bumping.

    • Solution: Use a magnetic stir bar in the distillation flask. Boiling chips are not effective under vacuum. A slow stream of nitrogen or argon can also be bled into the system to promote smooth boiling.

Purification Method: Column Chromatography

Issue 3: Poor separation of this compound from less polar impurities on a silica gel column.

  • Possible Cause 1: The eluent system is too polar.

    • Solution: this compound is a relatively nonpolar compound. Start with a nonpolar eluent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting eluent system could be 1-2% ethyl acetate in hexane.

  • Possible Cause 2: The column is overloaded.

    • Solution: Use an appropriate ratio of silica gel to crude product. For good separation, a ratio of 50:1 to 100:1 (w/w) of silica gel to crude material is recommended.

Issue 4: Tailing of the product spot on the TLC plate during method development.

  • Possible Cause 1: The compound is interacting too strongly with the stationary phase.

    • Solution: While this compound is not highly polar, trace acidic impurities on the silica gel can sometimes cause tailing. Adding a very small amount of a neutralizer like triethylamine (e.g., 0.1%) to the eluent can sometimes resolve this issue.

  • Possible Cause 2: The sample is too concentrated on the TLC plate.

    • Solution: Dilute the sample before spotting it on the TLC plate.

Purification Method: Recrystallization

Issue 5: The this compound oils out instead of crystallizing.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the product. The melting point of this compound is in the range of 16-21 °C.[1][3]

    • Solution: Choose a solvent with a lower boiling point. Since this compound is a low-melting solid, recrystallization should be performed at low temperatures. Dissolve the crude product in a minimal amount of a suitable solvent at room temperature or slightly above, and then cool the solution slowly in an ice bath or refrigerator.

  • Possible Cause 2: The presence of impurities is depressing the melting point.

    • Solution: First, try to remove the majority of impurities by another method, such as an aqueous workup or a quick filtration through a small plug of silica gel, before attempting recrystallization.

Issue 6: Poor recovery of the product after recrystallization.

  • Possible Cause 1: Too much solvent was used.

    • Solution: Use the minimum amount of solvent necessary to dissolve the crude product. After crystallization, ensure the solution is thoroughly cooled to minimize the amount of product remaining in the mother liquor.

  • Possible Cause 2: The chosen solvent is too good of a solvent even at low temperatures.

    • Solution: Select a solvent in which this compound has lower solubility at cold temperatures. Good options for nonpolar compounds include methanol, ethanol, or a mixed solvent system like hexane/ethyl acetate.[2]

Quantitative Data Summary

The following table summarizes typical physical properties and expected outcomes for the purification of this compound. Please note that actual yields and final purity will depend on the quality of the crude material and the specific experimental conditions.

ParameterValueReference
Physical Properties
Melting Point16-21 °C[1][3]
Boiling Point167-169 °C at 6 mmHg[1][3][4][5]
Density1.84 g/mL at 25 °C[1][3][5]
SolubilityMiscible with methanol[1][2]
Purification Method Expected Purity Expected Recovery
Vacuum Distillation> 99%70-90%
Column Chromatography> 98%60-85%
Recrystallization> 99% (if crude is >90% pure)50-80%

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a magnetic stirrer, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.

  • Sample Preparation: Place the crude this compound (after an initial aqueous workup and drying) and a magnetic stir bar into the distillation flask.

  • System Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved (e.g., < 6 mmHg), begin to gently heat the distillation flask while stirring.

  • Distillation: Collect the fraction that distills at the expected boiling point (167-169 °C at 6 mmHg).[1][3][4][5]

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane and pack a chromatography column. Allow the silica to settle, and then add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the solution onto the top of the column.

  • Elution: Begin eluting with pure hexane, collecting fractions.

  • Gradient Elution (if necessary): If the product elutes too slowly, gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane).

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC).

  • Product Collection: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Low-Temperature Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at room temperature but less soluble at lower temperatures (e.g., 0 °C). Methanol is a good starting choice.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature.

  • Cooling and Crystallization: Slowly cool the solution in an ice bath. If crystals do not form, gently scratch the inside of the flask with a glass rod to induce crystallization. Allow the solution to stand in the cold for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_workup Initial Cleanup cluster_purification Final Purification Methods cluster_end Final Product crude Crude this compound workup Aqueous Workup (e.g., Na2S2O3 wash) crude->workup drying Drying (e.g., MgSO4) workup->drying filtration Filtration drying->filtration distillation Vacuum Distillation filtration->distillation chromatography Column Chromatography filtration->chromatography recrystallization Recrystallization filtration->recrystallization pure Pure this compound distillation->pure chromatography->pure recrystallization->pure

Caption: General workflow for the purification of crude this compound.

troubleshooting_logic start Crude Product Issue discoloration Brown Discoloration? start->discoloration workup Perform Aqueous Workup (Na2S2O3 wash) discoloration->workup Yes purification_choice Select Purification Method discoloration->purification_choice No workup->purification_choice distill Distillation purification_choice->distill chrom Chromatography purification_choice->chrom recryst Recrystallization purification_choice->recryst decomp Decomposition? distill->decomp poor_sep Poor Separation? chrom->poor_sep oiling_out Oiling Out? recryst->oiling_out check_vacuum Improve Vacuum / Lower Temp decomp->check_vacuum Yes adjust_eluent Adjust Eluent Polarity poor_sep->adjust_eluent Yes change_solvent Use Lower Boiling Point Solvent oiling_out->change_solvent Yes

Caption: Troubleshooting decision tree for purifying this compound.

References

Optimizing Substitution Reactions of 1,8-Diiodooctane: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the reaction conditions for the substitution of 1,8-diiodooctane is crucial for the efficient synthesis of a wide array of molecules, from polymers to pharmaceutical intermediates. This technical support center provides a comprehensive guide to troubleshooting common issues and offers detailed experimental protocols for various nucleophilic substitution reactions involving this versatile difunctional electrophile.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing substitution reactions with this compound?

A1: The primary challenges include:

  • Incomplete di-substitution: Achieving substitution at both ends of the octane chain can be difficult, often resulting in a mixture of mono- and di-substituted products.

  • Intramolecular cyclization: When using a nucleophile that can react twice, or a di-functional nucleophile, there is a risk of forming a cyclic product instead of the desired linear di-substituted product.

  • Side reactions: Depending on the nucleophile and reaction conditions, side reactions such as elimination can compete with the desired substitution, leading to lower yields.[1]

  • Over-alkylation: With amine nucleophiles, the initial substitution product can act as a nucleophile itself, leading to the formation of tertiary amines and quaternary ammonium salts.[2][3]

Q2: How can I favor di-substitution over mono-substitution?

A2: To favor di-substitution, you can:

  • Use a molar excess of the nucleophile.

  • Increase the reaction temperature and/or time to drive the reaction to completion.

  • Choose a suitable solvent that promotes the solubility of both reactants and intermediates.

Q3: What conditions can be used to minimize intramolecular cyclization?

A3: To minimize intramolecular cyclization:

  • Employ high dilution conditions to favor intermolecular reactions over intramolecular ones.

  • Use a protecting group strategy if the nucleophile has multiple reactive sites.

  • Carefully select the stoichiometry of the reactants.

Q4: How can I prevent over-alkylation when using amine nucleophiles?

A4: To control the degree of alkylation with amines:

  • Use a large excess of the amine to increase the probability of the diiodide reacting with the primary amine rather than the secondary amine product.

  • Consider using the Gabriel synthesis, which is a method specifically designed to produce primary amines from alkyl halides without over-alkylation.[2][3][4][5]

Troubleshooting Guides

This section provides logical workflows to address specific issues encountered during your experiments.

Issue 1: Low Yield of the Desired Di-substituted Product

dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield of Di-substituted Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Purity of\nthis compound and Nucleophile"]; Incomplete_Reaction [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Side_Reactions [label="Evidence of Side Products\n(e.g., elimination, cyclization)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Optimize Reaction Conditions:\n- Increase temperature\n- Prolong reaction time\n- Use excess nucleophile"]; Modify_Solvent [label="Change Solvent to Improve\nSolubility and Reaction Rate"]; High_Dilution [label="Employ High Dilution\nConditions to Minimize\nIntramolecular Cyclization"]; Purification_Issues [label="Investigate Purification Method"];

Start -> Check_Purity; Check_Purity -> Incomplete_Reaction; Incomplete_Reaction -> Side_Reactions [label="No"]; Incomplete_Reaction -> Optimize_Conditions [label="Yes"]; Side_Reactions -> High_Dilution [label="Yes (Cyclization)"]; Side_Reactions -> Purification_Issues [label="No"]; Optimize_Conditions -> Modify_Solvent; High_Dilution -> Modify_Solvent; Modify_Solvent -> Purification_Issues; } .dot Caption: Troubleshooting workflow for low product yield.

Issue 2: Mixture of Mono- and Di-substituted Products

dot graph "Troubleshooting_Mixture" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Mixture of Mono- and\nDi-substituted Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stoichiometry [label="Check Molar Ratio of\nNucleophile to Diiodooctane"]; Insufficient_Nucleophile [label="Insufficient Nucleophile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Time_Temp [label="Review Reaction Time\nand Temperature"]; Increase_Nucleophile [label="Increase Molar Excess\nof Nucleophile"]; Increase_Time_Temp [label="Increase Reaction Time\nand/or Temperature"]; Purification [label="Optimize Purification to\nSeparate Products"];

Start -> Stoichiometry; Stoichiometry -> Insufficient_Nucleophile; Insufficient_Nucleophile -> Increase_Nucleophile [label="Yes"]; Insufficient_Nucleophile -> Reaction_Time_Temp [label="No"]; Reaction_Time_Temp -> Increase_Time_Temp; Increase_Nucleophile -> Reaction_Time_Temp; Increase_Time_Temp -> Purification; } .dot Caption: Troubleshooting guide for product mixtures.

Experimental Protocols

Below are detailed methodologies for key substitution reactions with this compound.

Synthesis of 1,8-Diazidooctane

This protocol is adapted from the well-established synthesis of azides from alkyl halides.[6]

Reaction Scheme: I-(CH₂)₈-I + 2 NaN₃ → N₃-(CH₂)₈-N₃ + 2 NaI

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.5 eq) to the solution.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,8-diazidooctane.

  • Purify the product by vacuum distillation or column chromatography.

Safety Note: Sodium azide is highly toxic and can form explosive compounds with heavy metals and acids. Handle with extreme caution in a well-ventilated fume hood.[7]

Synthesis of 1,8-Diaminooctane via Gabriel Synthesis

The Gabriel synthesis provides a reliable method to form primary amines while avoiding over-alkylation.[2][3][4][5]

Step 1: Synthesis of N,N'-(Octane-1,8-diyl)diphthalimide

Reaction Scheme: C₈H₄(CO)₂NK + I-(CH₂)₈-I → C₈H₄(CO)₂N-(CH₂)₈-N(CO)₂C₈H₄ + 2 KI

Materials:

  • This compound

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of potassium phthalimide (2.2 eq) in anhydrous DMF, add this compound (1.0 eq).

  • Heat the mixture to 100-120 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry to yield N,N'-(octane-1,8-diyl)diphthalimide.

Step 2: Hydrazinolysis to 1,8-Diaminooctane

Reaction Scheme: C₈H₄(CO)₂N-(CH₂)₈-N(CO)₂C₈H₄ + 2 N₂H₄·H₂O → H₂N-(CH₂)₈-NH₂ + 2 C₈H₄(CO)₂N₂H₂

Materials:

  • N,N'-(Octane-1,8-diyl)diphthalimide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend N,N'-(octane-1,8-diyl)diphthalimide in ethanol.

  • Add hydrazine hydrate (10 eq) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic with a concentrated NaOH solution and extract with a suitable organic solvent (e.g., chloroform).

  • Dry the organic extracts, filter, and concentrate to obtain 1,8-diaminooctane.

Synthesis of 1,8-Bis(alkoxy)octane (Williamson Ether Synthesis)

This general protocol can be adapted for various alkoxides.[1]

Reaction Scheme: 2 R-ONa + I-(CH₂)₈-I → R-O-(CH₂)₈-O-R + 2 NaI

Materials:

  • This compound

  • Corresponding alcohol (R-OH)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the alcohol (2.2 eq) to a suspension of sodium hydride (2.2 eq) in the anhydrous solvent at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and quench cautiously with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by distillation or column chromatography.

Troubleshooting: Low yields in Williamson ether synthesis can be due to competing elimination reactions, especially with bulky alkoxides. Using a primary alkyl halide like this compound minimizes this risk.[1]

Synthesis of Octane-1,8-dithiol

This protocol uses sodium hydrosulfide as the sulfur nucleophile.

Reaction Scheme: I-(CH₂)₈-I + 2 NaSH → HS-(CH₂)₈-SH + 2 NaI

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol or a similar protic solvent

Procedure:

  • Dissolve sodium hydrosulfide (2.5 eq) in ethanol in a round-bottom flask.

  • Add this compound (1.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by vacuum distillation.

Safety Note: Reactions with sodium hydrosulfide can release toxic hydrogen sulfide gas. Perform this reaction in a well-ventilated fume hood.

Data Presentation

The following tables summarize typical reaction conditions and yields for the substitution of this compound with various nucleophiles. Please note that these are representative examples, and optimization may be required for specific applications.

Table 1: Reaction of this compound with Azide and Phthalimide Nucleophiles

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Reference
NaN₃1,8-DiazidooctaneDMF70-8024>90Adapted from[6]
Potassium PhthalimideN,N'-(Octane-1,8-diyl)diphthalimideDMF100-1204-6HighAdapted from[2][4]

Table 2: Reaction of this compound with Amine and Thiol Nucleophiles

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Notes
Methylamine (excess)1,8-Bis(methylamino)octaneEthanolReflux12-24ModerateOver-alkylation is a potential side reaction.
Sodium Hydrosulfide1,8-OctanedithiolEthanolReflux4-6GoodPotential for H₂S release.

Table 3: Reaction of this compound with Oxygen-based Nucleophiles

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Ethoxide1,8-DiethoxyoctaneEthanol/THFReflux8-12GoodGeneral Williamson Ether Synthesis[1]
Sodium BenzoateOctane-1,8-diyl dibenzoateDMF80-10012-18Moderate-

Logical Relationships in Troubleshooting

The following diagram illustrates the interconnectedness of common issues and their potential solutions when optimizing reactions with this compound.

dot digraph "Troubleshooting_Logic" { graph [overlap=false, splines=true, model=circuit]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Low_Yield" [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete_Reaction" [label="Incomplete Reaction"]; "Side_Reactions" [label="Side Reactions"]; "Purification_Loss" [label="Purification Loss"]; "Stoichiometry_Issues" [label="Incorrect Stoichiometry"]; "Suboptimal_Conditions" [label="Suboptimal Conditions\n(Temp, Time, Solvent)"]; "Elimination" [label="Elimination (E2)"]; "Cyclization" [label="Intramolecular Cyclization"]; "Over_alkylation" [label="Over-alkylation\n(with amines)"];

"Low_Yield" -> "Incomplete_Reaction"; "Low_Yield" -> "Side_Reactions"; "Low_Yield" -> "Purification_Loss";

"Incomplete_Reaction" -> "Stoichiometry_Issues"; "Incomplete_Reaction" -> "Suboptimal_Conditions";

"Side_Reactions" -> "Elimination"; "Side_Reactions" -> "Cyclization"; "Side_Reactions" -> "Over_alkylation";

"Stoichiometry_Issues" -> "Increase_Nucleophile_Excess" [label="Solution"]; "Suboptimal_Conditions" -> "Optimize_Temp_Time_Solvent" [label="Solution"]; "Elimination" -> "Use_Less_Bulky_Base" [label="Solution"]; "Cyclization" -> "High_Dilution_Conditions" [label="Solution"]; "Over_alkylation" -> "Use_Amine_Excess_or_Gabriel" [label="Solution"];

"Increase_Nucleophile_Excess" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Optimize_Temp_Time_Solvent" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Use_Less_Bulky_Base" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "High_Dilution_Conditions" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Use_Amine_Excess_or_Gabriel" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } .dot Caption: Logical map of troubleshooting strategies.

References

Technical Support Center: Challenges with Residual 1,8-Diiodooctane in Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with residual 1,8-diiodooctane (DIO) in thin films.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIO) and why is it used in thin film fabrication?

This compound (DIO) is a high-boiling point solvent additive commonly used in the fabrication of organic and perovskite thin films, particularly for organic photovoltaics (OPVs) and perovskite solar cells.[1][2][3][4] Its primary purpose is to control the morphology and crystallinity of the active layer of the device.[3][4] By influencing the phase separation and domain nanostructure, DIO can help optimize the power conversion efficiency of solar cells.[5]

Q2: What are the negative impacts of residual DIO in thin films?

Residual DIO, even in trace amounts, can be detrimental to the long-term stability and performance of devices.[6][7] Key issues include:

  • Photodegradation: Residual DIO can dramatically decrease the photostability of the active layer upon illumination.[7][8][9][10]

  • Chemical Reactions: Under UV light, DIO can act as a photo-acid, leading to the formation of iodine, dissolved HI, and carbon-centered radicals.[11][12] These reactive species can then degrade the active layer components.[6]

  • Device Instability: The presence of residual DIO has been linked to overall device instability, including reactions with charge transport layer materials.[6] In some cases, it can lead to rapid "burn-in" degradation under illumination.[13]

Q3: Can residual DIO ever be beneficial?

Surprisingly, some studies have shown that in specific contexts, residual DIO might have a positive or neutral effect. For instance, in PBDB-T:ITIC based organic solar cells, the presence of DIO under oxygen exposure was found to improve the device lifetime.[6][13] This suggests that the impact of DIO can be highly dependent on the specific material system and environmental conditions.

Q4: How can I detect the presence of residual DIO in my thin films?

Several analytical techniques can be employed to detect and quantify residual DIO:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to quantify the amount of residual DIO.[1][6][14]

  • X-ray Fluorescence (XRF): XRF can directly detect the presence of iodine in the active layer, indicating residual DIO.[7][8][9][10]

  • Spectroscopic Ellipsometry: This technique can be used to dynamically track the removal of DIO during processes like thermal annealing.[6][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor chemical changes in the polymer structure during irradiation in the presence of DIO.[7][9][10]

Troubleshooting Guide

Problem 1: My device performance is poor and degrades quickly under illumination. I suspect residual DIO.

Possible Cause: Residual DIO is a likely culprit for poor photostability.[7][8][9][10]

Troubleshooting Steps:

  • Confirm Presence of DIO: Use one of the detection methods listed in Q4 of the FAQ to confirm and quantify the amount of residual DIO in your films.

  • Implement a Removal Strategy: Based on your material's compatibility, choose a suitable removal method. Common techniques include:

    • Thermal Annealing: Heating the film at elevated temperatures can effectively remove DIO.[6][7] Temperatures above 120°C are often required.[15]

    • High-Vacuum Exposure: Placing the film under high vacuum can also facilitate the removal of DIO.[6][7]

    • Solvent Rinsing: Gently rinsing the film with a suitable solvent can wash away residual DIO.[6] This technique is also being explored for removing ionic defects in perovskite films.[16][17]

Problem 2: I've tried thermal annealing, but my device stability has not improved.

Possible Causes:

  • Incomplete Removal: The annealing temperature or time may be insufficient for complete DIO removal. Even trace amounts can be harmful.[1][6]

  • Material Degradation: The annealing temperature might be too high for the active layer materials, causing thermal degradation that mimics the effects of residual DIO.

  • Other Degradation Pathways: While DIO is a common cause, other factors like moisture, oxygen, or inherent material instability could be at play.

Troubleshooting Steps:

  • Optimize Annealing Conditions: Systematically vary the annealing temperature and time. Use an analytical technique like ¹H NMR or ellipsometry to correlate the processing conditions with the amount of residual DIO.

  • Decouple Thermal Effects: Anneal a control sample fabricated without DIO to observe the effect of temperature on the active layer itself.

  • Encapsulation: Encapsulate your device to minimize exposure to oxygen and moisture to see if stability improves, which can help isolate the cause of degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from cited research on the impact and removal of this compound.

Table 1: Impact of DIO Concentration on Organic Solar Cell Performance

Donor:Acceptor SystemDIO Concentration (vol%)Power Conversion Efficiency (PCE)Short-Circuit Current Density (Jsc)Fill Factor (FF)Reference
PBTIBDT:PC71BM0~4%--[5]
PBTIBDT:PC71BM3.05.4%IncreasedIncreased[5]
PBDB-T:ITIC>0.5DecreasedDecreasedDecreased[13]

Table 2: Effectiveness of DIO Removal Techniques

Removal MethodConditionsOutcomeReference
Thermal Annealing175°C for 30 minutesSuccessfully removes residual DIO and delays photodegradation[7][8][9]
High Vacuum10⁻⁸ Torr for 60 minutesSuccessfully removes residual DIO and delays photodegradation[7][8][9]
Thermal Annealing80°C for 5 minutesReduces DIO to ~2 mol%[15]
Thermal Annealing120°C for 5 minutesReduces DIO to near the detection limit (0.016 mol%)[15]
Thermal Annealing150°C for 5 minutesNo DIO visible by ¹H NMR[15]

Experimental Protocols

Protocol 1: Detection and Quantification of Residual DIO using ¹H NMR Spectroscopy

  • Sample Preparation:

    • Fabricate the thin film on a substrate as per your standard procedure.

    • Dissolve the thin film in a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Measurement:

    • Acquire the ¹H NMR spectrum of the sample.

    • Identify the characteristic peaks of DIO, the active layer components, and the solvent.

  • Quantification:

    • Integrate the area of a characteristic DIO peak and a characteristic peak of a known component in the active layer (e.g., the acceptor molecule).

    • Calculate the molar ratio of DIO to the known component based on the integral values and the number of protons corresponding to each peak.

Protocol 2: Removal of Residual DIO by Thermal Annealing

  • Film Deposition: Deposit the thin film containing DIO onto the substrate using your established method (e.g., spin-coating).

  • Annealing:

    • Transfer the substrate to a hotplate or into an oven within a controlled atmosphere (e.g., a nitrogen-filled glovebox).

    • Heat the sample to the desired temperature (e.g., 120-175°C) for a specified duration (e.g., 5-30 minutes).[7][8][9][15]

  • Cooling: Allow the sample to cool down to room temperature before subsequent processing steps (e.g., electrode deposition).

  • Verification (Optional but Recommended): Use an appropriate analytical technique (see Protocol 1) to confirm the removal of DIO.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_removal DIO Removal cluster_analysis Analysis & Fabrication start Start: Solution with DIO spin_coat Spin-Coating start->spin_coat anneal Thermal Annealing spin_coat->anneal Option 1 vacuum High Vacuum Exposure spin_coat->vacuum Option 2 solvent_wash Solvent Washing spin_coat->solvent_wash Option 3 analysis Residual DIO Analysis (e.g., NMR, XRF) anneal->analysis vacuum->analysis solvent_wash->analysis fabrication Device Fabrication analysis->fabrication end End: Final Device fabrication->end

Caption: Experimental workflow for thin film fabrication with subsequent DIO removal and analysis.

degradation_pathway cluster_trigger Initiation cluster_products Reactive Species Formation cluster_degradation Degradation uv_light UV Light dio Residual this compound (C₈H₁₆I₂) uv_light->dio acts on radicals Iodine & Carbon-centered Radicals (I•, R•) dio->radicals generates hi Hydrogen Iodide (HI) dio->hi forms active_layer Active Layer Components (Polymers, Fullerenes) radicals->active_layer attack hi->active_layer degrades (acidic) degraded_product Degraded Film active_layer->degraded_product

Caption: Simplified signaling pathway of thin film degradation induced by residual this compound.

References

Technical Support Center: Photoinduced Degradation of Organic Photovoltaics with Trace 1,8-Diiodooctane (DIO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with photoinduced degradation in organic photovoltaics (OPVs) when using 1,8-diiodooctane (DIO) as a solvent additive.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIO) and why is it used in OPV fabrication?

A1: this compound (DIO) is a high-boiling-point solvent additive commonly used in the fabrication of bulk-heterojunction (BHJ) organic photovoltaics.[1][2] Its primary purpose is to control and optimize the nanoscale morphology of the active layer, which is crucial for achieving high device efficiency.[1][2][3] The addition of DIO can lead to improved power conversion efficiency (PCE) by influencing the phase separation and crystallinity of the donor and acceptor materials within the BHJ.[3][4]

Q2: How does residual DIO contribute to the photoinduced degradation of OPVs?

A2: Residual DIO in the active layer of an OPV device can act as a radical initiator under illumination.[1][2] Upon exposure to light, particularly UV radiation, the carbon-iodine bonds in DIO can break, forming iodine and carbon-centered radicals.[5] These highly reactive species can then participate in degradation reactions with the OPV materials, leading to a loss of conjugation and subsequent deterioration of device performance.[6][7] Furthermore, DIO has been shown to act as a photo-acid, and the resulting acidic environment is detrimental to the stability and efficiency of organic solar cells.[5]

Q3: Can residual DIO be completely removed from the active layer after processing?

A3: Complete removal of DIO is challenging due to its high boiling point.[6][7] Standard procedures like thermal annealing and exposure to high vacuum during electrode deposition do not always remove all traces of DIO.[1][2] Studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray fluorescence have shown that residual DIO can be detected in completed devices even after these removal steps.[1][2][8] The amount of retained DIO can also depend on the specific donor and acceptor materials used in the active layer. For instance, non-fullerene acceptor (NFA)-based films have been shown to retain significantly more DIO than fullerene-based films.[6][7][9]

Q4: How does the effect of DIO differ between fullerene and non-fullerene acceptor (NFA) based OPVs?

A4: The impact of DIO on device stability is highly dependent on the type of acceptor used. In fullerene-based systems like those with PCBM, DIO concentration has shown little to no influence on the rate of degradation.[6] In contrast, for NFA-based systems, such as those with ITIC, higher concentrations of residual DIO are correlated with accelerated degradation, particularly in the absence of oxygen and water (i.e., in encapsulated devices).[6][9] This suggests different degradation mechanisms are at play.

Q5: Are there any circumstances where DIO can improve the stability of OPVs?

A5: Surprisingly, yes. In some NFA-based systems (e.g., PBDB-T:ITIC), the presence of DIO has been observed to improve the device lifetime when exposed to oxygen.[6][9] For unencapsulated devices, the addition of 3% DIO was found to double the T80 lifetime (the time it takes for the PCE to drop to 80% of its initial value) compared to devices without DIO.[6][9] This suggests that DIO-induced morphological changes may interfere with or reduce photo-oxidative reactions in these specific systems.[6][7]

Q6: What are the common signs of DIO-induced degradation in an OPV device?

A6: The most common sign of DIO-induced degradation is a rapid decrease in power conversion efficiency (PCE) upon illumination, often referred to as "burn-in" degradation.[6][9][10] This drop in PCE is typically driven by a reduction in both the short-circuit current (Jsc) and the open-circuit voltage (Voc).[2] Visually, this can correspond to a loss of absorption in the active layer, a phenomenon known as photobleaching.[10]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Rapid initial drop in Power Conversion Efficiency (PCE) under illumination ("burn-in"). Presence of residual DIO acting as a radical initiator.[1][2]1. Verify DIO Removal: Implement and optimize post-fabrication annealing at elevated temperatures (e.g., 100-175°C) or treatment in a high vacuum (e.g., 10⁻⁸ Torr) to facilitate DIO removal.[8] 2. Quantify Residual DIO: Use analytical techniques like ¹H NMR spectroscopy or X-ray fluorescence to confirm the presence and quantity of remaining DIO in your films.[1][2][7][8] 3. Optimize DIO Concentration: Systematically vary the initial concentration of DIO in the casting solution to find a balance between morphological benefits and degradation effects.[4][6][9] 4. Consider Alternative Additives: Explore other solvent additives that are less prone to acting as radical initiators.[5]
Inconsistent device performance and poor reproducibility. Variable amounts of residual DIO between fabrication batches due to slight variations in processing conditions.[6][9]1. Standardize Annealing Protocol: Tightly control the temperature and duration of your thermal annealing steps to ensure consistent DIO evaporation.[7][8] 2. Control Environmental Conditions: Maintain consistent atmospheric conditions (e.g., humidity, oxygen levels) during fabrication and testing, as these can interact with DIO-related degradation pathways.[6][9] 3. Characterize Film Morphology: Use techniques like Atomic Force Microscopy (AFM) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to assess the morphology of the active layer and ensure it is consistent across batches.[3][8]
Device stability is highly dependent on the presence of oxygen (encapsulated vs. unencapsulated). The degradation mechanism is influenced by both DIO and photo-oxidation, with complex interactions.[6][9]1. Systematic Stability Studies: Conduct parallel stability tests on both encapsulated and unencapsulated devices to decouple the effects of DIO-induced degradation from photo-oxidation.[6][9] 2. Material Selection: Be aware that the choice of acceptor (fullerene vs. NFA) can drastically change the device's response to DIO in the presence of oxygen.[6][7][9]
Significant decrease in short-circuit current (Jsc) and open-circuit voltage (Voc) over time. Chemical degradation of the active layer materials initiated by radicals from DIO, leading to loss of conjugation and formation of trap states.[2][5]1. Spectroscopic Analysis: Use techniques like UV-Vis absorption spectroscopy to monitor for photobleaching of the active layer.[10] 2. FTIR Spectroscopy: Employ Fourier-Transform Infrared (FTIR) spectroscopy to probe for chemical changes in the polymer structure during irradiation in the presence of DIO.[8] 3. Re-evaluate Material System: If degradation persists despite optimization, consider if the chosen donor/acceptor combination is particularly susceptible to radical attack initiated by DIO.

Quantitative Data Summary

Table 1: Effect of DIO Additive on OPV Device Performance

Material SystemDIO ConcentrationJsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
P3HT:PCBMwith DIO---28% reduction after 24h illumination[2]
P3HT:PCBMwithout DIO---Stable[2]
PDPP3T:PC71BM0%8.250.6867.23.77[4]
PDPP3T:PC71BMwith DIO9.180.6870.04.37[4]
PBDB-T:ITIC0%~15.5~0.9~70~10[6]
PBDB-T:ITIC3%~13.5~0.9~65~8[6]
PBDB-T:PC71BM0%~10.5~0.85~65~6[6]
PBDB-T:PC71BM3%~11.5~0.85~68~6.5[6]

Table 2: Impact of DIO on Device Stability (T80 Lifetime)

Material SystemDIO ConcentrationEncapsulationT80 Lifetime (hours)Reference
PBDB-T:ITIC0%No~10[6]
PBDB-T:ITIC3%No~20[6][9]
PBDB-T:ITIC0%Yes>100[6]
PBDB-T:ITIC3%Yes~40[6]
PBDB-T:PC71BM0%No~25[6]
PBDB-T:PC71BM3%No~30[6]
PBDB-T:PC71BM0%Yes>100[6]
PBDB-T:PC71BM3%Yes>100[6]

Experimental Protocols

Protocol 1: General OPV Device Fabrication

This protocol outlines a typical procedure for fabricating a conventional architecture OPV device.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned ITO glass substrates in a cleaning solution (e.g., Hellmanex), deionized (DI) water, and isopropanol (IPA).[11]

    • Dry the substrates with a nitrogen gun.[11]

    • Treat the substrates with UV ozone to remove organic contaminants and improve the surface energy.[11]

  • Hole Transport Layer (HTL) Deposition:

    • Filter a PEDOT:PSS solution (e.g., AI 4083) through a 0.45 µm PES filter.[12]

    • Spin-coat the filtered PEDOT:PSS onto the ITO substrates (e.g., 5000 rpm for 30 seconds).[12]

    • Wipe the edges of the substrate to isolate the active area.[12]

    • Bake the substrates on a hotplate (e.g., 150°C for 5-15 minutes) to remove solvent.[11][12]

  • Active Layer Deposition:

    • Prepare the active layer solution by dissolving the donor polymer and acceptor material in a suitable solvent (e.g., chlorobenzene) with the desired concentration of DIO.

    • Spin-coat the active layer solution onto the HTL.

    • If required, perform a thermal anneal to optimize morphology and aid in DIO removal (e.g., 110-160°C for 10 minutes).[11]

    • Wipe the edges of the substrate with a suitable solvent (e.g., chlorobenzene) to expose the ITO contacts for the cathode.[12]

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the cathode layer (e.g., Ca/Al or LiF/Al) through a shadow mask under high vacuum.

  • Encapsulation (Optional but Recommended for Stability Testing):

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glove box) to prevent degradation from oxygen and moisture.

Protocol 2: Quantification of Residual DIO via ¹H NMR Spectroscopy

  • Sample Preparation:

    • Fabricate a set of active layer films on a non-interfering substrate (e.g., silicon or glass) following the same processing conditions as your devices.

    • After all processing steps (including annealing), scrape the active layer material from the substrate.

    • Dissolve the collected material in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

  • NMR Measurement:

    • Acquire the ¹H NMR spectrum of the dissolved sample.

    • Identify the characteristic peaks for DIO (typically multiplets around 3.2 ppm and 1.4-1.8 ppm).

    • Identify a distinct, non-overlapping peak from one of the active layer components (e.g., the polymer or fullerene).

  • Quantification:

    • Integrate the area of a known DIO proton peak and a known active layer component proton peak.

    • Calculate the molar ratio of DIO to the active layer component based on the integral values and the number of protons each signal represents.

    • Convert the molar ratio to a weight percentage or ppm concentration.

Protocol 3: Accelerated Photodegradation Testing

  • Initial Characterization:

    • Measure the initial current-voltage (J-V) characteristics of the freshly fabricated OPV devices under a calibrated solar simulator (e.g., AM1.5G, 100 mW/cm²). This provides the initial PCE, Jsc, Voc, and FF values.

  • Light Soaking:

    • Place the devices (both encapsulated and unencapsulated, if applicable) under continuous illumination from the solar simulator or a dedicated light-soaking setup.

    • Maintain a constant temperature, often slightly elevated (e.g., 40-60°C), to simulate operational conditions.

  • Periodic J-V Measurements:

    • At regular intervals (e.g., every 1, 5, 10, 24 hours), interrupt the light soaking to measure the J-V characteristics of the devices.

  • Data Analysis:

    • Plot the normalized PCE, Jsc, Voc, and FF as a function of illumination time.

    • Determine key stability metrics, such as the T80 lifetime, which is the time required for the PCE to decrease to 80% of its initial value.[6][9]

Visualizations

cluster_0 Photoinduced Degradation Pathway with DIO DIO Residual this compound (DIO) Radicals Iodine & Carbon-centered Radicals DIO->Radicals C-I bond cleavage Light Light (UV photons) Light->DIO Initiation Degradation Degradation of OPV Materials (Loss of Conjugation) Radicals->Degradation Radical Propagation PerformanceLoss Device Performance Loss (Reduced PCE, Jsc, Voc) Degradation->PerformanceLoss

Caption: Photoinduced degradation pathway initiated by residual this compound (DIO).

cluster_1 Experimental Workflow for Investigating DIO-Induced Degradation Fab Device Fabrication (with & without DIO) Initial Initial J-V Characterization (T=0 Performance) Fab->Initial Split Initial->Split Deg Accelerated Degradation (Light Soaking) Split->Deg Periodic Periodic J-V Measurement Deg->Periodic Post Post-Mortem Analysis (NMR, FTIR, AFM) Deg->Post Periodic->Deg Continue until failure Analysis Data Analysis (PCE vs. Time, T80) Periodic->Analysis

Caption: Experimental workflow for studying the impact of DIO on OPV device stability.

cluster_2 Troubleshooting Logic for Rapid OPV Degradation Start Problem: Rapid PCE drop under light Q1 Was DIO used in fabrication? Start->Q1 A1_No Consider other degradation mechanisms (e.g., photo-oxidation, morphological instability) Q1->A1_No No A1_Yes Hypothesis: Residual DIO is the cause Q1->A1_Yes Yes Action1 Implement/Optimize Post-Annealing or High Vacuum Treatment A1_Yes->Action1 Q2 Problem Solved? Action1->Q2 End Problem Resolved Q2->End Yes Action2 Quantify residual DIO (NMR). Optimize DIO concentration. Consider alternative additives. Q2->Action2 No

Caption: Troubleshooting flowchart for diagnosing rapid degradation in OPVs fabricated with DIO.

References

Technical Support Center: Optimizing P3HT:PC61BM Blend Morphology with 1,8-Diiodooctane (DIO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the morphology of poly(3-hexylthiophene) (P3HT) and[1][1]-phenyl-C61-butyric acid methyl ester (PC61BM) blends using the solvent additive 1,8-diiodooctane (DIO).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low power conversion efficiency (PCE) despite using DIO.

  • Question: I've added this compound to my P3HT:PC61BM solution, but the power conversion efficiency (PCE) of my solar cells remains low. What could be the problem?

  • Answer: Low PCE in DIO-treated P3HT:PC61BM devices can stem from several factors. A primary reason is the non-optimal concentration of DIO, which is crucial for controlling the blend's morphology.[2][3] The additive influences the phase separation between P3HT and PC61BM, and an incorrect amount can lead to either insufficient or excessive aggregation.[4][5] Additionally, post-deposition treatments like thermal annealing play a significant role in refining the morphology, and the annealing temperature and duration must be optimized in conjunction with the DIO concentration.[6][7]

    • Solution Checklist:

      • Vary DIO Concentration: Experiment with a range of DIO concentrations, typically from 1.5 to 6 vol%.[5] The optimal concentration can be system-specific.

      • Optimize Annealing Protocol: After spin-coating the active layer, perform thermal annealing. A common starting point is 140°C for 4-10 minutes.[5][6] The combination of DIO and thermal annealing can significantly enhance P3HT crystallinity and PC61BM diffusion.[5]

      • Check Solvent Purity: Ensure the main solvent (e.g., chlorobenzene or o-dichlorobenzene) and DIO are of high purity, as impurities can negatively impact device performance.

      • Verify Blend Ratio: Confirm the P3HT:PC61BM weight ratio. While 1:0.8 to 1:1 are common, the optimal ratio can be influenced by the use of additives.[6]

Issue 2: Poor film quality with visible aggregates.

  • Question: After adding DIO, my spin-coated P3HT:PC61BM films appear hazy or have visible aggregates. How can I improve the film quality?

  • Answer: The formation of visible aggregates in the film is often a sign of large-scale phase separation, which can be detrimental to device performance. This can be caused by an excessively high concentration of DIO or an inappropriate processing solvent.[4] DIO is a high-boiling-point additive that selectively dissolves PC61BM, allowing P3HT to aggregate during the film drying process.[5] If this process is not well-controlled, it can lead to overly large domains.

    • Solution Checklist:

      • Reduce DIO Concentration: Lower the volume percentage of DIO in your solution.

      • Adjust Spin-Coating Parameters: Increase the spin-coating speed to promote faster solvent evaporation and reduce the time for excessive phase separation.

      • Optimize the Host Solvent: The choice of the main solvent and its evaporation rate in relation to DIO is critical. Solvents like chlorobenzene or o-dichlorobenzene are commonly used.[5]

      • Pre-dissolution Conditions: Ensure that both P3HT and PC61BM are fully dissolved in the host solvent before adding DIO. Sonication and stirring overnight can aid in complete dissolution.[6]

Issue 3: Inconsistent device performance from batch to batch.

  • Question: I'm observing significant variations in the performance of my P3HT:PC61BM solar cells with DIO across different fabrication batches. What could be causing this inconsistency?

  • Answer: Inconsistent device performance is a common challenge in organic solar cell fabrication and can be attributed to a lack of precise control over experimental parameters. The morphology of the P3HT:PC61BM blend is highly sensitive to processing conditions.[6]

    • Solution Checklist:

      • Strictly Control Environmental Conditions: Fabricate devices in a controlled environment (e.g., a glovebox) with stable humidity and oxygen levels.

      • Standardize Solution Preparation: Always use the same procedure for solution preparation, including the timing of DIO addition and the duration of stirring or sonication.

      • Maintain Consistent Annealing Parameters: Use a calibrated hotplate and ensure consistent annealing temperature and time for all devices. Even small variations can lead to different morphologies.[6][7]

      • Monitor Film Thickness: The thickness of the active layer can influence device performance. Ensure consistent spin-coating parameters to maintain a uniform thickness across batches.

Frequently Asked Questions (FAQs)

1. What is the mechanism by which this compound improves the morphology of P3HT:PC61BM blends?

This compound is a high-boiling-point solvent additive that has poor solubility for P3HT but good solubility for PC61BM.[5] During the spin-coating process, the main, lower-boiling-point solvent evaporates first. This leaves a solution enriched with DIO, in which PC61BM remains dissolved for a longer period. This extended time allows the P3HT chains to self-organize and form crystalline domains.[5] Subsequently, as the DIO slowly evaporates, the PC61BM molecules are driven out of the solution and form aggregates in the inter-crystalline regions of the P3HT network. This results in a more defined and interpenetrating network of donor and acceptor phases, which is beneficial for exciton dissociation and charge transport.[3][5]

2. What is a typical concentration range for this compound in P3HT:PC61BM solutions?

The optimal concentration of this compound can vary depending on the specific experimental conditions, such as the choice of the main solvent and the molecular weight of P3HT. However, a common starting point reported in the literature is in the range of 1.5 to 6 volume percent (vol%).[5]

3. Is thermal annealing necessary when using this compound?

Yes, thermal annealing is generally recommended and is often a crucial step for achieving high device performance when using DIO.[6][7] While DIO helps to induce a favorable initial morphology during film formation, subsequent thermal annealing can further enhance the crystallinity of P3HT and promote the formation of well-defined percolation pathways for charge carriers.[5][6] The combination of DIO and thermal treatment often leads to a synergistic improvement in device efficiency.[7]

4. How does this compound affect the key solar cell parameters (PCE, Voc, Jsc, FF)?

The addition of an optimized amount of this compound typically leads to an improvement in the power conversion efficiency (PCE) of P3HT:PC61BM solar cells.[1][8] This is primarily due to an increase in the short-circuit current density (Jsc) and the fill factor (FF).[1][8] The enhanced Jsc is attributed to the improved morphology, which facilitates more efficient exciton dissociation and charge transport. The improved FF is also a result of the better-defined interpenetrating network, which reduces charge recombination. The open-circuit voltage (Voc) may show a slight decrease in some cases.[1][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effect of this compound on P3HT:PC61BM solar cell performance.

Table 1: Effect of DIO Concentration on Device Performance

DIO Concentration (vol%)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
0-0.8136.00.47[1][8]
With DIO-0.5254.11.54[1][8]
3----[9]

Note: Specific values for Jsc were not provided in all cited abstracts.

Table 2: Effect of Thermal Annealing on DIO-Treated Devices

Annealing Temperature (°C)Annealing Time (min)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
1404---Improved by 60%[6]
15060----[9]
70-9010---Optimal[7]

Note: The table indicates conditions for improved or optimal performance as detailed in the references.

Experimental Protocols

1. P3HT:PC61BM Blend Solution Preparation with DIO

  • Weigh P3HT and PC61BM in a desired ratio (e.g., 1:0.8 or 1:1 by weight).[6]

  • Dissolve the P3HT and PC61BM in a suitable solvent (e.g., chlorobenzene or 1,2-dichlorobenzene) to a total concentration of, for example, 20 mg/mL P3HT and 16 mg/mL PC61BM.[6]

  • Stir the solution overnight in an inert atmosphere (e.g., in a glovebox) to ensure complete dissolution. Gentle heating may be applied.

  • Add the desired volume percentage of this compound to the solution (e.g., 1.5-6 vol%).[5]

  • Stir the final solution for a few more hours before use.

2. Thin Film Deposition and Device Fabrication

  • Clean the ITO-coated glass substrates sequentially with soap water, deionized water, acetone, and isopropanol in an ultrasonic bath.[10]

  • Treat the substrates with UV-Ozone for approximately 40 minutes to improve the wettability.[10]

  • Spin-coat a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO substrates.[10]

  • Anneal the HTL layer at a specified temperature (e.g., 120°C for 30 minutes).[10]

  • Transfer the substrates into an inert atmosphere (glovebox).

  • Spin-coat the P3HT:PC61BM:DIO blend solution onto the HTL. A typical spin-coating speed is 2000 rpm for 60 seconds.[5]

  • Thermally anneal the active layer on a hotplate at the optimized temperature and time (e.g., 140°C for 10 minutes).[5]

  • Deposit the top metal electrode (e.g., aluminum or calcium/aluminum) by thermal evaporation under high vacuum.[10]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication dissolve Dissolve P3HT & PC61BM stir Stir Overnight dissolve->stir add_dio Add DIO stir->add_dio final_stir Final Stir add_dio->final_stir active_coat Active Layer Spin-Coating final_stir->active_coat substrate_clean Substrate Cleaning htl_coat HTL Spin-Coating substrate_clean->htl_coat htl_anneal HTL Annealing htl_coat->htl_anneal htl_anneal->active_coat active_anneal Active Layer Annealing active_coat->active_anneal electrode_dep Electrode Deposition active_anneal->electrode_dep

Caption: Experimental workflow for fabricating P3HT:PC61BM solar cells with DIO.

dio_mechanism start P3HT:PC61BM:Solvent:DIO Solution spin_coat Spin-Coating start->spin_coat solvent_evap Main Solvent Evaporation spin_coat->solvent_evap p3ht_agg P3HT Self-Organization & Crystallization solvent_evap->p3ht_agg pcbm_dissolved PC61BM remains in DIO solvent_evap->pcbm_dissolved dio_evap Slow DIO Evaporation p3ht_agg->dio_evap pcbm_dissolved->dio_evap pcbm_agg PC61BM Aggregation in P3HT Interstices dio_evap->pcbm_agg final_morph Optimized Interpenetrating Network pcbm_agg->final_morph

Caption: Mechanism of DIO-induced morphology control in P3HT:PC61BM blends.

troubleshooting_logic cluster_solutions Potential Solutions problem Low PCE check_dio Check DIO Concentration problem->check_dio check_anneal Check Annealing Parameters problem->check_anneal check_film Check Film Quality problem->check_film vary_dio Vary DIO % check_dio->vary_dio opt_anneal Optimize T & Time check_anneal->opt_anneal adj_spin Adjust Spin Speed check_film->adj_spin

Caption: Troubleshooting logic for low PCE in DIO-treated P3HT:PC61BM devices.

References

Technical Support Center: Complete Removal of 1,8-Diiodooctane (DIO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the complete removal of the 1,8-diiodooctane (DIO) additive from their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIO) and why is it used as an additive?

A1: this compound (I(CH₂)₈I) is a high-boiling point solvent additive commonly used in the fabrication of organic solar cells and other solution-processed electronic devices.[1][2] Its primary function is to act as a processing additive to control and improve the morphology of the active layer in bulk heterojunction (BHJ) solar cells.[2][3] By selectively dissolving certain components, it helps in forming a more optimal nanostructure during film casting, which can lead to improved power conversion efficiency.[2][3]

Q2: Why is the complete removal of residual this compound critical?

A2: Complete removal of DIO is crucial because even trace amounts remaining in the final device can be highly detrimental.[4][5] Residual DIO has been linked to significant device instability, particularly under illumination.[1][6] Upon exposure to light, especially UV light, DIO can act as a photo-acid and generate radicals, which initiate degradation pathways in the active layer materials, leading to a rapid decline in device performance and photostability.[4][7] Studies have shown that devices with residual DIO degrade much faster than their DIO-free counterparts.[1]

Q3: What are the primary methods for removing this compound?

A3: Due to its high boiling point, removing DIO requires specific techniques. The most common methods reported for thin films are:

  • Thermal Annealing: Heating the film at elevated temperatures to promote the evaporation of DIO.[4][8]

  • High-Vacuum Exposure: Placing the film under high vacuum to lower the boiling point and facilitate the removal of DIO.[4][6] Often, this is combined with thermal annealing.

  • Solvent Rinsing: Washing the film with a suitable solvent to remove the additive.[4][5]

  • Light-Soaking: A process where controlled light exposure is used to aid in removing additives, though this may also initiate degradation if not carefully controlled.[4][6]

For solutions or solid products, standard organic chemistry purification techniques like liquid-liquid extraction, crystallization, and chromatography are applicable.[9][10]

Q4: How can I confirm that all the this compound has been removed?

A4: Verifying the complete removal of DIO is challenging but essential. Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly sensitive and can be used to quantify the amount of residual DIO in a sample.[1][7]

  • X-ray Fluorescence (XRF): This technique can directly detect the presence of iodine in the films, indicating residual DIO.[6]

  • Dynamic Spectroscopic Ellipsometry: This method can track the removal of DIO from a thin film in real-time during annealing by measuring the decrease in film thickness as the additive evaporates.[4]

Q5: What physical properties of this compound are relevant to its removal?

A5: The key physical properties of DIO that influence its removal are summarized in the table below. Its very high boiling point and low vapor pressure are the primary reasons it is difficult to remove by simple evaporation at room temperature.[11]

PropertyValueCitation
Molecular Formula C₈H₁₆I₂[12]
Molecular Weight 366.02 g/mol [2]
Boiling Point 332.5 °C at 760 mmHg167-169 °C at 6 mmHg[11]
Density 1.84 g/mL at 25 °C[2]
Vapor Pressure 0.000281 mmHg at 25 °C[11]
Solubility Miscible with methanol[11][12][13]
Appearance Clear, slightly brown liquid[11]

Troubleshooting Guides

Issue: I have performed thermal annealing, but I suspect residual DIO remains in my thin film.

  • Recommended Action 1: Increase Annealing Temperature and/or Duration. The efficiency of thermal removal is highly dependent on temperature and time. Research has shown that annealing at 160 °C for 10 minutes or 175 °C for 30 minutes can be effective.[4][6] However, the optimal conditions may vary depending on your specific material system and film thickness. Consider a systematic study of annealing conditions, while being mindful of the thermal stability of your active layer materials.

  • Recommended Action 2: Combine Thermal Annealing with High Vacuum. Applying a high vacuum (e.g., 10⁻⁶ Torr or lower) simultaneously with heating will significantly lower the effective boiling point of DIO, making its removal more efficient.[6] A high-vacuum cycle in a thermal evaporator after annealing is a common practice.[1]

  • Recommended Action 3: Perform a Solvent Rinse. If your film's active layer is stable, consider a post-annealing rinse with a solvent in which DIO is soluble but your active layer materials are not. This can help remove any remaining surface-adsorbed DIO.

Issue: My device degrades rapidly under illumination, suggesting DIO is still present, despite my removal efforts.

  • Potential Cause 1: Trapped DIO. It is possible for DIO to become trapped within the bulk of the film, making its removal by surface-level techniques difficult.[1] This is why combining thermal energy (to increase molecular mobility) and high vacuum (to facilitate evaporation) is critical.[4][6]

  • Potential Cause 2: Environmental Contamination. DIO has low but non-zero volatility, and its vapor can contaminate the atmosphere of a controlled environment like a glovebox or spin-coater.[4][5] This can lead to the re-introduction of DIO onto the film surface or its incorporation into films even when not used in the initial solution.[4][5] Regularly cleaning the inside of your equipment and ensuring good ventilation can help mitigate this.

  • Recommended Action: Verify Removal Analytically. Before fabricating a full device, use a sensitive technique like NMR or XRF on a test film to confirm that your removal protocol is effective for your specific system.[1][6] If DIO is still detected, your removal protocol needs to be optimized further.

Issue: Standard liquid-liquid extraction is not efficiently removing DIO from my solution.

  • Recommended Action 1: Use an Immiscible, Non-polar Solvent. For extractive workups, choose a non-polar solvent (like heptane or hexane) that is immiscible with your primary, more polar solvent.[14] DIO, being a long-chain alkane, will have a higher affinity for the non-polar layer.

  • Recommended Action 2: Perform Multiple Extractions. Instead of one large-volume extraction, perform multiple sequential extractions with smaller volumes of the extraction solvent.[10] For example, for a 5 mL solution, washing 5 times with 10 mL of the extraction solvent is more effective than a single 50 mL wash.[10]

  • Recommended Action 3: Use a Brine Wash. After the aqueous wash, a final wash with a saturated sodium chloride solution (brine) can help to remove residual water from the organic layer and further "push" organic compounds out of the aqueous phase.[10]

Experimental Protocols

Protocol 1: Removal of DIO from Thin Films via Thermal and Vacuum Treatment

This protocol is adapted from methodologies used in organic photovoltaic research.[4][6]

  • Film Preparation: Fabricate the thin film (e.g., by spin-coating) in a controlled environment.

  • Thermal Annealing: Transfer the substrate with the wet film onto a precisely controlled hotplate. Anneal the film at a temperature between 100 °C and 175 °C. A typical starting point is 160 °C for 10 minutes.[4] Note: The optimal temperature and time depend on the thermal properties of the active layer materials and should be determined empirically.

  • High-Vacuum Exposure: Immediately following the thermal anneal, transfer the substrate into a high-vacuum chamber (e.g., a thermal evaporator).

  • Vacuum Cycle: Evacuate the chamber to a pressure of at least 10⁻⁶ Torr. For more rigorous removal, a pressure of 10⁻⁸ Torr is recommended.[6]

  • Hold Under Vacuum: Maintain the film under high vacuum for an extended period, for example, 60 minutes.[6]

  • Cool Down: Allow the substrate to cool to room temperature before breaking the vacuum to prevent oxidative damage.

  • Verification (Optional but Recommended): Characterize a sacrificial film from the same batch using NMR, XRF, or ellipsometry to confirm the absence of DIO.[1][4][6]

Protocol 2: Removal of DIO from a Reaction Mixture via Liquid-Liquid Extraction

This is a general protocol for removing a high-boiling point organic impurity from a reaction mixture.

  • Dilution: If your reaction was performed in a high-boiling polar solvent (e.g., DMF, DMSO), dilute the mixture significantly with water.[10] A 5 to 10-fold volume excess of water is a good starting point.

  • Solvent Selection: Choose an extraction solvent that is immiscible with the reaction solvent/water mixture and in which your product is highly soluble, but DIO also has some solubility (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add a volume of the extraction solvent and shake vigorously, venting frequently. Allow the layers to separate completely.

  • Aqueous Wash: Drain the aqueous layer. Wash the remaining organic layer multiple times with water or a 5% LiCl solution to remove residual high-boiling polar solvents.[10]

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove the bulk of the dissolved water from the organic layer.[10]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and remove the volatile extraction solvent using a rotary evaporator. The remaining product should have a significantly reduced concentration of DIO. Further purification may be required (e.g., column chromatography).

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_removal DIO Removal cluster_analysis Verification & Fabrication prep Prepare Solution (with DIO) spin Spin-Coat Film prep->spin anneal Thermal Annealing (e.g., 160°C, 10 min) spin->anneal vacuum High-Vacuum Exposure (e.g., 10⁻⁶ Torr, 60 min) anneal->vacuum analysis Analytical Verification (NMR, XRF) vacuum->analysis device Device Completion analysis->device

Caption: Workflow for DIO removal from thin films.

troubleshooting_flowchart start Suspect Residual DIO After Removal Protocol check_protocol Was protocol optimized? (Temp, Time, Vacuum Level) start->check_protocol optimize Optimize Protocol: - Increase Temp/Time - Use Higher Vacuum check_protocol->optimize No check_env Is environmental contamination possible? check_protocol->check_env Yes retest Retest for DIO optimize->retest retest->check_protocol clean_env Clean Equipment (Glovebox, Spin-Coater) check_env->clean_env Yes success DIO Successfully Removed check_env->success No clean_env->retest

Caption: Troubleshooting flowchart for incomplete DIO removal.

degradation_pathway cluster_trigger Initiation cluster_reaction Degradation Cascade cluster_result Result light UV Light radicals Formation of Iodine, HI (Photo-acid), and Carbon-centered Radicals light->radicals dio Residual this compound dio->radicals reaction Radicals React with Active Layer Materials radicals->reaction degradation Loss of Conjugation & Material Breakdown reaction->degradation failure Device Performance Degradation degradation->failure

Caption: Simplified DIO-induced degradation pathway.

References

Technical Support Center: 1,8-Diiodooctane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses involving 1,8-diiodooctane. The information is tailored for professionals in research and drug development.

Section 1: Troubleshooting Guides

This section addresses specific problems that may arise during reactions with this compound, offering potential causes and recommended solutions.

Issue 1.1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, N-Alkylation)

Low yields are a common challenge when using this compound as a difunctional alkylating agent. The desired double substitution product may be accompanied by mono-substituted intermediates and various byproducts.

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature can enhance the reaction rate, but be cautious of potential side reactions. - Choice of Base and Solvent: For Williamson ether synthesis, stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO) can facilitate complete deprotonation of the nucleophile. For N-alkylation, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.
Formation of Mono-substituted Product - Stoichiometry: Use a slight excess of the nucleophile to drive the reaction towards the di-substituted product. However, a large excess may complicate purification. - Stepwise Addition: Consider a stepwise approach where the mono-substituted intermediate is isolated first, followed by a second substitution reaction. This can provide better control and higher overall yield, although it is a longer process.
Competing Elimination Reaction - Base Selection: Avoid bulky, strong bases like potassium tert-butoxide (KOtBu) if substitution is the desired outcome, as these favor elimination reactions.[1][2] Opt for less hindered bases such as NaH or K₂CO₃. - Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures.[2] Running the reaction at the lowest effective temperature can minimize the formation of elimination byproducts.
Issue 1.2: Formation of Intramolecular Cyclization Byproducts

When reacting this compound with a dinucleophile, intramolecular cyclization can compete with the desired intermolecular reaction, leading to the formation of a cyclic byproduct instead of the intended linear di-substituted product.

Potential CauseRecommended Solution
High Dilution Conditions Favor Cyclization - Increase Concentration: Unlike macrocyclization, if the goal is a linear di-substituted product, running the reaction at a higher concentration will favor the intermolecular reaction.
Nature of the Dinucleophile - Flexible vs. Rigid Dinucleophiles: A highly flexible dinucleophile may more easily adopt a conformation that leads to intramolecular cyclization. If possible, using a more rigid dinucleophile might disfavor cyclization.
Issue 1.3: Low Yield and/or Oligomerization in Macrocyclization Reactions

Macrocyclization reactions using this compound are challenging due to the entropic penalty of bringing the two reactive ends of a long chain together and competition from intermolecular polymerization.[3][4]

Potential CauseRecommended Solution
Intermolecular Polymerization - High-Dilution Conditions: This is the most critical factor for successful macrocyclization. The reaction should be performed at very low concentrations (typically 0.001-0.05 M) to favor the intramolecular reaction. This is often achieved by the slow addition of the reactants to a large volume of solvent using a syringe pump over an extended period (4-24 hours).[3][4]
Incorrect Stoichiometry - Equimolar Reactants: Ensure that the di-nucleophile and this compound are present in a precise 1:1 molar ratio to prevent chain extension.
Poor Template Effect - Cation Template: For the synthesis of crown ethers or aza-crown ethers, the presence of a suitable template cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can help organize the precursor chain for cyclization, significantly improving the yield.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound?

A1: The most common side reactions are:

  • Elimination (E2): This is more likely to occur with strong, bulky bases and at higher temperatures, leading to the formation of unsaturated products.[1][2]

  • Intramolecular Cyclization: When this compound reacts with a molecule containing two nucleophilic sites, an intramolecular reaction can occur to form a cyclic product.

  • Oligomerization/Polymerization: In macrocyclization reactions, intermolecular reactions can lead to the formation of linear oligomers or polymers instead of the desired macrocycle.[3][4]

Q2: How can I minimize the formation of elimination byproducts?

A2: To minimize elimination:

  • Use a non-bulky base (e.g., NaH, K₂CO₃, Cs₂CO₃).

  • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]

  • Choose a polar aprotic solvent like DMF or DMSO.

Q3: I am trying to synthesize a macrocycle, but I am only getting oligomers. What should I do?

A3: The formation of oligomers is a strong indication that the reaction concentration is too high. You should employ high-dilution conditions by adding your reactants very slowly to a large volume of solvent.[3][4] A syringe pump is highly recommended for this purpose.

Q4: Is this compound stable? How should I store it?

A4: this compound can be sensitive to light and should be stored in a cool, dark place. It is often supplied with a copper chip stabilizer to prevent decomposition. For long-term storage, refrigeration under an inert atmosphere is recommended.

Q5: What are some suitable nucleophiles for reaction with this compound?

A5: A wide range of nucleophiles can be used, including:

  • O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) for Williamson ether synthesis.[6][7]

  • N-Nucleophiles: Primary and secondary amines for the synthesis of diamines and polyamines, and azides for the introduction of nitrogen.[8]

  • C-Nucleophiles: Malonate esters and other carbanions for the formation of C-C bonds.[9]

Section 3: Experimental Protocols

The following are general protocols that can be adapted for specific substrates. Researchers should always perform small-scale test reactions to optimize conditions for their particular system.

Protocol 3.1: General Procedure for Williamson Ether Synthesis of 1,8-Disubstituted Octanes

This protocol describes a general method for the double substitution of this compound with a phenolic or alcoholic nucleophile.

Materials:

  • This compound

  • Phenol or alcohol (2.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol or alcohol and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3.2: General Procedure for Macrocyclization

This protocol provides a general framework for synthesizing a macrocycle from this compound and a di-nucleophile under high-dilution conditions.

Materials:

  • This compound

  • Di-nucleophile (e.g., a diamine or diol, 1.0 equivalent)

  • Base (if required, e.g., K₂CO₃ for N-alkylation, NaH for O-alkylation)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Two syringe pumps

Procedure:

  • Set up a large, flame-dried three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere. Add a large volume of the anhydrous solvent.

  • In separate syringes, prepare solutions of this compound and the di-nucleophile (with the base, if necessary) in the reaction solvent.

  • Using the syringe pumps, add the two solutions simultaneously and dropwise to the vigorously stirred solvent in the reaction flask over a period of 12-24 hours.

  • After the addition is complete, continue to stir the reaction mixture until completion (monitor by LC-MS).

  • Work up the reaction mixture as appropriate for the specific product.

  • Purification of the macrocycle can be challenging and may require careful column chromatography, preparative HPLC, or recrystallization to separate it from any oligomeric byproducts.[3]

Section 4: Visualizations

Diagram 4.1: Logical Workflow for Troubleshooting Low Yields in Nucleophilic Substitution

Troubleshooting_Low_Yield start Low Yield of Di-substituted Product check_completeness Reaction Incomplete? start->check_completeness incomplete_actions Increase Time/Temp Use Stronger Base/Anhydrous Solvent check_completeness->incomplete_actions Yes check_byproducts Byproducts Observed? check_completeness->check_byproducts No incomplete_actions->check_byproducts mono_substituted Mono-substituted Product check_byproducts->mono_substituted Yes elimination_product Elimination Product check_byproducts->elimination_product Yes purification_issue Product Lost During Purification? check_byproducts->purification_issue No mono_actions Adjust Stoichiometry Consider Stepwise Synthesis mono_substituted->mono_actions elimination_actions Use Non-bulky Base Lower Reaction Temperature elimination_product->elimination_actions end Improved Yield mono_actions->end elimination_actions->end purification_actions Optimize Purification Method Check Aqueous Layer purification_issue->purification_actions Yes purification_issue->end No purification_actions->end

Caption: Troubleshooting workflow for low yields in reactions with this compound.

Diagram 4.2: Competing Pathways in Reactions of this compound

Competing_Pathways reactants This compound + Dinucleophile high_conc High Concentration reactants->high_conc low_conc Low Concentration (High Dilution) reactants->low_conc intermolecular Intermolecular Reaction high_conc->intermolecular intramolecular Intramolecular Reaction low_conc->intramolecular polymer Polymer/Oligomer intermolecular->polymer macrocycle Macrocycle intramolecular->macrocycle

Caption: Influence of concentration on the outcome of macrocyclization reactions.

References

handling and storage of light-sensitive 1,8-diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,8-Diiodooctane. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of this light-sensitive compound. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

This compound is light-sensitive and should be stored in a tightly closed container in a dry, cool, and well-ventilated area, protected from light.[1][2] For optimal stability, storage at temperatures between 0-6°C is recommended.[3]

Q2: What are the visible signs of this compound degradation?

The appearance of this compound is typically a beige or clear, slightly brown liquid.[1][3] Any noticeable color change, such as darkening, or the formation of a precipitate can indicate significant degradation.[4] If you observe these changes, the compound's integrity may be compromised, and it is advisable to discard it.[4]

Q3: My experimental results are inconsistent. Could this be related to the this compound I'm using?

Inconsistent results can be a symptom of compound degradation.[4] Improper storage or handling that exposes this compound to light can lead to the formation of impurities, including iodine and hydrogen iodide, which can interfere with your experiments.[5] It is recommended to perform a purity check, for instance using HPLC, on your stock and working solutions if you suspect degradation.[4]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

Standard laboratory PPE should be worn. This includes appropriate protective gloves, and chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1] Ensure adequate ventilation in the work area.[1]

Q5: Are there any substances that are incompatible with this compound?

Yes, this compound is incompatible with strong oxidizing agents and strong bases.[1][2] Contact with these substances should be avoided.

Q6: How should I dispose of waste this compound?

Waste this compound should be treated as hazardous waste. It must be disposed of in suitable, closed containers.[1][2][6] Always adhere to local, regional, and national regulations for hazardous waste disposal.[1][6]

Troubleshooting Guides

Issue 1: Visible Change in Compound Appearance
  • Observation: The normally beige or slightly brown liquid has darkened, or a solid precipitate has formed.

  • Possible Cause: Significant degradation due to light exposure or improper storage.[4]

  • Troubleshooting Steps:

    • Do Not Use: The integrity of the compound is compromised. Do not use it for your experiments.[4]

    • Proper Disposal: Dispose of the degraded compound according to hazardous waste protocols.[1][6]

    • Review Storage Protocol: Re-evaluate your storage conditions to ensure the compound is protected from light and stored at the recommended temperature.[1][3]

    • Source New Material: Obtain a fresh stock of this compound and implement correct storage and handling procedures immediately.

Issue 2: Inconsistent Experimental Outcomes
  • Observation: Lack of reproducibility in experiments where this compound is a component.

  • Possible Cause: Partial degradation of the compound leading to the presence of impurities.[4]

  • Troubleshooting Steps:

    • Verify Storage: Confirm that your this compound is stored in a light-protected container at the correct temperature.[1][3]

    • Prepare Fresh Solutions: Avoid using old stock solutions, as repeated exposure to light during use can cause gradual degradation.[4]

    • Purity Analysis: If possible, check the purity of your stock solution using an analytical technique like HPLC.[4]

    • Implement Light-Protected Handling: When preparing solutions and during your experimental procedure, minimize light exposure by working in a dimly lit area or using amber-colored glassware or vials wrapped in aluminum foil.[4][7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Physical State Liquid[1]
Appearance Beige / Clear slightly brown[1][3]
Molecular Weight 366.02 g/mol [8]
Melting Point 16 - 21 °C / 60.8 - 69.8 °F[1]
Boiling Point 98 - 100 °C / 208.4 - 212 °F @ 0.2 mmHg[1]
Flash Point > 110 °C / > 230 °F[1]
Specific Gravity 1.840[1]
Solubility Miscible with methanol[3][9]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationReference
Storage Temperature 0 - 6 °C[3]
Light Protection Store in a light-protected container (e.g., amber vial)[1][4][7]
Atmosphere Keep in a dry and well-ventilated place[1]
Container Tightly closed container[1]
Incompatibilities Strong oxidizing agents, Strong bases[1]

Experimental Protocols

Protocol 1: General Handling of this compound
  • Preparation: Before handling, ensure you are in an area with adequate ventilation. Wear appropriate personal protective equipment, including chemical safety goggles and gloves.[1]

  • Dispensing: If possible, conduct all manipulations in a dimly lit environment or under a fume hood with the sash lowered to minimize light exposure.[4][7] Use amber glass vials or containers wrapped in aluminum foil to further protect the compound from light.[4][7]

  • Weighing and Solution Preparation: For preparing solutions, weigh the required amount of this compound in a light-protected container. Add the solvent and mix until fully dissolved, keeping the container covered as much as possible.

  • Post-Handling: After use, ensure the primary container is tightly sealed and returned to its designated storage location.[1] Wash hands and any exposed skin thoroughly.[1]

Mandatory Visualizations

G Workflow for Handling Light-Sensitive this compound start Start: Retrieve this compound from storage storage_check Is the compound stored in a dark, cool place? start->storage_check ppe Wear appropriate PPE (gloves, goggles) storage_check->ppe Yes return_storage Return container to proper storage immediately storage_check->return_storage No, correct storage handling_env Work in a dimly lit area or use light-blocking containers dispense Dispense required amount handling_env->dispense ppe->handling_env dispense->return_storage end End: Proceed with experiment return_storage->end

Caption: Workflow for handling this compound.

G Troubleshooting this compound Degradation start Start: Suspected Degradation (e.g., inconsistent results, color change) visual_check Visually inspect the compound. Is there a color change or precipitate? start->visual_check discard Significant degradation has occurred. Discard the compound. visual_check->discard Yes purity_check No visible change. Consider a purity check (e.g., HPLC). visual_check->purity_check No review_procedures Review and improve storage and handling procedures to minimize light exposure. discard->review_procedures fresh_solution Prepare fresh solutions from a reliable stock for subsequent experiments. purity_check->fresh_solution end End: Problem Resolved review_procedures->end fresh_solution->review_procedures

Caption: Troubleshooting guide for this compound.

References

Technical Support Center: The Role of 1,8-Diiodooctane (DIO) in Film Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,8-diiodooctane (DIO) as a solvent additive to control film crystallinity in organic and perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DIO) in organic solar cell fabrication?

A1: this compound (DIO) is a high-boiling-point solvent additive commonly used to optimize the morphology of the active layer in bulk heterojunction (BHJ) organic solar cells.[1][2] Its primary role is to selectively dissolve the fullerene or non-fullerene acceptor components, which allows for controlled phase separation and promotes the formation of a more ordered and crystalline film structure upon solvent evaporation.[2] This improved morphology facilitates efficient exciton dissociation and charge transport, ultimately leading to higher power conversion efficiencies (PCE).

Q2: How does DIO concentration affect the crystallinity of the active layer?

A2: The concentration of DIO has a significant impact on the final film morphology and crystallinity. Generally, an optimal concentration of DIO can:

  • Increase Crystallinity: Promote higher molecular packing and order in the blend.[3]

  • Control Domain Size: Reduce the domain size of the acceptor molecules, leading to a larger interfacial area for exciton dissociation.[3]

  • Enhance Molecular Ordering: For some systems, DIO can enhance the molecular order of the polymer donor.[1]

However, excessive DIO concentrations can lead to overly large crystalline domains and significant phase separation, which can hinder device performance.[1]

Q3: What are the typical concentrations of DIO used in experiments?

A3: The optimal concentration of DIO is highly dependent on the specific material system (donor and acceptor) being used. However, a common starting point for optimization is typically in the range of 0.5% to 3% by volume of the host solvent.[1][3]

Q4: Can residual DIO in the film affect device performance and stability?

A4: Yes, residual DIO is a critical concern. Due to its high boiling point, DIO may not be completely removed during the spin-coating and annealing processes.[4] This residual DIO can:

  • Act as a photo-acid: Leading to accelerated degradation of the solar cell under illumination.[5]

  • Cause instability: Trace amounts of DIO have been linked to UV-induced reactions with the active layer components.[4]

  • Negatively impact morphology: Impede the formation of a stable and optimal morphology.[6]

Q5: How can residual DIO be removed from the film?

A5: Several methods can be employed to minimize residual DIO, including:

  • Thermal Annealing: Post-deposition thermal treatment at elevated temperatures can help evaporate the residual DIO.[4][7]

  • High-Vacuum Exposure: Placing the films under high vacuum can also facilitate the removal of DIO.[7]

  • Solvent Rinsing: In some cases, a post-deposition rinse with a suitable solvent has been explored.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Power Conversion Efficiency (PCE) with DIO - Sub-optimal DIO concentration.- Presence of residual DIO.- Inappropriate annealing temperature or time.- Perform a concentration-dependent study to find the optimal DIO percentage.- Implement a post-treatment step to remove residual DIO (e.g., higher temperature annealing, vacuum treatment).- Optimize the annealing conditions for the specific active layer blend with DIO.
"S-shaped" J-V Curve - Poor charge extraction at the interfaces.- Unfavorable vertical phase separation induced by DIO.- Re-evaluate the interfacial layers (ETL and HTL).- Adjust the DIO concentration and annealing parameters to control the vertical morphology.
Poor Film Quality (e.g., pinholes, aggregation) - Too high DIO concentration leading to excessive phase separation.- Incompatibility of DIO with the solvent or active layer materials.- Reduce the DIO concentration.- Screen different host solvents to improve solubility and film formation.
Device Instability and Rapid Degradation - Residual DIO acting as a degradation catalyst.[5]- Photo-oxidation accelerated by DIO.[6]- Ensure complete removal of DIO through optimized annealing and/or vacuum steps.- Encapsulate the device to minimize exposure to oxygen and moisture.

Data Presentation

Table 1: Effect of DIO Concentration on Organic Solar Cell Performance (PBDB-T:ITIC System)

DIO Concentration (vol%)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)
016.50.8870.110.2
0.517.20.8872.311.0
1.016.80.8770.510.3
3.015.50.8665.28.7

Note: Data synthesized from trends described in the literature.[1] Actual values are highly system-dependent.

Table 2: Influence of DIO on Crystallite Size in Kesterite Thin Films

DIO Concentration (mg/mL)Average Crystal Size (nm)
529.34
1034.76
1537.38
2041.76

Data extracted from a study on Cu2ZnSnS4 (CZTS) thin films.

Experimental Protocols

1. Protocol for Fabrication of Organic Solar Cells with DIO Additive

This protocol provides a general guideline for fabricating a conventional architecture organic solar cell (ITO/PEDOT:PSS/Active Layer/ETL/Ag) using DIO as a solvent additive.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned ITO substrates in a cleaning agent (e.g., Hellmanex III), deionized water, and isopropyl alcohol.[8]

    • Dry the substrates with nitrogen gas and treat with UV-ozone for 15 minutes to enhance the wettability and work function of the ITO.[9]

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates.[9]

    • Anneal the substrates at a specified temperature (e.g., 150 °C) in a nitrogen-filled glovebox.

  • Active Layer Preparation and Deposition:

    • Prepare a solution of the donor polymer and acceptor material in a suitable solvent (e.g., chlorobenzene) at a specific concentration (e.g., 10-20 mg/mL).

    • Add the desired volume percentage of this compound (DIO) to the solution.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.[9]

    • Anneal the films at an optimized temperature and for a specific duration to control morphology and remove the solvent and additive.[9]

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Deposit an electron transport layer (e.g., PFN-Br in methanol) via spin-coating.[1]

    • Thermally evaporate the metal cathode (e.g., Ag) through a shadow mask under high vacuum.[9]

2. Protocol for Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) Analysis

GIWAXS is a powerful technique to probe the molecular packing and orientation in thin films.

  • Sample Preparation: Prepare thin films of the active layer on a suitable substrate (e.g., silicon) following the same procedure as for device fabrication.

  • GIWAXS Measurement Setup:

    • Mount the sample on the goniometer in the GIWAXS chamber.

    • Select an appropriate X-ray energy (e.g., 10-12.9 keV for lead-based perovskites to avoid fluorescence).[10]

    • Align the sample with respect to the incident X-ray beam.

    • Set the incident angle of the X-ray beam to be close to the critical angle of the thin film material to maximize the scattering signal from the film.[11]

  • Data Acquisition:

    • Acquire the 2D scattering pattern using a 2D detector. The exposure time will depend on the sample's scattering intensity and the X-ray source brightness.

  • Data Analysis:

    • Correct the raw data for background scattering and detector geometry.

    • Analyze the positions and widths of the diffraction peaks in both the in-plane and out-of-plane directions to determine the crystal structure, molecular orientation (edge-on vs. face-on), and crystallite size.

3. Protocol for Atomic Force Microscopy (AFM) Imaging

AFM is used to visualize the surface topography and phase separation of the active layer.

  • Sample Preparation:

    • Prepare the active layer films on the same substrates and under the same conditions as the actual devices.

    • Ensure the sample is clean and free of dust particles.

  • AFM Imaging:

    • Mount the sample on the AFM stage.

    • Select an appropriate AFM cantilever and tip (e.g., a sharp silicon tip for high-resolution imaging).

    • Engage the tip with the sample surface in tapping mode to minimize sample damage.

    • Optimize the imaging parameters, including scan size, scan rate, setpoint amplitude, and gains.

    • Acquire both the topography and phase images simultaneously. The topography image reveals the surface roughness, while the phase image provides information on the material distribution (phase separation).

  • Image Analysis:

    • Analyze the AFM images to determine the root-mean-square (RMS) roughness and observe the size and distribution of the donor and acceptor domains.

Visualizations

experimental_workflow cluster_solution Solution Preparation cluster_fabrication Film Fabrication cluster_characterization Characterization donor Donor Material mix Mixing and Stirring donor->mix acceptor Acceptor Material acceptor->mix solvent Host Solvent solvent->mix dio This compound dio->mix spin_coating Spin-Coating mix->spin_coating Active Layer Solution annealing Thermal Annealing spin_coating->annealing As-cast Film giwaxs GIWAXS annealing->giwaxs Optimized Film afm AFM annealing->afm device_testing Device Testing annealing->device_testing

Caption: Experimental workflow for optimizing film crystallinity using this compound.

logical_relationship cluster_morphology Film Morphology cluster_performance Device Performance dio_conc DIO Concentration phase_sep Phase Separation dio_conc->phase_sep crystallinity Crystallinity dio_conc->crystallinity domain_size Domain Size dio_conc->domain_size exciton_diss Exciton Dissociation phase_sep->exciton_diss charge_transport Charge Transport crystallinity->charge_transport domain_size->exciton_diss pce Power Conversion Efficiency (PCE) exciton_diss->pce charge_transport->pce

Caption: Relationship between DIO concentration, film morphology, and device performance.

References

Technical Support Center: Managing the Stability of OPV Devices Containing 1,8-Diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with organic photovoltaic (OPV) devices containing the solvent additive 1,8-diiodooctane (DIO).

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of OPV devices containing DIO.

Issue Potential Cause Recommended Action
Rapid device degradation under illumination Residual this compound (DIO) in the active layer can act as a radical initiator under UV light, leading to photochemical degradation of the active layer components.[1][2]Implement post-fabrication treatment to remove residual DIO. This can include thermal annealing, exposure to high vacuum, or solvent rinsing.[3][4][5]
"S-shaped" JV curve This can be indicative of poor charge extraction or an energy barrier at the interfaces, which can be exacerbated by excessive phase separation or crystallization induced by higher concentrations of DIO, particularly in non-fullerene acceptor (NFA) systems.[3]Optimize the concentration of DIO. For some systems, like PBDB-T:ITIC, increasing DIO above 0.5% can lead to S-shaped curves.[3] Consider adjusting the annealing temperature and time to improve the morphology of the active layer.
Low Fill Factor (FF) Suboptimal morphology of the bulk heterojunction (BHJ) active layer can lead to increased charge recombination and lower FF. The concentration of DIO significantly influences the nanoscale morphology.[6][7]Systematically vary the DIO concentration to find the optimal ratio for your specific donor-acceptor system. Characterize the film morphology using techniques like Atomic Force Microscopy (AFM) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to correlate morphology with device performance.[1][4]
Inconsistent device performance Variability in the amount of residual DIO and the resulting film morphology can lead to poor device reproducibility.Ensure consistent and controlled processing conditions. This includes precise control over the DIO concentration, spin-coating parameters, and annealing conditions.[8]
Device instability in ambient conditions Exposure to oxygen and moisture can accelerate the degradation of OPV devices, a process that can be influenced by the presence of DIO.[9][10] In some NFA-based systems, higher DIO concentrations have surprisingly been found to reduce the rate of degradation in the presence of oxygen and moisture.[1]Encapsulate the devices to protect them from ambient air. For NFA-based systems, carefully study the interplay between DIO concentration and ambient stability to determine the optimal processing window.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound (DIO) in OPV device fabrication?

This compound (DIO) is a high-boiling-point solvent additive commonly used to control and optimize the morphology of the bulk-heterojunction (BHJ) active layer in organic photovoltaic (OPV) devices.[2][6] Its presence during film formation can lead to improved phase separation and crystallinity of the donor and acceptor materials, which can enhance exciton dissociation and charge transport, often resulting in higher power conversion efficiencies (PCE).[6]

2. Why does residual DIO cause instability in OPV devices?

Residual DIO in the active layer is a significant contributor to device instability, particularly under illumination.[2][4] Under UV light, DIO can undergo photolysis to form iodooctane radicals.[3] These highly reactive radicals can then initiate degradation reactions with the active layer materials, leading to a decline in device performance.[1][2] Even trace amounts of DIO, as low as 20 ppm by mass, can be detrimental to device stability.[2]

3. Does the effect of DIO on stability differ between fullerene and non-fullerene acceptor (NFA) based devices?

Yes, the impact of DIO on device stability can vary significantly depending on the type of acceptor used.

  • Fullerene-based systems (e.g., PCBM): The concentration of DIO generally has a minimal influence on the degradation rate of fullerene-based cells, both in the presence and absence of oxygen and moisture.[1]

  • NFA-based systems (e.g., ITIC): The effect is more complex. In the absence of oxygen and water (i.e., with encapsulation), higher concentrations of DIO are correlated with accelerated degradation.[1] However, in the presence of oxygen and moisture, increased DIO concentration has been observed to surprisingly reduce the rate of degradation.[1][3]

4. What are the common methods to remove residual DIO from the active layer?

Several post-processing techniques can be employed to remove residual DIO and improve the photostability of OPV devices:

  • Thermal Annealing: Heating the device after fabrication can help to evaporate the high-boiling-point DIO. An anneal at 175°C for 30 minutes has been shown to be effective.[4][5]

  • High-Vacuum Exposure: Placing the device in a high-vacuum environment (e.g., 10⁻⁸ Torr) for an extended period (e.g., 60 minutes) can also facilitate the removal of DIO.[4][5]

  • Solvent Rinsing: This method involves rinsing the active layer with a suitable solvent to wash away the residual additive.[3]

5. How does DIO concentration affect the initial performance of OPV devices?

The addition of DIO can initially increase the power conversion efficiency (PCE) in many OPV systems.[3] This is often attributed to improved morphology, leading to a higher short-circuit current density (Jsc) and fill factor (FF).[6] However, there is typically an optimal concentration. For example, in the PBDB-T:ITIC system, increasing the DIO concentration above 0.5% by volume can lead to a drop in PCE due to decreases in Jsc and FF, and the appearance of an "S-shaped" JV curve.[3] In contrast, the performance of the PBDB-T:PC71BM system remains high even with 3% DIO.[3]

Quantitative Data Summary

Table 1: Effect of DIO Concentration on the Performance of PBDB-T:ITIC Devices

DIO Concentration (vol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
00.9213.5708.7
0.50.9114.2729.3
10.9012.8657.5
30.8811.5585.9

Data adapted from a study on PBDB-T:ITIC based devices.[3]

Table 2: Effect of DIO Concentration on the Performance of PBDB-T:PC71BM Devices

DIO Concentration (vol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
00.8911.8687.1
0.50.9012.5707.9
10.9012.6708.0
30.8912.7697.8

Data adapted from a study on PBDB-T:PC71BM based devices.[3]

Experimental Protocols

1. OPV Device Fabrication (Conventional Architecture)

This protocol describes a typical fabrication process for a conventional architecture OPV device.[3][8]

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS (e.g., Clevios P VP AI 4083) is spin-coated onto the cleaned ITO substrate and annealed at a specified temperature (e.g., 150°C for 10 minutes) in a nitrogen-filled glovebox.

  • Active Layer Preparation and Deposition: The donor and acceptor materials (e.g., PBDB-T and ITIC or PC71BM) are dissolved in a solvent such as chlorobenzene or o-dichlorobenzene.[6][8] The desired volume percentage of this compound is then added to this solution. The solution is stirred, typically overnight, at an elevated temperature. The active layer solution is then spin-coated on top of the HTL in an inert atmosphere.

  • Electron Transport Layer (ETL) Deposition (Optional but common): A thin layer of a material like PFN-Br is spin-coated on top of the active layer.[3]

  • Cathode Deposition: A metal cathode, such as silver (Ag) or aluminum (Al), is deposited via thermal evaporation under high vacuum through a shadow mask to define the device area.

  • Encapsulation: To prevent degradation from ambient conditions, the device is encapsulated using a UV-curable epoxy and a glass coverslip inside a glovebox.

2. Device Performance Characterization

This protocol outlines the standard procedure for testing the performance of fabricated OPV devices.[11]

  • Current-Voltage (J-V) Measurement: The J-V characteristics are measured using a source meter under simulated AM 1.5G solar illumination at 100 mW/cm². The solar simulator should be calibrated using a reference silicon cell.

  • Performance Parameter Extraction: From the J-V curve, the key device parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement: EQE is measured to determine the ratio of collected charge carriers to incident photons at various wavelengths.

  • Stability Testing: To assess device stability, the devices are aged under continuous illumination (photostability) or in the dark (dark stability) in a controlled environment (e.g., inert atmosphere or ambient air) and their performance is monitored over time.

Visualizations

degradation_pathway cluster_initiation Initiation cluster_degradation Degradation cluster_performance Device Performance DIO DIO Radicals Iodooctane Radicals DIO->Radicals UV_Light UV Light UV_Light->DIO Photolysis Active_Layer Active Layer (Donor/Acceptor) Radicals->Active_Layer Reaction Degraded_Products Degraded Products Active_Layer->Degraded_Products PCE_Loss PCE Degradation Degraded_Products->PCE_Loss

Caption: Photoinduced degradation pathway in OPV devices containing residual DIO.

experimental_workflow Start Start Substrate_Cleaning Substrate Cleaning (ITO Glass) Start->Substrate_Cleaning HTL_Deposition HTL Deposition (PEDOT:PSS) Substrate_Cleaning->HTL_Deposition Active_Layer_Prep Active Layer Preparation (Donor:Acceptor + DIO) HTL_Deposition->Active_Layer_Prep Active_Layer_Deposition Active Layer Spin-Coating Active_Layer_Prep->Active_Layer_Deposition ETL_Deposition ETL Deposition (PFN-Br) Active_Layer_Deposition->ETL_Deposition Cathode_Evaporation Cathode Evaporation (Ag) ETL_Deposition->Cathode_Evaporation Encapsulation Encapsulation Cathode_Evaporation->Encapsulation Characterization Device Characterization (J-V, EQE, Stability) Encapsulation->Characterization End End Characterization->End logical_relationship cluster_morphology Active Layer Morphology cluster_performance Device Performance cluster_stability Device Stability DIO_Concentration DIO Concentration Phase_Separation Phase Separation DIO_Concentration->Phase_Separation Influences Crystallinity Crystallinity DIO_Concentration->Crystallinity Influences Photostability Photostability DIO_Concentration->Photostability Impacts PCE PCE Phase_Separation->PCE FF Fill Factor Phase_Separation->FF Jsc Jsc Phase_Separation->Jsc Crystallinity->PCE Crystallinity->FF Crystallinity->Jsc

References

Validation & Comparative

A Comparative Guide to the Characterization of 1,8-Diiodooctane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and chemical properties of synthetic intermediates is paramount. This guide provides a comparative overview of key analytical techniques used to characterize derivatives of 1,8-diiodooctane, a versatile building block in organic synthesis.

This document outlines the principles and experimental data associated with the primary characterization methods for a representative derivative, 1,8-diazidooctane, synthesized from this compound. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Additionally, alternative and complementary techniques are discussed to provide a comprehensive analytical toolkit.

From Precursor to Product: A Characterization Journey

The conversion of this compound to its derivatives involves the substitution of the terminal iodine atoms. A common example is the reaction with sodium azide to form 1,8-diazidooctane. The successful synthesis and purity of this product must be confirmed through a suite of analytical methods.

Experimental Workflow: Synthesis of 1,8-Diazidooctane

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 1,8-diazidooctane from this compound.

G cluster_characterization Characterization cluster_alternatives Alternative Techniques A This compound + Sodium Azide B Reaction in DMF A->B Nucleophilic Substitution C Work-up & Purification B->C Extraction & Chromatography D ¹H & ¹³C NMR C->D Sample Analysis E FTIR Spectroscopy C->E Sample Analysis F Mass Spectrometry C->F G Elemental Analysis C->G Sample Analysis H Raman Spectroscopy G->H Further Analysis I X-ray Crystallography G->I Further Analysis

A typical workflow for the synthesis and characterization of 1,8-diazidooctane.

Primary Characterization Techniques: A Comparative Analysis

The following table summarizes the expected and observed analytical data for this compound and its derivative, 1,8-diazidooctane. This allows for a direct comparison of how the spectral and compositional data change upon functional group transformation.

TechniqueThis compound1,8-DiazidooctaneKey Differences & Interpretation
¹H NMR ~3.19 ppm (t, 4H, -CH₂I)~3.26 ppm (t, 4H, -CH₂N₃)The downfield shift of the methylene protons adjacent to the substituent reflects the change in the electronic environment from iodine to the azide group.
~1.83 ppm (m, 4H)~1.60 ppm (m, 4H)Shifts in the internal methylene protons are also observed due to the change in the terminal functional group.
~1.40 ppm (m, 8H)~1.37 ppm (m, 8H)
¹³C NMR ~33.8 ppm (-CH₂I)~51.5 ppm (-CH₂N₃)A significant downfield shift for the carbon directly attached to the substituent, indicating a more electron-withdrawing environment of the azide group compared to iodine.
~30.5 ppm~28.9 ppm
~28.2 ppm~26.6 ppm
~7.3 ppm~26.0 ppm
FTIR (cm⁻¹) ~2925, 2850 (C-H stretch)~2930, 2855 (C-H stretch)The most significant change is the appearance of a very strong, sharp peak for the azide group.
~1460 (C-H bend)~2095 (N₃ asymmetric stretch)This azide stretch is a key diagnostic peak for confirming the success of the substitution reaction.
~560 (C-I stretch)~1465 (C-H bend)The disappearance of the C-I stretch can also be monitored.
Mass Spec. m/z = 366 [M]⁺m/z = 196 [M]⁺The molecular ion peak directly reflects the change in molecular weight after substituting two iodine atoms with two azide groups.
Fragmentation includes loss of I (m/z=239) and successive losses of alkyl fragments.Fragmentation often involves the loss of N₂ (m/z=28) from the azide groups.
Elemental Analysis C: 26.25%, H: 4.40%C: 48.96%, H: 8.22%, N: 42.82%Provides the empirical formula and confirms the elemental composition of the new compound, showing the absence of iodine and the presence of nitrogen.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure separation of the components.

  • MS Analysis: As compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions and fragmentation patterns. The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.[1]

Elemental Analysis
  • Principle: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. For halogen analysis, the combustion products are passed through a solution that traps the hydrogen halides, which can then be titrated.[2]

  • Procedure: A precisely weighed amount of the pure sample (typically 1-3 mg) is placed in a tin or silver capsule and introduced into the combustion chamber of an elemental analyzer. The instrument automatically performs the combustion and detection, providing the weight percentages of C, H, and N.[3][4]

Alternative and Complementary Characterization Techniques

While the above techniques are the workhorses of organic characterization, other methods can provide valuable, often complementary, information.

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to FTIR.[5] For this compound derivatives, Raman spectroscopy can be particularly useful for observing symmetric vibrations and the C-I bond, which can sometimes be weak in FTIR spectra.[6]

X-ray Crystallography

For derivatives that are crystalline solids, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.[7] This technique is the gold standard for structural elucidation but requires the growth of a suitable single crystal.

References

comparing 1,8-diiodooctane vs other dihaloalkanes in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomers is a critical factor in designing polymers with desired properties. This guide provides an objective comparison of 1,8-diiodooctane with other dihaloalkanes in polymerization reactions, supported by fundamental principles of reaction kinetics and available experimental insights.

Executive Summary

This compound stands out as a highly reactive monomer in polycondensation reactions compared to its dihaloalkane counterparts, such as 1,8-dibromooctane and 1,8-dichlorooctane. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion. Consequently, polymerizations involving this compound can often proceed under milder conditions, potentially leading to faster reaction rates and higher yields. However, the choice of dihaloalkane can also influence the properties of the resulting polymer, including molecular weight and thermal stability. This guide delves into the underlying chemical principles, presents available data for comparison, and provides illustrative experimental protocols.

Theoretical Framework: The Role of the Leaving Group

The polymerization of α,ω-dihaloalkanes with nucleophiles, such as diamines to form polyamides, typically proceeds via a series of nucleophilic substitution reactions. The rate of these reactions is significantly influenced by the nature of the halogen, which acts as a leaving group. The leaving group's ability is inversely related to its basicity; weaker bases are better leaving groups.

The established order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is a consequence of the halide ions' size and polarizability. The large and highly polarizable iodide ion can better stabilize the negative charge as it departs, making it the most effective leaving group among the common halogens. This fundamental principle dictates that this compound will be the most reactive monomer in this class of polymerization reactions.

Below is a diagram illustrating the logical relationship of factors influencing the reactivity of dihaloalkanes in polymerization.

G Factors Influencing Dihaloalkane Reactivity in Polymerization A Dihaloalkane Monomer B Halogen Leaving Group A->B C Reactivity in Polymerization A->C D Leaving Group Ability (I > Br > Cl > F) B->D E Polymer Properties (e.g., Molecular Weight, Thermal Stability) C->E D->C

Caption: Relationship between dihaloalkane structure and polymerization outcome.

Performance Comparison: this compound vs. Other Dihaloalkanes

While direct, side-by-side kinetic studies comparing the polymerization of this compound with other dihaloalkanes under identical conditions are not extensively reported in the literature, the principles of organic chemistry strongly support the higher reactivity of the iodo-compound. The primary nature of the alkyl halide centers in 1,8-dihaloalkanes makes them excellent substrates for SN2 reactions.

FeatureThis compound1,8-Dibromooctane1,8-Dichlorooctane
Relative Reactivity HighestIntermediateLowest
Reaction Conditions Milder conditions (lower temperatures, shorter times)Moderate conditionsMore forcing conditions (higher temperatures, longer times)
Potential Yield HighGenerally goodMay be lower due to slower reaction rates
Side Reactions Potential for side reactions due to high reactivityFewer side reactions compared to iodo-compoundLeast prone to side reactions from the halide
Cost Generally higherIntermediateLower

This table is based on established principles of chemical reactivity. Specific outcomes will depend on the full experimental conditions.

The higher reactivity of this compound can be advantageous in achieving high molecular weight polymers, as a high degree of conversion is crucial in step-growth polymerization. However, this increased reactivity might also necessitate more careful control of reaction conditions to prevent side reactions.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of a polyamide from a dihaloalkane and a diamine. These protocols are illustrative and would require optimization for specific monomers and desired polymer characteristics.

Illustrative Workflow for Polyamide Synthesis

G General Workflow for Polyamide Synthesis A Reactant Preparation (Dihaloalkane, Diamine, Solvent, Base) B Inert Atmosphere (e.g., Nitrogen or Argon) A->B C Polycondensation Reaction (Stirring at elevated temperature) B->C D Polymer Precipitation (Addition to a non-solvent) C->D E Isolation and Purification (Filtration, Washing, Drying) D->E F Polymer Characterization (e.g., NMR, GPC, DSC) E->F

Caption: A generalized workflow for the synthesis of polyamides from dihaloalkanes.

Protocol 1: Solution Polycondensation of this compound with Hexamethylenediamine
  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add this compound (1 equivalent), hexamethylenediamine (1 equivalent), and a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide).

  • Inerting: Purge the flask with dry nitrogen for 15-20 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-120 °C) with constant stirring. The higher reactivity of this compound may allow for lower temperatures compared to other dihaloalkanes.

  • Monitoring: Monitor the progress of the reaction by observing the increase in viscosity of the solution.

  • Precipitation: After a designated time (e.g., 6-12 hours), cool the reaction mixture to room temperature and pour it into a non-solvent such as methanol or water to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Comparative Synthesis with 1,8-Dibromooctane

To perform a comparative study, the same procedure as Protocol 1 would be followed, with the following modifications:

  • Monomer: Substitute this compound with an equimolar amount of 1,8-dibromooctane.

  • Reaction Conditions: Due to the lower reactivity of the dibromo-compound, a higher reaction temperature (e.g., 120-150 °C) and a longer reaction time (e.g., 12-24 hours) may be necessary to achieve a comparable degree of polymerization.

Conclusion

This compound is a highly reactive monomer for polymerization reactions due to the excellent leaving group ability of iodide. This allows for the use of milder reaction conditions and potentially faster polymerization rates compared to other dihaloalkanes like 1,8-dibromooctane. While cost may be a consideration, the enhanced reactivity of this compound makes it an attractive option for the efficient synthesis of high molecular weight polymers. The choice of dihaloalkane will ultimately depend on a balance of desired reactivity, cost, and the specific properties required for the final polymer application. Further experimental studies providing direct quantitative comparisons would be highly valuable to the research community.

The Tale of Two Acceptors: Unraveling the Impact of 1,8-Diiodooctane in Fullerene vs. Non-Fullerene Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The relentless pursuit of higher efficiency and stability in organic solar cells (OSCs) has led to the widespread use of solvent additives to fine-tune the morphology of the bulk heterojunction (BHJ) active layer. Among these, 1,8-diiodooctane (DIO) has emerged as a powerful tool. However, its impact is not a "one-size-fits-all" solution, exhibiting markedly different effects on the two major classes of electron acceptors: fullerenes and non-fullerene acceptors (NFAs). This guide provides an objective comparison of DIO's influence on these systems, supported by experimental data, to aid researchers in navigating the complexities of active layer optimization.

Executive Summary

This compound's primary role is to modulate the nanoscale phase separation between the donor and acceptor materials in the BHJ. Its high boiling point and selective solubility for the acceptor component allow for a more controlled drying process, leading to an optimized morphology for efficient charge generation and transport.

While beneficial for both fullerene and non-fullerene systems to a certain extent, the magnitude of improvement and the optimal concentration of DIO vary significantly. Fullerene-based devices often exhibit a broader processing window for DIO, whereas NFA-based cells are highly sensitive to its concentration, with excessive amounts leading to detrimental over-aggregation. Furthermore, the retention of residual DIO and its subsequent impact on device photostability is a critical factor that differs between the two acceptor types.

Performance Comparison: Fullerene vs. Non-Fullerene Acceptors with this compound

The following tables summarize the quantitative impact of DIO on the key photovoltaic parameters of organic solar cells featuring fullerene (PC71BM) and non-fullerene (ITIC) acceptors, with PBDB-T serving as the donor polymer in a conventional device architecture.

Table 1: Device Performance of PBDB-T:PC71BM (Fullerene Acceptor) with Varying DIO Concentrations [1]

DIO Concentration (vol%)Voc (V)Jsc (mA/cm2)FF (%)PCE (%)
00.8812.1687.2
0.50.8813.5728.5
10.8713.8738.8
30.8713.6718.4

Table 2: Device Performance of PBDB-T:ITIC (Non-Fullerene Acceptor) with Varying DIO Concentrations [1]

DIO Concentration (vol%)Voc (V)Jsc (mA/cm2)FF (%)PCE (%)
00.9215.2709.8
0.50.9116.57411.1
10.9015.87110.1
30.8914.5658.4

As the data indicates, the addition of DIO initially boosts the performance of both systems. For the fullerene-based cells, performance peaks around 1% DIO and remains relatively high even at 3%. In contrast, the non-fullerene device performance is more sensitive, peaking at a lower concentration of 0.5% DIO and dropping significantly at higher concentrations. This is primarily attributed to a decrease in the short-circuit current density (Jsc) and fill factor (FF), likely due to the formation of overly large acceptor domains that hinder charge transport and increase recombination.[1]

Mechanism of Action: A Tale of Two Morphologies

The differing impacts of DIO on fullerene and non-fullerene acceptors stem from their distinct molecular structures and intermolecular interactions.

G cluster_0 Fullerene Acceptor System (e.g., PCBM) cluster_1 Non-Fullerene Acceptor System (e.g., ITIC) F_Initial Initial State: Poorly-mixed donor/acceptor F_DIO Add DIO: Selective swelling of fullerene domains F_Initial->F_DIO F_Anneal Thermal Annealing: Controlled phase separation, formation of bi-continuous network F_DIO->F_Anneal F_Final Final Morphology: Optimized domain size, efficient charge transport pathways F_Anneal->F_Final NFA_Initial Initial State: Intermixed donor/acceptor NFA_DIO Add DIO: Induces NFA aggregation and crystallization NFA_Initial->NFA_DIO NFA_Low_DIO Low DIO Conc.: Favorable π-π stacking, enhanced charge mobility NFA_DIO->NFA_Low_DIO NFA_High_DIO High DIO Conc.: Excessive crystallization, large domains, charge traps NFA_DIO->NFA_High_DIO NFA_Final_Good Final Morphology (Optimal): Well-ordered domains, good connectivity NFA_Low_DIO->NFA_Final_Good NFA_Final_Bad Final Morphology (Sub-optimal): Large aggregates, poor charge transport NFA_High_DIO->NFA_Final_Bad G cluster_workflow Experimental Workflow Start Start Clean ITO Substrate Cleaning Start->Clean HTL PEDOT:PSS Spin-Coating Clean->HTL Active_Prep Active Layer Solution Prep (with/without DIO) HTL->Active_Prep Active_Coat Active Layer Spin-Coating Active_Prep->Active_Coat Anneal Thermal Annealing Active_Coat->Anneal ETL PFN-Br Spin-Coating Anneal->ETL Cathode Ag Cathode Evaporation ETL->Cathode Characterize Device Characterization Cathode->Characterize End End Characterize->End

References

A Comparative Guide to the Quantification of Residual 1,8-Diiodooctane in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polymer-based materials is paramount. Residual solvents from the manufacturing process, such as 1,8-diiodooctane (DIO), can significantly impact the final product's performance, stability, and safety. This guide provides a comparative overview of analytical techniques for the quantification of residual this compound in polymer films, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives.

Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying residual this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the polymer matrix. While several techniques can be employed, ¹H NMR spectroscopy, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), and X-ray Fluorescence (XRF) are among the most relevant.

Parameter ¹H NMR Spectroscopy Headspace GC-MS (Estimated)X-ray Fluorescence (XRF) (Estimated)
Principle Measures the nuclear magnetic resonance of hydrogen atoms in the sample, providing structural and quantitative information.Separates volatile compounds from the sample matrix, followed by mass spectrometric detection and quantification.Detects and quantifies the elemental composition (iodine) by measuring the fluorescent X-rays emitted from the sample.
Accuracy High (typically 97-102%)[1][2]High (typically 95-105%)Moderate to High (dependent on matrix effects)
Precision (%RSD) High (< 2%)[1][2]High (< 10%)[3]Moderate (< 15%)
Limit of Detection (LOD) ~1-10 µM[4]Low ppm to ppb range~1-10 µg/g (ppm)[5]
Limit of Quantification (LOQ) ~5-30 µMLow ppm to ppb range~5-30 µg/g (ppm)
Sample Preparation Simple dissolution of the polymer film in a deuterated solvent.Minimal; the film is placed in a headspace vial and heated.Minimal; the film can often be analyzed directly.
Analysis Time Rapid (5-15 minutes per sample).Moderate (20-40 minutes per sample).Rapid (1-5 minutes per sample).
Specificity High; provides structural confirmation of the analyte.Very high; mass spectrometric detection provides high confidence in identification.Elemental specific (iodine); does not differentiate between different iodine-containing species.
Advantages Non-destructive, provides structural information, simple sample preparation, rapid analysis.[6]Excellent sensitivity for volatile compounds, high specificity.[7][8]Non-destructive, rapid, requires minimal sample preparation.[9][10]
Disadvantages Lower sensitivity compared to GC-MS, potential for signal overlap with the polymer matrix.Destructive (sample is heated), not suitable for non-volatile compounds.Indirect measurement of this compound, potential for matrix effects.

Experimental Protocols

Quantification of Residual this compound by ¹H NMR Spectroscopy

This protocol outlines the steps for the quantitative analysis of residual this compound in a polymer film using ¹H NMR spectroscopy with an internal standard.

Materials:

  • Polymer film sample

  • This compound (for reference standard)

  • Deuterated chloroform (CDCl₃) with a known concentration of an internal standard (e.g., 1,3,5-trioxane)

  • NMR tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the polymer film into a clean vial.

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent containing the internal standard.

    • Tightly cap the vial and vortex or sonicate until the polymer is completely dissolved.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (both this compound and the internal standard) to ensure full relaxation and accurate integration. A typical D1 of 30 seconds is recommended for quantitative analysis.

    • Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (S/N > 150 for the signal of interest for accurate quantification).[11]

    • Use a 90° pulse angle.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic signal of this compound (e.g., the triplet at approximately 3.20 ppm)[12] and the signal of the internal standard.

    • Calculate the concentration of residual this compound using the following equation:

    • The amount of residual this compound in the polymer film can then be expressed as a weight percentage (wt%).

Quantification of Residual this compound by Headspace GC-MS (Plausible Protocol)

This protocol describes a plausible method for the quantification of residual this compound in a polymer film using headspace gas chromatography-mass spectrometry.

Materials:

  • Polymer film sample

  • This compound (for calibration standards)

  • High-purity solvent (e.g., methanol) for preparing calibration standards

  • Headspace vials with caps and septa

  • Headspace autosampler

  • GC-MS system

Procedure:

  • Sample and Calibration Standard Preparation:

    • Accurately weigh a portion of the polymer film (e.g., 100 mg) directly into a headspace vial.

    • Prepare a series of calibration standards by spiking known amounts of this compound into empty headspace vials containing a small amount of a high-boiling point, inert solvent to trap the analyte.

  • Headspace GC-MS Analysis:

    • Headspace Parameters:

      • Oven Temperature: 120-150 °C

      • Loop/Transfer Line Temperature: 160-180 °C

      • Vial Equilibration Time: 20-30 minutes

      • Pressurization Time: 1-2 minutes

      • Injection Volume: 1 mL

    • GC-MS Parameters:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for characteristic ions of this compound to enhance sensitivity and selectivity.

  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area of this compound against its concentration for the prepared standards.

    • Determine the concentration of this compound in the polymer sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the quantification of residual this compound in a polymer film using ¹H NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_quantification Quantification weigh_sample Weigh Polymer Film dissolve_sample Dissolve in Deuterated Solvent with Internal Standard weigh_sample->dissolve_sample transfer_to_tube Transfer to NMR Tube dissolve_sample->transfer_to_tube acquire_spectrum Acquire 1H NMR Spectrum transfer_to_tube->acquire_spectrum process_data Process FID (FT, Phasing, Baseline Correction) acquire_spectrum->process_data integrate_signals Integrate Signals of DIO and Internal Standard process_data->integrate_signals calculate_concentration Calculate Concentration of this compound integrate_signals->calculate_concentration report_result Report as wt% calculate_concentration->report_result

Caption: Workflow for ¹H NMR quantification of residual this compound in polymer films.

Conclusion

The quantification of residual this compound in polymer films is crucial for quality control and ensuring product performance. ¹H NMR spectroscopy offers a rapid, robust, and non-destructive method with high accuracy and precision, providing both quantitative and structural information. While headspace GC-MS provides excellent sensitivity for volatile compounds, and XRF offers a quick screening tool for elemental iodine, ¹H NMR stands out for its straightforward sample preparation and the richness of the data it provides. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and the availability of instrumentation.

References

A Comparative Guide to Processing Additives for Enhanced Organic Solar Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The optimization of active layer morphology is a critical factor in achieving high-power conversion efficiencies (PCE) in organic solar cells (OSCs). Processing additives have emerged as a powerful tool to control the nanoscale morphology of the bulk heterojunction (BHJ) blend, thereby enhancing device performance. This guide provides a comparative analysis of common processing additives, supported by experimental data, to aid researchers in selecting the optimal additive for their specific OSC systems.

The Role of Processing Additives

Processing additives, typically high-boiling-point solvents or solid compounds added in small quantities to the photoactive layer solution, play a crucial role in dictating the final morphology of the donor-acceptor blend.[1] Their primary function is to influence the phase separation and crystallization behavior of the donor and acceptor materials during the film casting and drying process.[2][3] An optimized morphology facilitates efficient exciton dissociation, charge transport, and collection, ultimately leading to higher PCE.[4][5]

Comparative Analysis of Common Processing Additives

The selection of a suitable processing additive is highly dependent on the specific donor and acceptor materials being used. This section compares the performance of some of the most widely used additives.

Solvent Additives

Solvent additives are high-boiling-point liquids that remain in the film for a longer duration than the host solvent, allowing for extended time for molecular rearrangement and phase separation.

AdditiveTypical ConcentrationKey Effects on MorphologyImpact on Device PerformanceReference System
1,8-Diiodooctane (DIO) 0.25 - 3 vol%Promotes phase separation, increases crystallinity, and can lead to the formation of a more favorable interpenetrating network.[5][6]Significant enhancement in PCE, Jsc, and FF. For example, in one study, the addition of 0.25 vol% DIO increased the average PCE from 3.5% to 7.9%.[6]PBDB-T-SF:IT-4F
1-Chloronaphthalene (CN) 1 - 2 vol%Increases crystallinity and domain purity.[7][8] Optimal concentrations are crucial, as excess CN can lead to over-crystallization and the formation of undesirable large domains.[7]Can nearly double device efficiencies. In a polymer-NFA system, 1% CN increased the PCE to 10%.[7][8]Polymer:NFA blends
Di-iodobenzene (DIB) VariesImproves phase separation, enhances charge transport and extraction, and increases crystallinity.[9]Leads to significantly enhanced performance, with a PCE of 16.67% reported in a non-fullerene OSC.[9]Non-fullerene OSCs
Solid Additives

Solid additives are non-volatile or volatile compounds that can also direct the morphology of the active layer.[10] Volatile solid additives have the advantage of being removable during thermal annealing.[11][12]

Additive TypeExampleKey Effects on MorphologyImpact on Device PerformanceReference System
Volatile Solid Additives SAD1 (twisted conformation), SAD2 (planar conformation)Can effectively tune film morphology, including molecular orientation and crystallinity. Planar SAD2 was found to be more efficient in improving morphology than the twisted SAD1.[11]SAD2-treated devices showed a remarkable PCE of 17.74% and a record PCE of 18.85% in another system.[11]PM6:Y6-based, PM6:L8-BO
Non-Volatile Solid Additives VariesCan enhance device stability and direct morphology.[10]Can significantly improve PCE.[10]Various OSCs

Experimental Protocols

Accurate and reproducible characterization is essential for evaluating the effectiveness of processing additives. Below are detailed methodologies for key experiments.

Organic Solar Cell Fabrication

A typical fabrication process for a conventional architecture organic solar cell is as follows:[13][14][15]

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with nitrogen and treated with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition: The donor and acceptor materials are dissolved in a host solvent (e.g., chloroform, chlorobenzene) with the desired concentration of the processing additive. The solution is then spin-coated on top of the HTL inside the glovebox. The film is often left to dry slowly or annealed to remove the additive and further optimize the morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition: Finally, an electron transport layer (e.g., calcium) and a metal cathode (e.g., aluminum) are thermally evaporated on top of the active layer under high vacuum.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination (100 mW/cm²).[13] Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.

  • External Quantum Efficiency (EQE) Measurement: EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the solar cell.

  • Morphology Characterization:

    • Atomic Force Microscopy (AFM): Used to investigate the surface topography and phase separation of the active layer.

    • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Provides information on the molecular packing and orientation (crystallinity) of the donor and acceptor materials within the blend film.[6]

Visualizing the Impact of Processing Additives

The following diagrams illustrate the mechanism of action of processing additives and a typical experimental workflow.

G Mechanism of Solvent Additive Action cluster_solution Solution State cluster_film Film Casting & Drying cluster_morphology Resulting Morphology cluster_performance Device Performance Donor_Polymer Donor Polymer Initial_Film Initial Wet Film Donor_Polymer->Initial_Film Acceptor_Molecule Acceptor Molecule Acceptor_Molecule->Initial_Film Host_Solvent Host Solvent Host_Solvent->Initial_Film Processing_Additive Processing Additive (High Boiling Point) Processing_Additive->Initial_Film Solvent_Evaporation Host Solvent Evaporation Initial_Film->Solvent_Evaporation Rapid Morphology_Evolution Extended Morphology Evolution Solvent_Evaporation->Morphology_Evolution Additive Remains Final_Film Optimized Dry Film Morphology_Evolution->Final_Film Slow Additive Evaporation Increased_Crystallinity Increased Crystallinity Final_Film->Increased_Crystallinity Optimized_Phase_Separation Optimized Phase Separation Final_Film->Optimized_Phase_Separation Improved_Interfacial_Area Improved Interfacial Area Final_Film->Improved_Interfacial_Area Enhanced_PCE Enhanced PCE Increased_Crystallinity->Enhanced_PCE Optimized_Phase_Separation->Enhanced_PCE Improved_Interfacial_Area->Enhanced_PCE

Caption: Mechanism of solvent additive action in organic solar cells.

G Experimental Workflow for OSC Fabrication and Characterization cluster_characterization Characterization Substrate_Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) HTL_Deposition HTL (PEDOT:PSS) Spin-Coating & Annealing Substrate_Cleaning->HTL_Deposition Active_Layer_Deposition Active Layer Spin-Coating HTL_Deposition->Active_Layer_Deposition Active_Layer_Prep Active Layer Solution Prep (Donor + Acceptor + Additive) Active_Layer_Prep->Active_Layer_Deposition Annealing Thermal/Solvent Annealing (Optional) Active_Layer_Deposition->Annealing Cathode_Deposition ETL/Cathode Deposition (Thermal Evaporation) Annealing->Cathode_Deposition AFM_Analysis AFM Analysis (Morphology) Annealing->AFM_Analysis GIWAXS_Analysis GIWAXS Analysis (Crystallinity) Annealing->GIWAXS_Analysis Device_Complete Completed Device Cathode_Deposition->Device_Complete JV_Measurement J-V Measurement (PCE, Voc, Jsc, FF) Device_Complete->JV_Measurement EQE_Measurement EQE Measurement Device_Complete->EQE_Measurement

References

Validating the Structure of Macrocycles Synthesized with 1,8-Diiodooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel macrocycles is paramount. This guide provides a comparative overview of the key analytical techniques used to validate the structure of macrocycles synthesized using 1,8-diiodooctane as a flexible linker. We present a workflow for structural validation, compare the utility of different analytical methods, and provide representative experimental data and protocols to aid in the characterization of these complex molecules.

The synthesis of macrocycles often yields a mixture of desired cyclic compounds, oligomers, and unreacted starting materials. Therefore, rigorous purification and comprehensive structural analysis are essential to unequivocally confirm the formation and conformation of the target macrocycle. This guide focuses on the validation of macrocycles incorporating an eight-carbon aliphatic chain derived from this compound, a common reagent for introducing flexible linkers. The principles and techniques discussed are broadly applicable to the characterization of other macrocyclic systems.

A General Workflow for Macrocycle Structure Validation

The structural validation of a newly synthesized macrocycle is a multi-step process that typically involves a combination of chromatographic, spectroscopic, and spectrometric techniques. The following workflow outlines the key stages:

Macrocycle Structure Validation Workflow Workflow for Validating Macrocycle Structure cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation synthesis Macrocyclization Reaction (e.g., using this compound) purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - ESI-MS - HRMS purification->ms Initial Confirmation of Mass xray X-ray Crystallography (for crystalline solids) purification->xray Requires Single Crystals nmr NMR Spectroscopy - 1H & 13C NMR - 2D NMR (COSY, HSQC, HMBC) ms->nmr Provides Molecular Formula confirmation Unambiguous Structure Elucidation nmr->confirmation Confirms Connectivity & Stereochemistry xray->confirmation Provides Absolute 3D Structure

A general workflow for the synthesis, purification, and structural validation of macrocycles.

Key Analytical Techniques for Structural Validation

A combination of analytical techniques is crucial for the unambiguous determination of a macrocycle's structure. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution. For macrocycles synthesized with this compound, NMR provides information about the connectivity of the atoms, the symmetry of the molecule, and the conformation of the flexible octamethylene linker.

  • ¹H NMR: Provides information on the chemical environment of protons. The integration of proton signals can help determine the ratio of different components in the macrocycle. The chemical shifts and coupling constants of the methylene protons in the octane linker can indicate its conformational flexibility.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule, which is a good indicator of its symmetry.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms. For instance, HMBC can show long-range correlations between the protons of the octamethylene linker and the atoms of the macrocyclic core, confirming the successful cyclization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized macrocycle and to gain insights into its elemental composition.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique that is well-suited for analyzing large and non-volatile molecules like macrocycles. It provides information about the mass-to-charge ratio (m/z) of the molecular ion, which can confirm the molecular weight of the product.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental formula of the macrocycle, distinguishing it from other potential products with the same nominal mass.

X-ray Crystallography

For macrocycles that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the entire molecule. This technique is invaluable for unambiguously determining the size of the macrocyclic ring and the spatial orientation of its constituent parts.

Comparison of Linkers in Macrocyclization

The choice of linker is critical in macrocycle synthesis as it influences the ring size, flexibility, and ultimately the biological activity of the molecule. While this compound provides a flexible eight-carbon chain, other linkers can be employed to modulate these properties.

LinkerTypical ApplicationResulting Macrocycle CharacteristicsStructural Validation Considerations
This compound Introduction of a flexible C8 linkerIncreased conformational flexibility. May exist as a mixture of conformers in solution.NMR may show broad signals for the linker protons. Variable temperature NMR can be used to study dynamic processes.
1,6-Diiodohexane Introduction of a shorter, more constrained C6 linkerReduced conformational flexibility compared to the C8 linker.Sharper NMR signals for the linker protons may be observed.
Long-chain diols/diamines Introduction of heteroatoms into the linkerCan introduce hydrogen bonding capabilities and alter solubility.NMR chemical shifts of linker protons will be influenced by the heteroatoms.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified macrocycle in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • 2D NMR: For COSY, HSQC, and HMBC experiments, use standard pulse programs provided by the spectrometer manufacturer and optimize parameters such as spectral widths and evolution times for the specific macrocycle.

General Protocol for ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified macrocycle (typically 1-10 µM) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the macrocycle. Scan a mass range that includes the expected molecular weight of the product. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

General Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the macrocycle suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.

Conclusion

The structural validation of macrocycles synthesized with this compound requires a multi-pronged analytical approach. The combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography provides the necessary evidence to confirm the identity, purity, and three-dimensional structure of these complex molecules. By carefully applying the techniques and protocols outlined in this guide, researchers can confidently characterize their synthesized macrocycles, paving the way for further studies in drug discovery and materials science.

Assessing the Impact of 1,8-Diiodooctane on Solar Cell Photostability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for long-term operational stability in organic solar cells (OSCs) has led to the widespread use of solvent additives to optimize the morphology of the active layer. Among these, 1,8-diiodooctane (DIO) has been a popular choice for enhancing power conversion efficiency (PCE). However, its impact on the photostability of the devices is a complex issue with conflicting reports. This guide provides a comprehensive comparison of the effects of DIO on the photostability of organic solar cells, supported by experimental data, and contrasts its performance with alternative strategies.

The influence of DIO on photostability is highly dependent on the composition of the solar cell's active layer, particularly the type of acceptor material used. In fullerene-based systems, DIO has been shown to be detrimental to long-term stability. Conversely, in some non-fullerene acceptor (NFA) based devices, DIO can surprisingly enhance photostability, especially in the presence of oxygen.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of organic solar cells fabricated with and without this compound, as well as with an alternative additive, 1-chloronaphthalene.

Table 1: Photostability of Fullerene-Based Organic Solar Cells

AdditivePolymer:AcceptorInitial PCE (%)T80 Lifetime (hours)Key Observation
NonePBDTTT-ET:PC71BM~8.0> 100Baseline stability
This compoundPBDTTT-ET:PC71BM~9.5< 50Accelerated degradation, acts as a photo-acid[1][2]
1-ChloronaphthalenePBDTTT-ET:PC71BM~9.0> 100Does not accelerate degradation[1][2]

Table 2: Photostability of Non-Fullerene Acceptor (NFA)-Based Organic Solar Cells

Additive (vol %)Polymer:AcceptorEncapsulationIllumination EnvironmentT80 Lifetime (hours)Key Observation
0%PBDB-T:ITICNoAmbient~12Baseline stability in air
3%PBDB-T:ITICNoAmbient~24Improved lifetime in the presence of oxygen[3][4][5]
HighPBDB-T:ITICYesInert (No O2/H2O)Lower than without DIOAccelerated degradation in the absence of oxygen[3][4][5]

Experimental Protocols

1. Organic Solar Cell Fabrication:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition: A blend solution of the donor polymer and acceptor material (e.g., PBDB-T:ITIC) in a solvent like chlorobenzene is prepared. The additive (e.g., this compound) is added to the solution at a specific volume percentage. The solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then annealed at a specific temperature.

  • Electron Transport Layer (ETL) and Cathode Deposition: An ETL and a metal cathode (e.g., Ca/Ag or Al) are sequentially deposited via thermal evaporation under high vacuum.

  • Encapsulation: For encapsulated devices, a UV-curable epoxy is applied to seal the device with a glass slide in an inert atmosphere.

2. Photostability Testing:

  • Illumination Source: A solar simulator with an AM 1.5G spectrum at an intensity of 100 mW/cm² (1 Sun) is used for accelerated aging tests.[3]

  • Testing Environment: Devices are tested in either an inert atmosphere (e.g., a nitrogen-filled glovebox) or in ambient air to assess the impact of oxygen and moisture.

  • Performance Monitoring: The current density-voltage (J-V) characteristics of the solar cells are measured periodically under the solar simulator.

  • Lifetime Determination: The T80 lifetime, the time it takes for the power conversion efficiency of the device to decrease to 80% of its initial value, is determined from the performance monitoring data.[4]

3. Characterization Techniques:

  • UV-Vis Absorption Spectroscopy: Used to monitor the photobleaching of the active layer films during illumination, providing insight into the degradation of the photoactive materials.[3]

  • X-ray Fluorescence: Can be used to detect the presence of residual DIO in the active layer films.[6]

  • ¹H NMR Spectroscopy: Employed to identify the degradation products of this compound, such as iodine and hydroiodic acid.[1][2]

Mechanisms and Logical Relationships

The contrasting effects of this compound on the photostability of organic solar cells can be attributed to different underlying mechanisms.

In fullerene-based systems, DIO has been shown to act as a photo-acid.[1][2] Under UV irradiation, the carbon-iodine bonds in DIO can break, leading to the formation of iodine radicals and subsequently hydroiodic acid (HI). These acidic species are known to be detrimental to the stability of the organic solar cell components, leading to accelerated degradation.

Degradation Pathway of this compound in Fullerene-Based Solar Cells DIO This compound (DIO) UV UV Irradiation DIO->UV exposed to Radicals Iodine Radicals & Carbon-centered Radicals UV->Radicals induces formation of HI Hydroiodic Acid (HI) Radicals->HI leads to Degradation Accelerated Device Degradation HI->Degradation causes

Caption: Degradation mechanism of this compound in fullerene-based solar cells.

In contrast, in some NFA-based systems, DIO's primary role appears to be that of a morphology modifier. The presence of residual DIO can influence the packing of the donor and acceptor molecules in the active layer. In the presence of oxygen, these DIO-induced morphological changes can surprisingly interfere with or reduce photo-oxidative reactions, leading to an improvement in the device's lifetime.[3][4][5] However, in an inert atmosphere without oxygen, the detrimental photo-acidic degradation pathway can still dominate, leading to reduced photostability.

Impact of this compound on NFA-Based Solar Cell Photostability Start NFA-Based Solar Cell with this compound Oxygen Presence of Oxygen? Start->Oxygen Improved Improved Photostability (Morphological Effect Dominates) Oxygen->Improved Yes Reduced Reduced Photostability (Photo-acidic Degradation Dominates) Oxygen->Reduced No

Caption: Logical relationship of DIO's impact on NFA-based solar cell photostability.

Conclusion

The use of this compound as a solvent additive in organic solar cells presents a trade-off between initial performance enhancement and long-term photostability. While it can be beneficial for optimizing the morphology and efficiency of certain NFA-based devices, its photo-acidic degradation pathway poses a significant risk to the stability of fullerene-based cells. For fullerene-based systems, alternatives like 1-chloronaphthalene, which do not exhibit the same detrimental photo-acidic behavior, are preferable for achieving long-term photostability.[1][2] For NFA-based systems, the decision to use DIO should be carefully considered based on the specific materials and the intended operating environment of the solar cell. The removal of residual DIO after film formation is a critical step to mitigate its negative impact on photostability.[6][7] Future research should focus on developing novel additives that can optimize morphology without compromising the photostability of the device.

References

Mechanistic Insights into Reactions of 1,8-Diiodooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,8-Diiodooctane, a versatile difunctionalized alkane, serves as a key precursor in the synthesis of various cyclic and acyclic compounds. Its reactivity, primarily centered around the two carbon-iodine bonds, allows for a range of transformations, including intramolecular cyclization to form cyclooctane and participation in photo-induced radical reactions. This guide provides a comparative analysis of the mechanistic pathways and experimental data for key reactions involving this compound, offering valuable insights for its application in synthetic chemistry and materials science.

Intramolecular Cyclization: The Quest for Cyclooctane

The formation of an eight-membered ring from a linear precursor is a synthetically valuable yet often challenging transformation. This compound is a common starting material for the synthesis of cyclooctane through intramolecular reductive coupling. Several methods have been employed, each with distinct mechanisms and efficiencies.

The Wurtz Reaction: A Classic Approach

The Wurtz reaction, one of the oldest methods for carbon-carbon bond formation, can be applied intramolecularly to α,ω-dihalides to yield cycloalkanes.[1][2] The reaction involves the reductive coupling of the two carbon-iodine bonds using an alkali metal, typically sodium.

Mechanism: The mechanism of the Wurtz reaction is complex and thought to involve both radical and organometallic intermediates.[1] It is initiated by the transfer of an electron from the sodium metal to one of the carbon-iodine bonds, leading to the formation of an alkyl radical and sodium iodide. This radical can then either be further reduced to an organosodium species or dimerize. In the intramolecular context, the second C-I bond can react on the surface of the sodium metal, leading to the formation of the cyclooctane ring.

Experimental Data: While the Wurtz reaction is a classical method, obtaining high yields for the formation of medium-sized rings like cyclooctane can be challenging due to competing side reactions such as intermolecular polymerization and elimination. Specific yield data for the intramolecular Wurtz reaction of this compound is not extensively reported in recent literature, highlighting a gap in comparative studies.

Reductive Cyclization with Other Metals

Other metals, such as zinc (in the Freund reaction), can also effect the reductive cyclization of dihalides.[1] The mechanism is believed to be similar to the Wurtz reaction, proceeding through radical and/or organometallic intermediates on the metal surface.

Experimental Protocol (General for Freund Reaction):

  • The dihaloalkane (in this case, this compound) is dissolved in an inert solvent, often an alcohol-water mixture.

  • Activated zinc dust is added to the solution.

  • The reaction mixture is heated, often under reflux, to promote the reductive coupling.

  • Workup typically involves filtration to remove excess zinc and subsequent purification of the cycloalkane product.

Comparative yield data for the cyclization of this compound using different metals is scarce in the readily available literature, indicating an area ripe for further systematic investigation.

Photo-Induced Reactions in Organic Electronics

In a departure from traditional synthetic transformations, this compound has found significant application as a processing additive in the fabrication of organic solar cells. In this context, its reactivity under illumination plays a crucial role, albeit often a detrimental one, in device performance and stability.

Mechanism of Photo-degradation: Upon exposure to UV light, the carbon-iodine bond in this compound can undergo homolytic cleavage to generate iodine radicals and carbon-centered radicals.[3] These reactive species can then initiate degradation pathways within the active layer of the solar cell. Furthermore, it has been proposed that this compound can act as a "photo-acid," forming hydroiodic acid (HI) upon irradiation, which can further degrade the organic materials.[3]

Experimental Observations: Studies have shown that the presence of residual this compound in organic solar cell films leads to accelerated degradation of device performance under illumination. This is attributed to the formation of charge traps and the chemical degradation of the polymer and fullerene components initiated by the photoproducts of this compound.[3]

Comparative Summary of Reactions

ReactionReagents/ConditionsProposed MechanismKey Characteristics
Intramolecular Wurtz Reaction Sodium metal, inert solvent (e.g., ether)Radical and/or organosodium intermediatesClassical method for cyclization, yields can be variable for medium rings.[1][2]
Intramolecular Freund Reaction Zinc dust, solvent (e.g., alcohol/water)Radical and/or organozinc intermediatesAlternative to the Wurtz reaction for reductive cyclization.[1]
Photo-induced Degradation UV lightHomolytic cleavage of C-I bond to form radicals; formation of HIRelevant in organic electronics; leads to device degradation.[3]

Visualizing the Reaction Pathways

To further elucidate the mechanistic differences, the following diagrams illustrate the key steps in the intramolecular Wurtz reaction and the photo-induced degradation of this compound.

Wurtz_Reaction This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate + 2Na Organosodium Intermediate Organosodium Intermediate This compound->Organosodium Intermediate + 2Na Cyclooctane Cyclooctane Radical Intermediate->Cyclooctane Intramolecular Coupling Organosodium Intermediate->Cyclooctane Intramolecular Nucleophilic Substitution

Caption: Proposed pathways for the intramolecular Wurtz reaction of this compound.

Photo_Degradation This compound This compound Iodine Radical + Carbon Radical Iodine Radical + Carbon Radical This compound->Iodine Radical + Carbon Radical UV light (hν) HI (Photo-acid) HI (Photo-acid) This compound->HI (Photo-acid) UV light (hν) Degradation Products Degradation Products Iodine Radical + Carbon Radical->Degradation Products Reaction with organic materials HI (Photo-acid)->Degradation Products Acid-catalyzed degradation

Caption: Photo-induced degradation pathways of this compound in organic electronic devices.

Conclusion

The reactions of this compound are context-dependent, ranging from classical intramolecular cyclizations to detrimental photo-induced degradation in advanced materials. While the Wurtz and Freund reactions offer pathways to cyclooctane, a lack of comprehensive comparative studies with detailed quantitative data presents an opportunity for future research. In the realm of organic electronics, understanding the photo-instability of this compound is critical for designing more robust and long-lasting devices. This guide highlights the current understanding of these mechanistic pathways and underscores the need for further systematic investigation to fully harness the synthetic potential of this versatile molecule.

References

performance comparison of solar cells fabricated with and without 1,8-diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of solvent additives is a widely adopted strategy to enhance the efficiency of solution-processed solar cells. Among these, 1,8-diiodooctane (DIO) has emerged as a key additive for optimizing the morphology of the active layer in both organic and inorganic thin-film solar cells. This guide provides a comprehensive comparison of the performance of solar cells fabricated with and without DIO, supported by experimental data and detailed protocols for researchers and scientists in the field.

The primary role of this compound in solar cell fabrication is to influence the nanoscale morphology of the photoactive layer.[1][2] By selectively dissolving one of the components of the active layer blend, DIO promotes a more favorable phase separation, leading to the formation of bicontinuous interpenetrating networks.[3] This optimized morphology enhances exciton dissociation into free charge carriers and improves charge transport to the respective electrodes, ultimately boosting the overall power conversion efficiency of the device.[2][3]

Performance Comparison of Solar Cells With and Without this compound

The addition of this compound as a processing additive has been shown to significantly improve the key performance parameters of various types of solar cells. The following table summarizes the comparative performance of solar cells fabricated with and without DIO, highlighting the improvements in power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Solar Cell TypeActive LayerAdditivePCE (%)Jsc (mA/cm²)Voc (V)FF (%)Reference
Organic Solar CellP3HT:PC61BMWithout DIO3.4---[1]
With DIO5.1---[1]
Organic Solar CellPBTIBDT:PC71BMWithout DIO< 4.0~10~0.85~45[3]
3.0 vol% DIO5.4~12~0.85~55[3]
Kesterite Solar CellCu2ZnSnS4 (CZTS)Without DIO< 4.0< 14~0.45< 60[4]
20 mg/mL DIO4.8216.440.46564.3[4]

Mechanism of Performance Enhancement by this compound

The performance enhancement in solar cells upon the addition of this compound is primarily attributed to its role as a morphology modifier. The following diagram illustrates the proposed mechanism.

cluster_0 Without DIO cluster_1 With DIO A0 Poorly-ordered Active Layer B0 Limited Exciton Dissociation A0->B0 C0 Inefficient Charge Transport B0->C0 D0 Low Device Performance C0->D0 A1 Optimized Nanoscale Morphology B1 Enhanced Exciton Dissociation A1->B1 C1 Improved Charge Transport B1->C1 D1 High Device Performance C1->D1 DIO Addition of This compound DIO->A1

Caption: Mechanism of DIO-induced performance enhancement.

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of organic solar cells, both with and without the this compound additive.

Materials and Reagents:
  • Substrates: Indium tin oxide (ITO) coated glass

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Active Layer Materials:

    • Electron Donor: Poly(3-hexylthiophene) (P3HT) or PBTIBDT

    • Electron Acceptor:[5][5]-Phenyl-C61-butyric acid methyl ester (PC61BM) or[5][5]-Phenyl-C71-butyric acid methyl ester (PC71BM)

  • Solvent: Chlorobenzene (CB) or o-dichlorobenzene (o-DCB)

  • Additive: this compound (DIO)

  • Cathode: Aluminum (Al) or Calcium (Ca)/Aluminum (Al)

Device Fabrication Workflow:

cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Finalization & Characterization Clean_ITO ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Clean_ITO->UV_Ozone PEDOT Spin-coat PEDOT:PSS (HTL) UV_Ozone->PEDOT Anneal_PEDOT Anneal HTL PEDOT->Anneal_PEDOT Active_Layer Spin-coat Active Layer (with/without DIO) Anneal_PEDOT->Active_Layer Anneal_Active Anneal Active Layer Active_Layer->Anneal_Active Cathode Deposit Metal Cathode Anneal_Active->Cathode Encapsulate Device Encapsulation Cathode->Encapsulate Test Performance Testing (J-V, EQE) Encapsulate->Test

Caption: Experimental workflow for solar cell fabrication.

Detailed Fabrication Steps:
  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the wettability and work function of the ITO surface.

  • Hole Transport Layer Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 4000 rpm for 60 seconds. The films are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Solution Preparation:

    • Without DIO: The donor polymer (e.g., P3HT) and fullerene acceptor (e.g., PC61BM) are dissolved in a solvent like chlorobenzene at a specific weight ratio (e.g., 1:0.8) to achieve a total concentration of around 20-30 mg/mL. The solution is stirred overnight at a slightly elevated temperature (e.g., 50°C) to ensure complete dissolution.

    • With DIO: this compound is added to the pre-mixed active layer solution at a specific volume percentage (e.g., 3 vol%). The solution is then stirred for a few more hours before use.

  • Active Layer Deposition: The active layer solution (with or without DIO) is spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin-coating speed and time are optimized to achieve the desired film thickness (typically 80-120 nm). The films are then subjected to a solvent annealing process by keeping them in a covered petri dish for a period of time, followed by thermal annealing at a specific temperature (e.g., 110-150°C) to promote morphology optimization.

  • Cathode Deposition: A metal cathode, such as a bilayer of Ca/Al (20 nm/100 nm) or a single layer of Al (100 nm), is deposited on top of the active layer by thermal evaporation under high vacuum (<10⁻⁶ Torr). The deposition rate and thickness are monitored using a quartz crystal microbalance.

  • Device Encapsulation: The fabricated devices are encapsulated using a UV-curable epoxy resin and a glass slide to prevent degradation from exposure to air and moisture.

Characterization Techniques:
  • Current Density-Voltage (J-V) Characteristics: The J-V curves of the solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator and a source meter. The key performance parameters (PCE, Jsc, Voc, and FF) are extracted from these curves.

  • External Quantum Efficiency (EQE): EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength.

  • Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology and roughness of the active layer films.

  • Transmission Electron Microscopy (TEM): TEM can be employed to visualize the nanoscale phase separation within the active layer.

  • X-ray Diffraction (XRD): XRD analysis provides information on the crystallinity of the polymer donor in the active layer.

References

Navigating the Nanoscale: A Comparative Guide to the Impact of 1,8-Diiodooctane and Other Additives on PC71BM Aggregation in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of organic electronics and photovoltaics, optimizing the morphology of the active layer in bulk heterojunction (BHJ) solar cells is a critical step towards achieving high power conversion efficiencies (PCEs). The aggregation of the fullerene acceptor,[1][1]-phenyl-C71-butyric acid methyl ester (PC71BM), is a key parameter that influences the nanoscale phase separation and, consequently, device performance. This guide provides a comprehensive analysis of the effects of the widely used solvent additive, 1,8-diiodooctane (DIO), on PC71BM aggregation and compares its performance with other alternative additives, supported by experimental data.

The use of solvent additives is a well-established strategy to fine-tune the morphology of the donor-acceptor blend in organic solar cells. These additives, typically high-boiling-point solvents used in small quantities, can significantly impact the solubility of the components, the drying dynamics of the thin film, and the final nanoscale morphology of the active layer. This, in turn, affects crucial device parameters such as exciton dissociation, charge transport, and recombination rates.

The Role of this compound (DIO): A Debated Mechanism

This compound (DIO) has been extensively used as a solvent additive to improve the performance of organic solar cells, particularly those utilizing PC71BM as the acceptor. However, the precise mechanism by which DIO exerts its influence remains a subject of scientific discussion.

One school of thought, supported by techniques like small-angle X-ray scattering (SAXS), suggests that DIO acts as a "solubilizer" for PC71BM in the casting solution. By reducing the aggregation of PC71BM in the solution phase, DIO promotes a more intermixed blend with the donor polymer, leading to a more favorable nanoscale morphology in the solid-state thin film.

Conversely, other studies employing small-angle neutron scattering (SANS) propose a different mechanism. These studies suggest that DIO's primary role is not to alter the aggregation state of PC71BM in solution but rather to influence the drying dynamics of the film. As a high-boiling-point additive, DIO remains in the film longer than the host solvent, allowing for an extended period for molecular rearrangement and phase separation. This enhanced molecular mobility is believed to be the key to achieving an optimized morphology.

Regardless of the exact mechanism, the empirical evidence overwhelmingly demonstrates that the addition of DIO often leads to significant improvements in device performance.

Quantitative Comparison of Additive Performance

The following table summarizes the performance of PC71BM-based organic solar cells with and without DIO, and with other alternative solvent additives. It is important to note that the performance of organic solar cells is highly dependent on the specific donor polymer used, as well as other processing parameters. Therefore, the data presented here should be considered within the context of the specific experimental conditions.

Donor PolymerAdditive (Concentration)Voc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
PTB7None---4.11[2]
PTB7DIO (3 vol%)0.7616.3771.688.92[2]
PTB7DIO + 1,8-dibromooctane---6.76[3]
PCDTBTNone---5.23[4]
PCDTBTDIO (3 vol%)---6.15[4]
PTB7-Th1,2,3,4-tetrahydronaphthalene (THN)--->10[Mentioned in search results]
PTB7-Th1,2,3,4-tetrahydronaphthalen-1-one (1-THNO)--->10[Mentioned in search results]

Alternative Solvent Additives

While DIO is a popular choice, several other solvent additives have been explored to control the aggregation of PC71BM and optimize device performance. These include:

  • 1,8-Octanedithiol (ODT): Similar to DIO, ODT is a high-boiling-point additive that can influence film morphology.

  • 1-Chloronaphthalene (CN): CN is another high-boiling-point solvent that has been shown to be effective in controlling the nanoscale phase separation.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a polar solvent that can also be used as an additive to tune the morphology of the active layer.

  • Non-halogenated Additives: In a move towards more environmentally friendly processing, non-halogenated additives like 1,2,3,4-tetrahydronaphthalene (THN) and 1,2,3,4-tetrahydronaphthalen-1-one (1-THNO) have shown great promise, leading to high-efficiency devices.

The choice of the optimal additive often depends on the specific donor polymer and the desired morphology.

Experimental Protocols

Device Fabrication (Spin Coating):

  • Prepare a solution of the donor polymer and PC71BM in a suitable host solvent (e.g., chlorobenzene, o-dichlorobenzene) at a specific concentration and donor:acceptor ratio.

  • If using an additive, add the specified volume percentage of the additive to the solution.

  • Stir the solution, typically at an elevated temperature, for a sufficient time to ensure complete dissolution.

  • Clean the substrates (e.g., ITO-coated glass) using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).

  • Deposit a hole transport layer (e.g., PEDOT:PSS) onto the substrate by spin coating, followed by annealing.

  • Spin-coat the active layer solution onto the hole transport layer under an inert atmosphere. The spin speed and time will determine the film thickness.

  • Anneal the active layer at a specific temperature and for a specific duration to remove residual solvent and promote morphological ordering.

  • Deposit the top electrode (e.g., Ca/Al or LiF/Al) by thermal evaporation through a shadow mask.

UV-Vis Absorption Spectroscopy:

  • Prepare thin films of the donor:PC71BM blend on transparent substrates (e.g., quartz or glass) using the same spin-coating procedure as for device fabrication.

  • Record the absorption spectra of the thin films using a UV-Vis spectrophotometer over a relevant wavelength range.

  • The absorption spectrum provides information about the light-harvesting properties of the active layer and can also give insights into the degree of aggregation of the components.

Atomic Force Microscopy (AFM):

  • Prepare thin films of the donor:PC71BM blend on suitable substrates.

  • Use an atomic force microscope operating in tapping mode to obtain topography and phase images of the film surface.

  • Topography images reveal the surface roughness, while phase images can provide information about the phase separation and domain sizes of the donor and acceptor materials.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed pathways by which solvent additives influence the aggregation of PC71BM and the subsequent impact on the performance of organic solar cells.

G Mechanism of Solvent Additive Action on PC71BM Aggregation and Solar Cell Performance cluster_solution Solution Phase cluster_processing Film Processing cluster_film Solid-State Thin Film cluster_performance Device Performance Donor_Polymer Donor Polymer Spin_Coating Spin Coating Donor_Polymer->Spin_Coating PC71BM_Aggregates PC71BM Aggregates PC71BM_Aggregates->Spin_Coating Solvent_Additive Solvent Additive (e.g., DIO) Solvent_Additive->Spin_Coating Extended_Drying Extended Drying Time (due to high boiling point additive) Solvent_Additive->Extended_Drying Mechanism 2: Drying Dynamics Reduced_Aggregation Reduced PC71BM Aggregation Solvent_Additive->Reduced_Aggregation Mechanism 1: Solubilization Solvent_Evaporation Solvent Evaporation Spin_Coating->Solvent_Evaporation Optimized_Morphology Optimized Nanoscale Morphology Solvent_Evaporation->Optimized_Morphology Enhanced_Mobility Enhanced Molecular Mobility Extended_Drying->Enhanced_Mobility Increased_Jsc Increased Short-Circuit Current (Jsc) Optimized_Morphology->Increased_Jsc Improved_FF Improved Fill Factor (FF) Optimized_Morphology->Improved_FF Reduced_Aggregation->Optimized_Morphology Enhanced_Mobility->Optimized_Morphology Improved_PCE Improved Power Conversion Efficiency (PCE) Increased_Jsc->Improved_PCE Improved_FF->Improved_PCE

Caption: Proposed mechanisms of solvent additive action on PC71BM aggregation and solar cell performance.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,8-Diiodooctane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,8-diiodooctane, a halogenated hydrocarbon utilized in various chemical syntheses. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical safety goggles, gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3] In case of a spill, absorb the material with an inert substance such as sand or vermiculite and collect it into a suitable, labeled container for disposal.[1][2] Do not allow the chemical to enter drains or waterways, as it may cause long-lasting harmful effects to aquatic life.[2]

Material Profile and Hazards

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe management.

PropertyValue
Molecular Formula C8H16I2
Molecular Weight 366.02 g/mol [4]
Appearance Clear to slightly brown/beige liquid[5][6]
Boiling Point 167-169 °C at 6 mmHg[7]
Density 1.84 g/mL at 25 °C[7]
Flash Point >110 °C (>230 °F)[1]
Hazards May cause long lasting harmful effects to aquatic life.[2] Light sensitive.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for halogenated organic compounds. It must be treated as hazardous waste.[2][8]

1. Waste Segregation:

  • It is crucial to segregate waste containing this compound from non-halogenated chemical waste streams.[9] Mixing halogenated and non-halogenated waste can lead to improper disposal and increased disposal costs.[9]

  • Collect all waste this compound, including contaminated materials (e.g., absorbent pads, gloves), in a designated and clearly labeled waste container.

2. Container Selection and Labeling:

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[10]

  • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."

  • The label must also include the full chemical name: "this compound."

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Keep the container closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS representative or contractor with an accurate description of the waste, including its composition and volume.

  • Follow all institutional and regulatory procedures for waste manifest and handover. Chemical waste generators are responsible for ensuring complete and accurate classification of the discarded chemical.[1]

5. Regulatory Compliance:

  • All disposal activities must comply with local, state, and federal regulations.[8] In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A This compound Waste Generated B Is the waste mixed with non-halogenated solvents? A->B C Segregate into Halogenated Waste Stream B->C Yes D Segregate into appropriate waste stream B->D No E Select appropriate, sealed container C->E D->E F Label container: - Hazardous Waste - Halogenated Organic Waste - this compound E->F G Store in designated, ventilated area F->G H Contact EHS or licensed waste contractor G->H I Complete waste manifest H->I J Waste collected for proper disposal I->J

Disposal Workflow for this compound

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling 1,8-Diiodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 1,8-Diiodooctane, including detailed operational and disposal plans.

Chemical Identifier and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 24772-63-2
Molecular Formula C8H16I2
Molecular Weight 366.02 g/mol
Appearance Beige to clear slightly brown liquid
Boiling Point 167-169 °C at 6 mmHg
Melting Point 16-21 °C
Density 1.84 g/mL at 25 °C
Flash Point >110 °C
Solubility Miscible with methanol
Sensitivity Light sensitive

Hazard Identification and Personal Protective Equipment (PPE)

There are some discrepancies across safety data sheets regarding the hazard classification of this compound. While some sources do not classify it as hazardous under OSHA 2012 standards, others indicate that it may cause skin and eye irritation and can be harmful to aquatic life with long-lasting effects.[1][2][3] Given these inconsistencies, a cautious approach is recommended, and the following personal protective equipment should be considered mandatory when handling this substance.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable choice. Always inspect gloves for integrity before use.
Body Protection Laboratory coatA long-sleeved lab coat is essential to protect skin and clothing from potential splashes.
Respiratory Protection Not generally required under normal use with adequate ventilationIf working in a poorly ventilated area or if mists are generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, review the Safety Data Sheet (SDS) for this compound.

  • Since this chemical is light-sensitive, use amber-colored glassware or wrap containers with aluminum foil to protect the contents from light.[4]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles.

  • Don nitrile gloves, ensuring they are free of tears or holes.

3. Handling and Dispensing:

  • Keep the container of this compound tightly closed when not in use.

  • When transferring the liquid, do so carefully to avoid splashing.

  • Use appropriate tools, such as a pipette with a bulb or a graduated cylinder, for accurate and safe measurement.

  • Avoid direct contact with skin and eyes.

4. Post-Handling Procedures:

  • After use, securely close the container and store it in a cool, dry, and well-ventilated area, protected from light.

  • Wipe down the work area with an appropriate solvent and then decontaminate with soap and water.

  • Properly remove and dispose of gloves.

  • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.

Disposal Plan

1. Waste Segregation:

  • This compound is a halogenated organic compound.[1]

  • All waste containing this chemical, including contaminated materials like gloves and absorbent pads, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[5][6]

  • Do not mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[6]

2. Container Management:

  • Use a chemically resistant container with a secure lid for waste collection.

  • The container must be clearly labeled as "Hazardous Waste" and list the contents, including "this compound."

  • Keep the waste container closed except when adding waste.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Locate Safety Equipment (Eyewash, Shower) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Dispense Chemical in Fume Hood prep4->handle1 Proceed to Handling handle2 Protect from Light handle1->handle2 disp1 Segregate as Halogenated Waste handle1->disp1 Generated Waste handle3 Close Container After Use handle2->handle3 post1 Clean Work Area handle3->post1 Proceed to Post-Handling post2 Store Chemical Properly post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands post3->post4 post3->disp1 Contaminated PPE disp2 Use Labeled, Closed Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diiodooctane
Reactant of Route 2
1,8-Diiodooctane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。